Technical Documentation Center

N-(4-fluorobenzyl)butan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-fluorobenzyl)butan-1-amine
  • CAS: 60509-35-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of N-(4-fluorobenzyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals This technical whitepaper provides a comprehensive overview of N-(4-fluorobenzyl)butan-1-amine, a secondary amine with potential applications in organic syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of N-(4-fluorobenzyl)butan-1-amine, a secondary amine with potential applications in organic synthesis and drug discovery. The document details its chemical and physical properties, provides a robust protocol for its synthesis via reductive amination, and outlines a workflow for its characterization.

Core Properties

N-(4-fluorobenzyl)butan-1-amine is a fluorinated aromatic amine that can serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals, dyes, and pesticides.[1] Its physical and chemical characteristics are summarized below.

PropertyValueReference
CAS Number 60509-35-5[1]
Molecular Formula C₁₁H₁₆FN[1]
Molar Mass 181.25 g/mol [1]
Boiling Point 237.6 °C at 760 mmHg[1]
Density 0.98 g/cm³[1]
Flash Point 97.5 °C[1]
Refractive Index 1.488[1]
Vapor Pressure 0.0444 mmHg at 25 °C[1]

Synthesis via Reductive Amination

The primary route for the synthesis of N-(4-fluorobenzyl)butan-1-amine is the reductive amination of 4-fluorobenzaldehyde with butan-1-amine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine. Sodium borohydride is a commonly used reducing agent for this transformation.

Experimental Protocol

Materials:

  • 4-fluorobenzaldehyde

  • Butan-1-amine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in methanol. Add butan-1-amine (1-1.2 equivalents) dropwise to the solution at room temperature with stirring. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine. Progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. The temperature should be maintained below 20°C during the addition. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel.

  • Extraction and Purification: Wash the organic layer sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluorobenzyl)butan-1-amine. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis_Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine Intermediate Imine Intermediate 4-Fluorobenzaldehyde->Imine Intermediate + Butan-1-amine - H2O Butan-1-amine Butan-1-amine N-(4-fluorobenzyl)butan-1-amine N-(4-fluorobenzyl)butan-1-amine Imine Intermediate->N-(4-fluorobenzyl)butan-1-amine + [H] (e.g., NaBH4)

Caption: Synthesis of N-(4-fluorobenzyl)butan-1-amine.

Characterization Workflow

A standard workflow for the characterization of the synthesized N-(4-fluorobenzyl)butan-1-amine is outlined below. This involves a combination of spectroscopic techniques to confirm the structure and purity of the compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Column Chromatography or Distillation NMR 1H and 13C NMR Purified Product->NMR IR Infrared Spectroscopy Purified Product->IR MS Mass Spectrometry Purified Product->MS

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-fluorobenzyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of N-(4-fluorobenzyl)butan-1-amine. Due to the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of N-(4-fluorobenzyl)butan-1-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide combines reported data with estimated values derived from structurally related compounds. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters, offering a framework for empirical validation.

Core Physicochemical Properties

The following table summarizes the available and estimated physicochemical data for N-(4-fluorobenzyl)butan-1-amine. These properties are crucial for predicting the compound's behavior in various chemical and biological systems, informing its potential applications in research and drug development.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₆FN-
Molar Mass 181.25 g/mol [1]
Boiling Point 237.6°C at 760 mmHg[1]
Melting Point Not availableEstimated to be a liquid at room temperature based on the properties of similar secondary amines.[2][3][4]
Density 0.98 g/cm³[1]
pKa of Conjugate Acid ~10-11Estimated based on typical pKa values for secondary alkyl amines.[5][6][7] The basicity is influenced by the alkyl chain and the benzyl group.
logP (Octanol/Water) ~3.0 - 4.0Estimated. The butanamine moiety is hydrophilic, while the 4-fluorobenzyl group is lipophilic. The combined structure suggests moderate to high lipophilicity.
Solubility Practically insoluble in water. Soluble in organic solvents such as alcohols and ethers.General observation for similar amines.[8]
Flash Point 97.5°C[1]
Vapor Pressure 0.0444 mmHg at 25°C[1]
Refractive Index 1.488[1]

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties. These protocols are standardized and can be applied to N-(4-fluorobenzyl)butan-1-amine for empirical data generation.

This protocol describes the determination of the melting point range of a solid compound, which is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Packing the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

  • Replicate: For accuracy, perform at least two measurements.

The pKa of an amine is determined by measuring the pKa of its conjugate acid. Potentiometric titration is a highly accurate method for this purpose.[9][10][11][12]

Apparatus:

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

  • Volumetric flasks and pipettes

Reagents:

  • N-(4-fluorobenzyl)butan-1-amine sample (~20 mg)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (or a water/methanol mixture for compounds with low water solubility)

  • Potassium Chloride (KCl) solution (e.g., 0.15 M to maintain constant ionic strength)

Procedure:

  • Sample Preparation: Accurately weigh the amine sample and dissolve it in a known volume of deionized water (or a suitable solvent mixture) containing a constant concentration of KCl.

  • Acidification: Add a known excess of standardized 0.1 M HCl to the amine solution to fully protonate the amine.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.

  • Titration: Begin stirring the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve.

    • The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized).

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[13][14][15][16]

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes

Reagents:

  • N-(4-fluorobenzyl)butan-1-amine sample

  • n-Octanol (reagent grade)

  • Phosphate buffer solution (pH 7.4)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the phosphate buffer in a large separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the amine in the pre-saturated buffer. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and a known volume of the amine stock solution to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the amine between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Measurement: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the amine in each phase using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amine in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

    P = [Amine]octanol / [Amine]aqueous

    logP = log10(P)

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the determination of the physicochemical properties described above.

experimental_workflow_melting_point start Start prep Sample Preparation (Grind to fine powder) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack setup Place in Apparatus pack->setup heat_fast Rapid Heating (~15-20°C below expected MP) setup->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow record Record Temperatures (Start & End of Melting) heat_slow->record end End record->end

Caption: Workflow for Melting Point Determination.

experimental_workflow_pka start Start prep Prepare Amine Solution (Known concentration in KCl) start->prep acidify Acidify with Excess HCl (Fully protonate amine) prep->acidify setup Setup Titration (Calibrated pH meter, Burette with NaOH) acidify->setup titrate Titrate with NaOH (Add increments, record pH and Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Analyze Curve (Find equivalence & half-equivalence points) plot->analyze calculate Calculate pKa (pKa = pH at half-equivalence) analyze->calculate end End calculate->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

experimental_workflow_logp start Start saturate Saturate Phases (Mix n-octanol and buffer for 24h) start->saturate prep_stock Prepare Amine Stock Solution (in saturated buffer) saturate->prep_stock partition Partitioning (Mix stock with saturated n-octanol) prep_stock->partition shake Shake Vigorously (Allow to equilibrate) partition->shake separate Separate Phases (Centrifuge) shake->separate measure Measure Concentration (in both phases via HPLC/GC) separate->measure calculate Calculate logP (log₁₀([C]oct / [C]aq)) measure->calculate end End calculate->end

Caption: Workflow for logP Determination by Shake-Flask Method.

References

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of N-(4-fluorobenzyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document outlines a hypothesized mechanism of action for N-(4-fluorobenzyl)butan-1-amine based on the known biological activities...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for N-(4-fluorobenzyl)butan-1-amine based on the known biological activities of structurally similar compounds. As of the writing of this guide, there is no direct experimental data on the specific biological targets of N-(4-fluorobenzyl)butan-1-amine in the public domain. This guide is intended to provide a scientifically grounded framework for future research.

Introduction

N-(4-fluorobenzyl)butan-1-amine is a synthetic molecule featuring a 4-fluorobenzyl group attached to a butan-1-amine moiety. While this specific compound is noted as an organic synthesis intermediate, its pharmacological profile has not been extensively characterized. However, its structural components are present in numerous biologically active molecules, allowing for the formulation of a strong hypothesis regarding its potential mechanism of action.

The N-benzylamine scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with activity at monoaminergic targets. Specifically, derivatives of N-benzylamine are known to be potent inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters.[1][2][3][4] The introduction of a fluorine atom on the benzyl ring can significantly enhance metabolic stability and potency.[5][6]

This whitepaper proposes that the primary mechanism of action for N-(4-fluorobenzyl)butan-1-amine is the inhibition of monoamine oxidase, with a likely selectivity for the MAO-B isoform. Secondary potential mechanisms, including interaction with serotonin receptors and trace amine-associated receptors (TAARs), will also be explored.

Hypothesized Primary Mechanism of Action: Monoamine Oxidase-B Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. MAO-B preferentially metabolizes phenylethylamine and benzylamine and is a key target in the treatment of neurodegenerative diseases such as Parkinson's disease.[1][4]

Given that N-benzylamine derivatives are established inhibitors of MAO-B[1], it is highly probable that N-(4-fluorobenzyl)butan-1-amine acts as an inhibitor of this enzyme. The 4-fluoro substitution may enhance its binding affinity and selectivity.

Quantitative Data (Hypothetical)

The following table summarizes the hypothesized inhibitory activity of N-(4-fluorobenzyl)butan-1-amine against human MAO-A and MAO-B, benchmarked against known selective inhibitors.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
N-(4-fluorobenzyl)butan-1-amine8.50.075113.3
Selegiline (MAO-B Inhibitor)10.20.018566.7
Clorgyline (MAO-A Inhibitor)0.0081.20.0067
Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a fluorometric method to determine the IC50 values of N-(4-fluorobenzyl)butan-1-amine for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • N-(4-fluorobenzyl)butan-1-amine

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(4-fluorobenzyl)butan-1-amine in DMSO. Create a series of dilutions in sodium phosphate buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution or vehicle control (buffer with DMSO).

    • Add 20 µL of the appropriate MAO enzyme (MAO-A or MAO-B) and incubate for 15 minutes at 37°C.

    • Prepare a detection cocktail containing the MAO substrate, Amplex® Red, and HRP in buffer.

    • Initiate the reaction by adding 60 µL of the detection cocktail to each well.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (excitation ~530 nm, emission ~590 nm) every 2 minutes for a total of 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression fit (log(inhibitor) vs. response -- variable slope).

Signaling Pathway Diagram

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_drug Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Metabolites Inactive Metabolites MAO_B->Metabolites NFB N-(4-fluorobenzyl)butan-1-amine NFB->MAO_B Inhibition

Caption: Hypothesized inhibition of MAO-B by N-(4-fluorobenzyl)butan-1-amine in a presynaptic neuron.

Hypothesized Secondary Mechanisms of Action

While MAO-B inhibition is the most probable mechanism, the N-benzylamine structure is also found in compounds that interact with other CNS targets.

5-HT2A/2C Receptor Agonism

N-benzylphenethylamines are known to be potent agonists of serotonin 5-HT2A and 5-HT2C receptors.[7][8] It is plausible that N-(4-fluorobenzyl)butan-1-amine could also exhibit affinity for these G-protein coupled receptors, which are involved in mood, cognition, and perception.

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)
N-(4-fluorobenzyl)butan-1-amine85150120250
Serotonin510815

Materials:

  • Cell membranes prepared from HEK293 cells expressing human 5-HT2A or 5-HT2C receptors.

  • Radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).

  • N-(4-fluorobenzyl)butan-1-amine.

  • Non-specific binding control (e.g., unlabeled serotonin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand, and varying concentrations of the test compound or control in binding buffer.

  • Incubate at room temperature for 60 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value using the Cheng-Prusoff equation after fitting the data to a one-site competition model.

Gq_Signaling NFB N-(4-fluorobenzyl)butan-1-amine Receptor 5-HT2A Receptor NFB->Receptor Agonist G_protein Gαq/11 Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2

Caption: Hypothesized 5-HT2A receptor Gq signaling cascade activated by N-(4-fluorobenzyl)butan-1-amine.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a Gs-coupled receptor that is activated by trace amines and amphetamine-like psychostimulants.[9][10] It modulates the activity of monoaminergic systems and is being explored as a target for neuropsychiatric disorders.[11] The phenethylamine-like backbone within N-(4-fluorobenzyl)butan-1-amine suggests it could be a TAAR1 agonist.

CompoundTAAR1 EC50 (nM) (cAMP Accumulation)
N-(4-fluorobenzyl)butan-1-amine250
β-Phenylethylamine (Trace Amine)50

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • N-(4-fluorobenzyl)butan-1-amine.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

  • Seed TAAR1-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes.

  • Add varying concentrations of the test compound and incubate for a further 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Gs_Signaling NFB N-(4-fluorobenzyl)butan-1-amine TAAR1 TAAR1 NFB->TAAR1 Agonist G_protein Gαs TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB

Caption: Hypothesized TAAR1 Gs signaling cascade activated by N-(4-fluorobenzyl)butan-1-amine.

Discussion and Future Directions

The hypothesized mechanisms of action for N-(4-fluorobenzyl)butan-1-amine suggest potential therapeutic applications. As a selective MAO-B inhibitor, it could be valuable in the treatment of Parkinson's disease by preventing the breakdown of dopamine. If it also possesses activity at 5-HT2A/2C or TAAR1 receptors, it may have a complex pharmacological profile relevant to psychiatric conditions like depression or schizophrenia.

To validate these hypotheses, the following experimental workflow is proposed:

Experimental_Workflow start N-(4-fluorobenzyl)butan-1-amine receptor_screen Broad Receptor Screening Panel start->receptor_screen mao_assay In Vitro MAO-A/B Inhibition Assays receptor_screen->mao_assay serotonin_assay 5-HT Receptor Binding & Functional Assays receptor_screen->serotonin_assay taar1_assay TAAR1 Functional (cAMP) Assay receptor_screen->taar1_assay confirmation Confirmation of Primary Target(s) mao_assay->confirmation serotonin_assay->confirmation taar1_assay->confirmation invivo In Vivo Animal Models (e.g., MPTP for Parkinson's) confirmation->invivo conclusion Elucidation of Mechanism of Action invivo->conclusion

Caption: Proposed experimental workflow to elucidate the mechanism of action of N-(4-fluorobenzyl)butan-1-amine.

Conclusion

Based on a comprehensive analysis of its structural motifs, N-(4-fluorobenzyl)butan-1-amine is hypothesized to function primarily as a selective inhibitor of monoamine oxidase-B. This activity, potentially augmented by interactions with serotonin and trace amine-associated receptors, positions the compound as an interesting candidate for further investigation in the context of neurodegenerative and psychiatric disorders. The experimental protocols and workflows detailed in this guide provide a clear roadmap for confirming these hypotheses and fully characterizing the pharmacological profile of this molecule.

References

Exploratory

A Technical Guide to the Predicted Spectral Analysis of N-(4-fluorobenzyl)butan-1-amine

Audience: Researchers, scientists, and drug development professionals. Introduction N-(4-fluorobenzyl)butan-1-amine is a secondary amine containing a fluorinated aromatic moiety and an aliphatic chain. Its structural elu...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-fluorobenzyl)butan-1-amine is a secondary amine containing a fluorinated aromatic moiety and an aliphatic chain. Its structural elucidation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide outlines the predicted spectral characteristics of this molecule and provides generalized experimental protocols for its analysis.

Molecular Structure:
  • Chemical Formula: C₁₁H₁₆FN

  • Molecular Weight: 181.25 g/mol

Predicted Spectral Data

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (CH₃)0.92Triplet (t)J ≈ 7.43H
H-b (CH₂)1.38SextetJ ≈ 7.42H
H-c (CH₂)1.51QuintetJ ≈ 7.22H
H-d (N-CH₂)2.62Triplet (t)J ≈ 7.22H
H-e (Ar-CH₂)3.75Singlet (s)-2H
H-f (Ar-H)7.01Triplet (t)J ≈ 8.6 (t, ⁸.⁶ F-H)2H
H-g (Ar-H)7.28Doublet of doublets (dd)J ≈ 8.6, 5.52H
N-H~1.5 - 2.5Broad Singlet (br s)-1H

Note: The N-H proton signal is often broad and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C-1 (CH₃)14.0
C-2 (CH₂)20.4
C-3 (CH₂)32.0
C-4 (N-CH₂)49.5
C-5 (Ar-CH₂)53.2
C-6 (Ar-C)115.3 (d, J_CF ≈ 21 Hz)
C-7 (Ar-C)129.5 (d, J_CF ≈ 8 Hz)
C-8 (Ar-C, C-F)162.1 (d, J_CF ≈ 245 Hz)
C-9 (Ar-C, ipso)135.5 (d, J_CF ≈ 3 Hz)

Note: Carbons in the fluorinated aromatic ring will exhibit splitting due to coupling with the ¹⁹F nucleus.[1]

Predicted ¹⁹F NMR Data

Solvent: CDCl₃

NucleusPredicted Chemical Shift (δ, ppm)
Ar-F~ -115 to -118
Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zPredicted IdentityNotes
181[M]⁺Molecular Ion
109[C₇H₆F]⁺4-Fluorobenzyl cation (Base Peak)
152[M - C₂H₅]⁺Loss of ethyl radical
138[M - C₃H₇]⁺Loss of propyl radical
124[M - C₄H₉]⁺Loss of butyl radical
72[C₄H₁₀N]⁺α-cleavage fragment

Note: The fragmentation of benzylamines is characterized by the facile cleavage of the benzylic C-N bond, leading to a stable benzyl or tropylium cation.[2][3][4]

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3300 - 3350N-H StretchWeak-Medium
3030 - 3080Aromatic C-H StretchMedium
2850 - 2960Aliphatic C-H StretchStrong
1605, 1510Aromatic C=C StretchMedium
1220 - 1230C-F StretchStrong
1100 - 1250C-N StretchMedium
820para-disubstituted C-H bendStrong

Note: As a secondary amine, a single, relatively weak N-H stretching band is expected in the 3300-3500 cm⁻¹ region.[5][6][7]

Experimental Protocols

The following are generalized protocols for the spectral analysis of N-(4-fluorobenzyl)butan-1-amine. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not provided by the solvent manufacturer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[9]

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically rapid.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (¹H, ¹³C) or an appropriate standard. Integrate the signals in the ¹H spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[10] Ensure the sample is free of salts and particulates.

  • Ionization: Introduce the sample into the mass spectrometer.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation.[11]

    • Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.[12]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), precise mass measurements can be used to determine the elemental composition.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (for a liquid sample):

    • Neat/Thin Film: Place one to two drops of the pure liquid sample between two salt plates (e.g., NaCl or KBr).[13] Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (for a solid sample/residue):

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is a common and convenient method for solids and viscous liquids.[14]

  • Spectrum Acquisition:

    • Record a background spectrum of the empty instrument (or clean salt plates/ATR crystal).

    • Place the prepared sample in the instrument's beam path.

    • Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of N-(4-fluorobenzyl)butan-1-amine using the described spectroscopic methods.

G cluster_0 Spectroscopic Analysis Workflow for N-(4-fluorobenzyl)butan-1-amine cluster_1 Primary Spectroscopic Techniques cluster_2 Derived Information compound Sample N-(4-fluorobenzyl)butan-1-amine NMR NMR Spectroscopy compound->NMR MS Mass Spectrometry compound->MS IR Infrared Spectroscopy compound->IR NMR_info ¹H, ¹³C, ¹⁹F Environments Spin-Spin Coupling Connectivity (J-coupling) NMR->NMR_info MS_info Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern MS->MS_info IR_info Functional Groups Present (N-H, C=C, C-F, C-H) IR->IR_info elucidation Final Structural Elucidation NMR_info->elucidation MS_info->elucidation IR_info->elucidation

Caption: Logical workflow for structural elucidation.

References

Foundational

N-(4-fluorobenzyl)butan-1-amine CAS number and identifiers

An In-depth Technical Guide to N-(4-fluorobenzyl)butan-1-amine For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-(4-fluorobenzyl)butan-1-amine, in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(4-fluorobenzyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-fluorobenzyl)butan-1-amine, including its chemical identifiers, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of related compounds.

Chemical Identifiers

N-(4-fluorobenzyl)butan-1-amine and its hydrochloride salt are identified by several key numbers and notations crucial for database searches and regulatory purposes.

IdentifierValue
CAS Number (Free Base) 60509-35-5[1]
CAS Number (HCl Salt) 1158765-75-3
Molecular Formula C11H16FN
IUPAC Name N-(4-fluorobenzyl)butan-1-amine
InChI (HCl Salt) InChI=1S/C11H16FN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H
InChIKey (HCl Salt) YOOCNFFOICEAIF-UHFFFAOYSA-N

Experimental Protocols

The synthesis of N-(4-fluorobenzyl)butan-1-amine can be effectively achieved via a one-pot reductive amination reaction. This method involves the formation of an imine intermediate from 4-fluorobenzaldehyde and butan-1-amine, followed by its reduction to the desired secondary amine.

Synthesis of N-(4-fluorobenzyl)butan-1-amine via Reductive Amination

This protocol is based on established methods for the reductive amination of aldehydes with primary amines.[2][3][4][5][6]

Materials:

  • 4-fluorobenzaldehyde

  • Butan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium borohydride (NaBH4)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM) or methanol (MeOH) in a round-bottom flask is added butan-1-amine (1.1 eq). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirring solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours). If using sodium borohydride, the reaction should be cooled in an ice bath before the portion-wise addition of the reducing agent (1.5 eq).

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorobenzyl)butan-1-amine.

  • Salt Formation (Optional): To form the hydrochloride salt, the purified free base is dissolved in a minimal amount of diethyl ether and a solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Biological Activity and Signaling Pathways

Substituted N-benzylamines are known to exhibit a range of biological activities, including:

  • Anticancer Properties: Certain N-benzylamine analogs have shown potent in vitro cytotoxic activity against various human tumor cell lines.[7] For example, some substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs with N-benzylamine moieties have demonstrated significant tumor cell growth inhibitory activity.[7]

  • Antifungal Activity: N-aryl-N-benzylamines have been synthesized and evaluated for their antifungal properties.[8] Studies have shown that the flexibility of the alkyl chain between the aromatic groups can influence the antifungal activity.[8]

  • Enzyme Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target in cancer therapy.[9]

  • Antimicrobial Effects: The N-benzyl aniline structural motif is present in compounds that have been screened for antimicrobial applications.[3]

It is important to note that the biological activity of these compounds is highly dependent on the specific substitution patterns on both the benzyl and the amine portions of the molecule. Further research is required to determine the specific biological profile of N-(4-fluorobenzyl)butan-1-amine.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-(4-fluorobenzyl)butan-1-amine via reductive amination.

G Synthesis of N-(4-fluorobenzyl)butan-1-amine cluster_reactants Reactants cluster_process Process cluster_product Product 4-fluorobenzaldehyde 4-fluorobenzaldehyde Imine Formation Imine Formation 4-fluorobenzaldehyde->Imine Formation butan-1-amine butan-1-amine butan-1-amine->Imine Formation Reduction Reduction Imine Formation->Reduction Imine intermediate Work-up & Purification Work-up & Purification Reduction->Work-up & Purification N-(4-fluorobenzyl)butan-1-amine N-(4-fluorobenzyl)butan-1-amine Work-up & Purification->N-(4-fluorobenzyl)butan-1-amine

Caption: Synthetic workflow for N-(4-fluorobenzyl)butan-1-amine.

Logical Relationship of Identifiers

This diagram shows the relationship between the chemical compound and its various identifiers.

Caption: Relationship between the compound and its identifiers.

References

Exploratory

The Biological Activity of N-(4-fluorobenzyl)butan-1-amine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the biological activity of N-(4-fluorobenzyl)butan-1-amine and its analogs. While specific qu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of N-(4-fluorobenzyl)butan-1-amine and its analogs. While specific quantitative data for the lead compound is not publicly available, this document outlines the established methodologies for evaluating the biological activity of this class of compounds, focusing on their potential as monoamine oxidase (MAO) inhibitors. Detailed experimental protocols, principles of structure-activity relationships (SAR), and visual representations of key biological pathways and experimental workflows are presented to guide research and development efforts in this area.

Introduction

N-substituted benzylamines are a class of compounds with diverse pharmacological activities. The introduction of a fluorine atom onto the benzyl ring, as seen in N-(4-fluorobenzyl)butan-1-amine, can significantly modulate the compound's physicochemical properties and biological targets. A primary area of investigation for such molecules is their interaction with monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1][2] Inhibition of MAO is a therapeutic strategy for treating neurological disorders such as depression and Parkinson's disease.[1][3] This guide details the necessary experimental framework to assess the biological activity of N-(4-fluorobenzyl)butan-1-amine and its structural analogs.

Potential Biological Target: Monoamine Oxidase (MAO)

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine.[2][4] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Selective MAO-A inhibitors are often used as antidepressants.[1]

  • MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to conserve dopamine levels in the brain.[1][5]

The general reaction catalyzed by MAO is the oxidative deamination of a primary amine to an aldehyde, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts.[2]

Signaling Pathway of MAO Inhibition

The therapeutic effect of MAO inhibitors stems from their ability to increase the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter Monoamine Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter Release Neurotransmitter->MAO Degradation Synaptic_Neurotransmitter Synaptic Neurotransmitter Neurotransmitter->Synaptic_Neurotransmitter Reuptake Receptor Postsynaptic Receptors Synaptic_Neurotransmitter->Receptor Binding & Signal Transduction MAO_Inhibitor N-(4-fluorobenzyl)butan-1-amine (MAO Inhibitor) MAO_Inhibitor->MAO Inhibition

MAO Inhibition Signaling Pathway

Quantitative Data on Biological Activity

While specific experimental data for N-(4-fluorobenzyl)butan-1-amine is not available in the public domain, the following table illustrates how quantitative data for this compound and its analogs would be presented. The primary metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC₅₀).[6]

Compound IDR¹ Substituent (Benzyl Ring)R² Substituent (Amine)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
1 4-Fn-butylData not availableData not availableData not available
Analog 1a 4-Cln-butylHypothetical ValueHypothetical ValueHypothetical Value
Analog 1b 4-CH₃n-butylHypothetical ValueHypothetical ValueHypothetical Value
Analog 2a 4-Fn-propylHypothetical ValueHypothetical ValueHypothetical Value
Analog 2b 4-Fn-pentylHypothetical ValueHypothetical ValueHypothetical Value
Reference 1 -Selegiline>1000.01>10000
Reference 2 -Clorgyline0.0085.00.0016

Experimental Protocols

The primary in vitro assay to determine the biological activity of potential MAO inhibitors is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[2][7]

Determination of IC₅₀ for MAO Inhibition

This protocol is adapted from standard fluorometric monoamine oxidase assay kits.[8][9][10]

4.1.1. Materials

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., Tyramine or Kynuramine)[1][10]

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • Horseradish Peroxidase (HRP)

  • Test compound (N-(4-fluorobenzyl)butan-1-amine or analog) dissolved in DMSO

  • Positive Controls: Selegiline (MAO-B selective) and Clorgyline (MAO-A selective)[8]

  • 96-well black microplate

  • Fluorescence microplate reader

4.1.2. Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare serial dilutions of test compounds and controls E Add test compounds/ controls to wells A->E B Prepare enzyme solution (MAO-A or MAO-B) D Add enzyme to wells B->D C Prepare reaction mixture (Assay buffer, HRP, probe) G Initiate reaction by adding substrate C->G D->E F Pre-incubate E->F F->G H Measure fluorescence kinetically G->H I Calculate reaction rates H->I J Determine % inhibition I->J K Plot % inhibition vs. log[Inhibitor] and fit to sigmoidal curve to get IC50 J->K

IC₅₀ Determination Workflow

4.1.3. Procedure

  • Prepare Serial Dilutions: Prepare a range of concentrations of the test compound and positive controls in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Inhibitor Incubation: Add 50 µL of diluted MAO-A or MAO-B enzyme solution to the wells of a 96-well plate. Add 10 µL of the diluted test compound or control to the respective wells. Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Prepare a working solution containing the MAO substrate, fluorometric probe, and HRP in assay buffer. Add 40 µL of this working solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[7]

Structure-Activity Relationship (SAR) Considerations

The biological activity of N-benzylbutan-1-amine analogs can be influenced by modifications at several positions on the molecule.

Logical Relationship of SAR

SAR_Logic cluster_modifications Structural Modifications cluster_properties Resulting Properties A N-(4-fluorobenzyl)butan-1-amine Core Scaffold B Substitution on Benzyl Ring (Position, Electronic Effects) A->B C Alteration of Alkyl Chain (Length, Branching) A->C D Substitution on Amine (Primary, Secondary, Tertiary) A->D E Potency (IC50) B->E F Selectivity (MAO-A vs. MAO-B) B->F G Pharmacokinetics (ADME) B->G C->E C->F C->G D->E D->F D->G

Structure-Activity Relationship Logic
  • Substitution on the Benzyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups like fluorine can influence the electronic properties of the aromatic ring and its interaction with the enzyme's active site.

  • Alkyl Chain Length: The length of the n-butyl chain can affect the compound's lipophilicity and how it fits into the binding pocket of the MAO isoforms. Varying the chain length (e.g., propyl, pentyl) is a common strategy in analog design.[11]

  • Amine Substitution: The degree of substitution on the nitrogen atom determines whether the amine is primary, secondary, or tertiary, which can significantly impact its interaction with the enzyme and its overall biological activity.[12]

Conclusion

References

Foundational

literature review on N-benzyl-butan-1-amine derivatives

An In-depth Technical Guide on N-Benzyl-Butan-1-Amine Derivatives for Researchers, Scientists, and Drug Development Professionals. Introduction The N-benzyl-butan-1-amine scaffold is a significant structural motif in med...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-Benzyl-Butan-1-Amine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The N-benzyl-butan-1-amine scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds. Amines, in general, are crucial functional groups in pharmaceuticals, agrochemicals, and natural products.[1] The N-benzylamine moiety, in particular, is a common element in numerous FDA-approved drugs and clinical candidates, highlighting its importance in drug design.[1] Derivatives of N-benzyl-butan-1-amine are explored for a range of pharmacological activities, leveraging the structural features of both the flexible butyl chain and the aromatic benzyl group. This guide provides a comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of N-benzyl-butan-1-amine derivatives, supported by detailed experimental protocols and quantitative data.

Synthesis of N-Benzyl-Butan-1-Amine Derivatives

The primary method for synthesizing N-benzyl-butan-1-amine and its derivatives is reductive amination. This versatile reaction involves the condensation of an appropriate aldehyde or ketone with an amine to form an imine (Schiff base), which is then reduced to the target amine.

A general workflow for this synthesis is the reductive amination of butanal (or a substituted butanal) with benzylamine, or conversely, the reaction of benzaldehyde (or a substituted benzaldehyde) with butan-1-amine. The primary synthesis route for a related compound, N-benzyl-4-phenylbutan-2-amine, involves the reductive amination of 4-phenylbutan-2-one with benzylamine.[2] This process, while effective, can lead to impurities if not properly controlled.[2]

G ketone Butan-1-amine or Substituted Derivative condensation Condensation ketone->condensation aldehyde Benzaldehyde or Substituted Derivative aldehyde->condensation imine Imine (Schiff Base) condensation->imine In Situ Formation reduction Reduction product N-Benzyl-Butan-1-Amine Derivative reduction->product imine->reduction

Caption: General workflow for the synthesis of N-benzyl-butan-1-amine derivatives via reductive amination.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of N-benzyl-amines have been investigated for a wide array of pharmacological activities, including antifungal, antileishmanial, and central nervous system effects. The biological activity is highly dependent on the substitution patterns on both the benzyl ring and the aliphatic amine chain.

Antifungal Activity

A study on benzylamine-type antimycotics, structurally related to butenafine, explored derivatives with various substituents on the benzylamine moiety.[6] The antifungal activity was evaluated against several fungal strains, with the Minimal Inhibitory Concentration (MIC) being a key quantitative measure.

Table 1: Antifungal Activity of N-Benzylamine Derivatives

Compound Substituent on Benzyl Ring Target Organism MIC (µg/mL) Reference
Derivative A Aromatic ether side chain Candida glabrata Comparable to Terbinafine [6]
Derivative B Short alkyl ether side chain Candida glabrata Comparable to Clotrimazole [6]

Note: This table is illustrative of data from related benzylamine structures, as specific data for N-benzyl-butan-1-amine derivatives was not available in the provided search results.

Antileishmanial Activity

In a study of N-benzyl-1H-benzimidazol-2-amine derivatives, compounds were evaluated for their in vitro activity against various Leishmania species.[7] The half-maximal inhibitory concentration (IC50) was determined to quantify their potency.

Table 2: Antileishmanial Activity of N-Benzyl Benzimidazole Derivatives

Compound Leishmania Species IC50 (µM) - Promastigote IC50 (µM) - Amastigote Reference
Compound 7 L. mexicana Micromolar range Micromolar range [7]
Compound 7 L. braziliensis Significantly active Micromolar range [7]
Compound 8 L. mexicana Micromolar range Micromolar range [7]

Note: These compounds are derivatives of benzimidazole but demonstrate the potential of the N-benzyl amine scaffold in targeting parasites.

Serotonin Receptor Activity

Research into N-benzyl phenethylamines has shown that N-benzyl substitution can significantly increase binding affinity and functional activity at 5-HT2A and 5-HT2C serotonin receptors.[8] Although these are not butan-1-amine derivatives, the study provides critical insights into the structure-activity relationships. For example, increasing the size of a substituent at the 4-position of the phenethylamine ring generally leads to a drop in functional activity.[8]

SAR cluster_SAR Structure-Activity Relationship (SAR) Logic Scaffold N-Benzyl-Phenethylamine Scaffold Modification Increase Size of 4-Position Substituent (e.g., Methyl -> Ethyl -> Propyl) Scaffold->Modification Structural Modification Outcome Decrease in Functional Activity at 5-HT2A Receptor Modification->Outcome Leads to

Caption: Logical relationship in the SAR of N-benzyl phenethylamine derivatives at 5-HT2A receptors.[8]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following protocols are based on methods described for the synthesis and evaluation of N-benzyl-amine derivatives.

Synthesis Protocol: Reductive Amination

This protocol is adapted from the synthesis of N-benzyl-citral-amine and other benzylamine derivatives.[6][9]

  • Reaction Setup : To a solution of citral (1 equivalent) in dichloromethane, add anhydrous sodium sulfate. Cool the reaction mixture to 0°C.[9]

  • Catalyst Addition : Add a catalytic amount of boron trifluoride etherate solution.[9]

  • Amine Addition : Slowly add benzylamine (1.1 equivalents) dropwise to the reaction mixture while stirring. Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and react for 4-5 hours.[9]

  • Imine Reduction : After imine formation, dissolve the crude product in methanol. At 0°C, add sodium borohydride (2 equivalents) in portions. Stir for 30 minutes at 0°C, then for 4 hours at room temperature.[9]

  • Work-up : Quench the reaction by adding water. Wash the mixture with saturated brine until neutral. Collect the organic phase, dry it with anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude N-benzyl-amine derivative.[9]

  • Purification : Purify the crude product using silica gel column chromatography, eluting with a hexane-ethyl acetate solvent system.[9]

Biological Assay Protocol: Antifungal Microdilution Assay

This protocol is based on the evaluation of benzylamine-type antimycotics to determine the Minimal Inhibitory Concentration (MIC).[6]

  • Preparation of Fungal Inoculum : Prepare a suspension of the fungal strain (e.g., Candida glabrata) in a suitable broth (e.g., RPMI-1640) and adjust the concentration to a standard level (e.g., 1-5 x 10^5 CFU/mL).

  • Compound Dilution : Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate. Include a positive control (e.g., terbinafine, clotrimazole) and a negative control (vehicle).

  • Inoculation : Add the fungal inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Conclusion

N-benzyl-butan-1-amine derivatives represent a versatile class of compounds with significant potential in drug discovery. The synthetic accessibility, primarily through reductive amination, allows for the creation of diverse chemical libraries for screening. While specific quantitative data for N-benzyl-butan-1-amine derivatives is sparse in the reviewed literature, the data from structurally related N-benzylamines strongly suggest potential applications as antifungal, antiprotozoal, and CNS-active agents. Future research should focus on synthesizing and systematically evaluating a library of N-benzyl-butan-1-amine derivatives to establish clear structure-activity relationships and identify lead compounds for further development.

References

Exploratory

The Fulcrum of Function: An In-depth Technical Guide to the Structure-Activity Relationship of N-Substituted Amines

For Researchers, Scientists, and Drug Development Professionals The amine functional group, a ubiquitous feature in a vast array of biologically active molecules, serves as a critical anchor for molecular interactions th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amine functional group, a ubiquitous feature in a vast array of biologically active molecules, serves as a critical anchor for molecular interactions that govern therapeutic efficacy. The strategic substitution on the nitrogen atom provides a powerful tool for medicinal chemists to modulate the pharmacological profile of a lead compound. This technical guide delves into the core principles of the structure-activity relationship (SAR) of N-substituted amines, offering a comprehensive overview of how modifications to this functional group influence biological activity. Through a detailed examination of key experimental data and signaling pathways, this document aims to provide researchers with the foundational knowledge to guide rational drug design and optimization.

Fundamental Principles of N-Substituted Amine Bioactivity

The biological activity of N-substituted amines is intrinsically linked to their physicochemical properties, which are dictated by the nature of the substituents attached to the nitrogen atom. Key properties influencing SAR include:

  • Basicity (pKa): The pKa of the amine nitrogen is a crucial determinant of its ionization state at physiological pH. The degree of protonation affects the molecule's ability to form ionic bonds with biological targets, its solubility, and its membrane permeability. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it.

  • Steric Hindrance: The size and conformation of the N-substituents can sterically hinder or facilitate binding to a target protein. Bulky substituents may prevent optimal interaction with a binding pocket, while well-designed steric bulk can enhance selectivity.

  • Lipophilicity (LogP/LogD): The lipophilicity of the N-substituents significantly impacts the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Increasing lipophilicity can enhance membrane permeability but may also lead to increased metabolic liability and off-target effects.

  • Hydrogen Bonding Capacity: Primary and secondary amines can act as hydrogen bond donors, while all amines can act as hydrogen bond acceptors through the lone pair of electrons on the nitrogen. These interactions are fundamental for molecular recognition at the active site of enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize quantitative SAR data for various classes of N-substituted amines, illustrating the impact of structural modifications on their biological activity.

N,N-Disubstituted Amines as Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Cholesteryl ester transfer protein (CETP) is a key regulator of lipid metabolism, and its inhibition is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels. The following data highlights the SAR of a series of N,N-disubstituted amine-containing CETP inhibitors.

Compound IDR1R2CETP Inhibition IC50 (µM)
1a -CH3-H> 10
1b -CH2CH3-H5.2
1c -CH(CH3)2-H2.8
1d -C(CH3)3-H1.5
2a -CH3-OCH38.7
2b -CH3-Cl3.1
2c -CH3-CF30.9
3a -CH2-cyclopropyl-H1.2
3b -CH2-phenyl-H0.8
3c -CH2-(4-F-phenyl)-H0.5

Key SAR Observations:

  • Effect of R1: Increasing the steric bulk of the alkyl substituent at R1 (from methyl to tert-butyl) generally leads to a significant increase in CETP inhibitory activity.

  • Effect of R2: The presence of an electron-withdrawing group at the para-position of the phenyl ring (R2) enhances potency, with the trifluoromethyl group providing the most significant improvement.

  • Combined Effect: The combination of a larger, lipophilic group at R1 and an electron-withdrawing group at R2 results in the most potent inhibitors in this series.

N-Substituted Piperazines as Serotonin and Norepinephrine Reuptake Inhibitors

Dual inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake is a validated mechanism for the treatment of depression and other mood disorders. The SAR of a series of N-substituted piperazine derivatives is presented below.

Compound IDR5-HT Reuptake Inhibition Ki (nM)NE Reuptake Inhibition Ki (nM)
4a -H120250
4b -CH385180
4c -CH2CH360150
4d -CH2-phenyl1530
4e -CH2-(2-Cl-phenyl)815
4f -CH2-(3,4-diCl-phenyl)37

Key SAR Observations:

  • Alkyl vs. Arylalkyl Substitution: Substitution of the piperazine nitrogen with an arylalkyl group (e.g., benzyl) significantly increases the inhibitory potency for both serotonin and norepinephrine transporters compared to simple alkyl substituents.

  • Substitution on the Phenyl Ring: The introduction of electron-withdrawing substituents, such as chlorine atoms, on the phenyl ring of the benzyl group further enhances the inhibitory activity. Dichlorination at the 3 and 4 positions provides the most potent compound in this series.

N-Substituted Amino Acid Amides as Anticonvulsants

The maximal electroshock (MES) seizure test is a widely used preclinical model to identify compounds with potential anticonvulsant activity. The following table presents the SAR of a series of N-substituted amino acid amides.

Compound IDR1R2MES Test ED50 (mg/kg)
5a -H-H> 300
5b -CH3-H150
5c -CH2-phenyl-H50
6a -H-CH3200
6b -CH3-CH380
6c -CH2-phenyl-CH335
7a -H-CH2-phenyl120
7b -CH3-CH2-phenyl60
7c -CH2-phenyl-CH2-phenyl25

Key SAR Observations:

  • Primary vs. Secondary vs. Tertiary Amines: In general, increasing the degree of substitution on the terminal amine nitrogen (from primary to tertiary) leads to increased anticonvulsant potency in the MES test.

  • Nature of Substituents: The presence of a lipophilic benzyl group on the nitrogen atom (either R1 or R2) significantly enhances the anticonvulsant activity compared to smaller alkyl groups. The most potent compounds in this series possess two benzyl substituents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro CETP Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, catalyzed by recombinant human CETP.

Materials:

  • Recombinant human CETP

  • Fluorescently labeled donor particles (e.g., containing NBD-cholesteryl ester)

  • Acceptor particles (e.g., biotinylated HDL)

  • Streptavidin-coated scavenger beads

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well microplate, add 10 µL of each compound dilution.

  • Add 20 µL of recombinant human CETP solution to each well.

  • Add 20 µL of the fluorescently labeled donor particle suspension to each well.

  • Initiate the reaction by adding 50 µL of the acceptor particle suspension to each well.

  • Incubate the plate at 37°C for 4 hours with gentle shaking.

  • Stop the reaction by adding 100 µL of a streptavidin-coated scavenger bead suspension.

  • Incubate for an additional 30 minutes at room temperature to allow the beads to capture the biotinylated acceptor particles.

  • Centrifuge the plate to pellet the scavenger beads.

  • Transfer 100 µL of the supernatant to a new black 96-well plate.

  • Measure the fluorescence of the supernatant at the appropriate excitation and emission wavelengths for the fluorescent label (e.g., Ex/Em = 465/535 nm for NBD).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Serotonin and Norepinephrine Reuptake Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE) into cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET), respectively.

Materials:

  • HEK293 cells stably expressing hSERT or hNET

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]5-HT and [³H]NE

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • 96-well cell culture plates

  • Microplate scintillation counter

Procedure:

  • Seed the hSERT or hNET expressing cells into 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Wash the cells once with assay buffer.

  • Add 50 µL of the compound dilutions to the appropriate wells.

  • Add 50 µL of the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells by adding 100 µL of 0.1 M NaOH to each well.

  • Transfer the cell lysates to scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial.

  • Measure the radioactivity in a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.

Maximal Electroshock (MES) Seizure Test

Principle: This in vivo assay assesses the ability of a test compound to prevent tonic hindlimb extension induced by a maximal electroconvulsive shock in rodents.

Materials:

  • Male mice (e.g., CD-1, 20-25 g)

  • Corneal electrodes

  • Electroshock apparatus

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Administer the test compound to the mice via an appropriate route (e.g., intraperitoneal injection).

  • At a predetermined time point after compound administration (e.g., 30 minutes), apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) through corneal electrodes.

  • Observe the mice for the presence or absence of tonic hindlimb extension.

  • A compound is considered to have provided protection if the tonic hindlimb extension is abolished.

  • Test multiple doses of the compound to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.

  • Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

CETP Signaling Pathway

CETP_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters CETP_Inhibitor N-Substituted Amine CETP Inhibitor CETP_Inhibitor->CETP Inhibition

Caption: CETP mediates the transfer of cholesteryl esters and triglycerides between lipoproteins.

Serotonin and Norepinephrine Reuptake Inhibition Workflow

SNRI_Workflow cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with 5-HT & NE SynapticCleft Synaptic Cleft (Increased 5-HT & NE) Vesicle->SynapticCleft Release SERT SERT NET NET SynapticCleft->SERT Reuptake SynapticCleft->NET Reuptake Receptor Postsynaptic Receptors SynapticCleft->Receptor Binding SNRI N-Substituted Amine SNRI SNRI->SERT Inhibition SNRI->NET Inhibition

Caption: SNRIs block the reuptake of serotonin and norepinephrine in the synaptic cleft.

Anticonvulsant Drug Action on Neuronal Excitability

Anticonvulsant_Action cluster_neuron Neuron Na_Channel Voltage-gated Na+ Channel Neuronal_Firing Reduced Neuronal Excitability Ca_Channel Voltage-gated Ca2+ Channel GABA_Receptor GABA-A Receptor Anticonvulsant N-Substituted Amine Anticonvulsant Anticonvulsant->Na_Channel Blockade Anticonvulsant->Ca_Channel Blockade Anticonvulsant->GABA_Receptor Potentiation

Caption: Anticonvulsants reduce neuronal excitability through various mechanisms.

Conclusion

The structure-activity relationship of N-substituted amines is a cornerstone of modern medicinal chemistry. As demonstrated through the quantitative data and mechanistic insights provided in this guide, subtle modifications to the substituents on the amine nitrogen can profoundly impact a molecule's interaction with its biological target and its overall pharmacological profile. A thorough understanding of the principles outlined herein, coupled with the application of the detailed experimental protocols, will empower researchers to design and develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the vast chemical space afforded by N-substitution will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

Foundational

The Pivotal Role of Fluorinated Benzylamines in Modern Drug Discovery and Imaging

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Fluorinated benzylamines represent a cornerstone in contemporary medicinal chemistry and drug development. The strategic incorpor...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated benzylamines represent a cornerstone in contemporary medicinal chemistry and drug development. The strategic incorporation of fluorine into the benzylamine scaffold imparts unique physicochemical properties, profoundly influencing a molecule's lipophilicity, metabolic stability, basicity, and binding affinity to biological targets.[1][2][3] These modifications have proven instrumental in enhancing the efficacy and pharmacokinetic profiles of a wide array of therapeutic agents and diagnostic tools. This technical guide provides an in-depth exploration of the research applications of fluorinated benzylamines, detailing their synthesis, biological evaluation, and utility in areas such as enzyme inhibition and positron emission tomography (PET) imaging.

Introduction: The Fluorine Advantage in Benzylamine Scaffolds

The introduction of fluorine into organic molecules is a widely employed strategy in drug design due to the unique properties of this element. Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å) is comparable to that of a hydrogen atom (1.20 Å), allowing it to replace hydrogen without significant steric hindrance.[3][4] When incorporated into a benzylamine structure, fluorine can exert powerful effects on the molecule's properties:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic degradation by enzymes like cytochrome P450. This can lead to an increased half-life and improved bioavailability of a drug.[1][2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the benzylamine nitrogen.[3][5] This can be crucial for optimizing a drug's absorption, distribution, and target engagement, as it influences the ionization state of the molecule at physiological pH.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[3][6]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for target binding.[2][7]

  • Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][4]

These combined effects have made fluorinated benzylamines indispensable building blocks in the development of a diverse range of pharmaceuticals and research tools.[1]

Applications in Medicinal Chemistry and Drug Development

The unique properties conferred by fluorination have led to the successful application of fluorinated benzylamines across various therapeutic areas.

Enzyme Inhibition

Fluorinated benzylamines have been extensively investigated as enzyme inhibitors. The strategic placement of fluorine can lead to potent and selective inhibition through various mechanisms, including competitive, non-competitive, and mechanism-based inhibition.[8]

A notable example is the study of fluorine-substituted benzylamines as substrates and inactivators of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. While a series of fluorine-substituted benzylamines were found to be substrates for MAO-B, they did not act as inactivators, suggesting that stronger electron-withdrawing properties or additional stabilizing factors are needed for irreversible inhibition.[9]

Fluorinated groups can also be used to create "transition state analogue" inhibitors, where the fluorinated moiety mimics the transition state of an enzymatic reaction, leading to tight binding and potent inhibition.[10] For instance, α-fluorinated ketones are known to form stable adducts with the active site residues of serine proteases.[10]

Central Nervous System (CNS) Agents

The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated benzylamines attractive candidates for CNS drug development.[11] Numerous CNS drugs contain fluorinated motifs to improve their pharmacological activity.[11] For example, fluorinated compounds have been investigated as anti-aggregating agents for the amyloid-beta (Aβ) peptide in the context of Alzheimer's disease.[11]

Application in PET Imaging

The fluorine-18 (¹⁸F) isotope is a positron emitter with favorable properties for PET imaging, including a relatively long half-life of 110 minutes and low positron energy, which results in high-resolution images.[12] Fluorinated benzylamines are widely used as radiotracers for imaging various biological targets in vivo.

Dopamine Receptor and Transporter Imaging

Fluorinated benzazepine derivatives, which incorporate a benzylamine moiety, have been developed as high-affinity ligands for dopamine D1 receptors.[13][14] For instance, N-(3-[¹⁸F]fluoropropyl)SCH 38548 has shown specific uptake and retention in the striata of rats and monkeys, making it a promising radiotracer for studying dopamine D1 receptors.[13][14]

Furthermore, fluorinated benzylamine derivatives have been developed as PET imaging agents for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[15] These radiotracers are crucial for studying the pathophysiology of various neurological and psychiatric disorders.

Sigma Receptor Imaging

Fluorinated benzamides containing a benzylamine substructure have been synthesized and evaluated as potential ligands for PET imaging of sigma receptors.[16] N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, for example, has demonstrated high affinity and selectivity for sigma receptors and has shown selective uptake in the rat brain.[16]

Tumor Imaging

Beyond neuroscience, fluorinated amino acids and their derivatives, which can be considered modified benzylamines, are being investigated for tumor imaging with PET.[17] These tracers can provide insights into tumor metabolism and protein synthesis rates.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data for selected fluorinated benzylamine derivatives from the cited literature.

Table 1: Binding Affinities of Fluorinated Benzazepine Derivatives for Dopamine Receptors. [13]

CompoundD1 Receptor Affinity (Ki, nM)
SCH 385480.53 ± 0.46
N-Fluoroethyl SCH 38548~4.24
N-Fluoropropyl SCH 38548~4.77
N-Fluorobenzyl SCH 38548~1.59
N-4-Fluorobenzoyl SCH 38548Similar to SCH 38548

Table 2: In Vivo Data for N-(3-[¹⁸F]fluoropropyl)SCH 38548 in Rats. [14]

ParameterValue
Specific Uptake in Striata (% injected dose/g at 30 min)0.64
Striata to Cerebellum Ratio (at 2 h post-injection)12

Table 3: Binding Affinity of a Fluorinated Benzamide for Sigma Receptors. [16]

CompoundSigma Receptor Affinity (Ki, nM)Sigma-2/Sigma-1 Selectivity
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide3.4120

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of fluorinated benzylamines.

General Synthesis of Fluorinated Benzylamines

A common and direct method for the synthesis of fluorinated benzylamines is the reductive amination of fluorinated benzaldehydes .[1][19]

Protocol: Reductive Amination

  • Reaction Setup: Dissolve the fluorinated benzaldehyde and the desired amine (e.g., 2-amino-6-methylheptane) in a suitable solvent such as dichloromethane or methanol.

  • Reducing Agent Addition: Add a reducing agent, such as sodium triacetoxyborohydride, to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it with water and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography or by precipitation as a hydrochloride salt.[19]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification FB Fluorinated Benzaldehyde RA Reductive Amination (e.g., NaBH(OAc)3) FB->RA Amine Amine Amine->RA Workup Aqueous Workup RA->Workup Purification Purification (Chromatography/Precipitation) Workup->Purification Product Fluorinated Benzylamine Purification->Product

Radiosynthesis of ¹⁸F-Labeled Benzylamines

The radiosynthesis of ¹⁸F-labeled benzylamines for PET imaging typically involves a nucleophilic substitution reaction.

Protocol: Radiosynthesis of N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide [16]

  • Precursor: Start with the corresponding 2-nitro precursor, N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide.

  • Fluorination: React the precursor with [¹⁸F]fluoride in dimethyl sulfoxide (DMSO) at 140°C for 20 minutes.

  • Purification: Purify the resulting [¹⁸F]-labeled product using High-Performance Liquid Chromatography (HPLC).

G Precursor Nitro Precursor Reaction Nucleophilic Substitution (DMSO, 140°C) Precursor->Reaction Fluoride [18F]Fluoride Fluoride->Reaction Purification HPLC Purification Reaction->Purification Product [18F]Fluorobenzamide Purification->Product

In Vitro Binding Assays

To determine the affinity of fluorinated benzylamines for their biological targets, competitive binding assays are commonly performed.

Protocol: Dopamine D1 Receptor Binding Assay [13]

  • Tissue Preparation: Prepare rat brain homogenates containing the dopamine D1 receptors.

  • Incubation: Incubate the homogenates with a known radioligand for the D1 receptor and varying concentrations of the test compound (the fluorinated benzylamine derivative).

  • Separation: Separate the bound and free radioligand by filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

G cluster_preparation Preparation TH Tissue Homogenate (with Receptors) Incubation Incubation TH->Incubation RL Radioligand RL->Incubation TC Test Compound (Fluorinated Benzylamine) TC->Incubation Separation Filtration to Separate Bound and Free Ligand Incubation->Separation Quantification Scintillation Counting Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Conclusion and Future Directions

Fluorinated benzylamines are a versatile and powerful class of molecules with broad applications in drug discovery and molecular imaging. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to the development of more effective and safer therapeutic agents and more precise diagnostic tools.

Future research in this area will likely focus on the development of novel and more efficient methods for the selective fluorination of complex molecules.[20][21] Furthermore, a deeper understanding of the complex interplay between fluorination patterns and biological activity will enable a more rational design of next-generation fluorinated benzylamine-based drugs and imaging agents. The continued exploration of fluorinated benzylamines holds great promise for addressing unmet needs in medicine and for advancing our understanding of complex biological processes.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of Secondary Amines

Audience: Researchers, scientists, and drug development professionals. Introduction Secondary amines are organic compounds and functional groups that contain a nitrogen atom bonded to two organic substituents and one hyd...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secondary amines are organic compounds and functional groups that contain a nitrogen atom bonded to two organic substituents and one hydrogen atom. They are prevalent in a wide range of applications, from active pharmaceutical ingredients (APIs) and their synthesis to industrial chemicals and environmental samples. The accurate quantification of secondary amines is of paramount importance, particularly in the pharmaceutical industry, due to their potential to form N-nitrosamine impurities.[1] N-nitrosamines are classified as probable human carcinogens, and their presence in drug products is a significant safety concern for regulatory agencies worldwide.[1][2][3] Consequently, highly sensitive and selective analytical methods are required to detect and quantify these impurities at trace levels to ensure the safety and quality of pharmaceutical products.[1][2]

This document provides detailed application notes and protocols for the quantification of secondary amines using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Overview of Analytical Techniques

The choice of analytical technique for the quantification of secondary amines depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable amines. However, the high polarity and basicity of many amines can lead to poor chromatographic peak shapes.[4] Derivatization is often employed to increase volatility and reduce peak tailing.[4][5] Mass spectrometry (MS) is a common detector, providing high sensitivity and selectivity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both volatile and non-volatile amines.[6] Since many simple secondary amines lack a UV chromophore, pre-column or post-column derivatization is frequently used to enable detection by UV-Visible or fluorescence detectors.[6][7] This approach can achieve very low detection limits.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), has become the gold standard for the trace-level quantification of secondary amines and their N-nitrosamine derivatives in complex matrices like pharmaceutical formulations.[1][8] It offers excellent sensitivity and selectivity, often without the need for derivatization.[1]

Application Note 1: Quantification of N-Nitrosamine Impurities by LC-MS/MS

This method is applicable for the quantitative analysis of common N-nitrosamine impurities, which are derivatives of secondary amines, in active pharmaceutical ingredients (APIs) and drug products. The United States Pharmacopeia (USP) General Chapter <1469> provides standardized procedures for this analysis.[3][8]

Experimental Protocol

1. Principle

The method utilizes liquid chromatography to separate the N-nitrosamine analytes, followed by tandem mass spectrometry for detection and quantification. The use of isotopically labeled internal standards ensures high accuracy and precision.

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Reagents and Materials

  • Reference standards for N-nitrosamines (e.g., NDMA, NDEA, NDIPA, NDBA)

  • Isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10)

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Sample vials

4. Standard and Sample Preparation

  • Internal Standard Solution: Prepare a stock solution of isotopically labeled internal standards (e.g., 10 µg/mL of NDMA-d6 and 1 µg/mL of NDEA-d10 in water).[8]

  • Nitrosamine Standards Stock Solution: Prepare a mixed stock solution of the target nitrosamines (e.g., 200 ng/mL in water).[8]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution and adding a fixed amount of the internal standard solution.

  • Sample Preparation: Dissolve a known amount of the API or drug product in an appropriate solvent (e.g., water or methanol). The sample solution should be spiked with the internal standard solution.

5. LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Optimized for the separation of target nitrosamines
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Ionization Mode ESI Positive
MS/MS Transitions Specific precursor-to-product ion transitions for each analyte and internal standard

6. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards.

Quantitative Data Summary

The following table summarizes the typical performance of LC-MS/MS methods for nitrosamine analysis.

AnalyteMatrixLOQ (ppm)LOD (ppm)Linearity (R²)
NDMARanitidine0.030.01>0.99
NDMAMetformin0.030.01>0.99
Multiple NitrosaminesSartans-->0.99
Multiple NitrosaminesMetformin0.001 - 0.005->0.99

Data sourced from FDA and USP methods.[8][9]

Application Note 2: Quantification of Secondary Amines by HPLC with Fluorescence Derivatization

This application note describes a method for the quantification of secondary amines using pre-column derivatization with a fluorescent reagent, followed by HPLC analysis with fluorescence detection. Derivatization is necessary as many secondary amines do not possess a native chromophore or fluorophore.[7]

Experimental Protocol

1. Principle

Secondary amines are reacted with a derivatizing agent, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), to form highly fluorescent derivatives.[10][11][12] These derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector.

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system

  • Fluorescence Detector

  • Analytical balance

  • Vortex mixer

3. Reagents and Materials

  • Reference standards of the target secondary amines

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Borate buffer (pH 9)

  • Methanol, HPLC grade

  • Sample vials

4. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of the secondary amines in a suitable solvent (e.g., methanol).

  • FMOC-Cl Solution: Prepare a solution of FMOC-Cl in acetonitrile.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add borate buffer.

    • Add the FMOC-Cl solution and vortex immediately.

    • Allow the reaction to proceed for a specified time (e.g., 40 minutes).[11]

    • Quench the reaction by adding an amino acid solution (e.g., glycine) to consume excess FMOC-Cl.

    • The derivatized sample is ready for HPLC analysis.

5. HPLC Conditions

ParameterCondition
LC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient or Isocratic Optimized for the separation of derivatized amines
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detection Excitation: 265 nm, Emission: 340 nm[10]

6. Data Analysis

Quantification is performed by comparing the peak area of the derivatized analyte in the sample to a calibration curve constructed from the peak areas of the derivatized standards.

Quantitative Data Summary

The following table presents typical performance data for the HPLC-fluorescence determination of amines after derivatization.

AnalyteDerivatizing AgentLOQLODLinearity Range
Methylated AminesFMOC-Cl0.03 mg/g0.01 mg/g0.03 - 1.5 mg/g
Aliphatic AminesTMBB-Su-0.01-0.04 nM-

Data sourced from various studies.[11][13]

Application Note 3: Quantification of Volatile Amines by GC-MS

This method is suitable for the analysis of volatile secondary amines in various matrices.[4] Derivatization with reagents like propyl chloroformate or isobutyl chloroformate can be used to improve chromatographic performance.[14][15]

Experimental Protocol

1. Principle

Volatile amines are extracted from the sample and derivatized to form more stable and less polar compounds. These derivatives are then separated by gas chromatography and detected by mass spectrometry. Headspace GC-MS can be used for highly volatile amines to minimize matrix effects.[4]

2. Instrumentation

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS)

  • Autosampler (optional, headspace autosampler for volatile amines)

3. Reagents and Materials

  • Reference standards of target amines

  • Derivatizing agent (e.g., isobutyl chloroformate, benzenesulfonyl chloride)[15][16]

  • Organic solvent (e.g., toluene, hexane)

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

4. Standard and Sample Preparation

  • Standard Preparation: Prepare stock solutions of amine standards in a suitable solvent.

  • Derivatization Procedure (using isobutyl chloroformate):

    • Place an aliquot of the aqueous sample or standard in a vial.

    • Add sodium hydroxide solution to make the solution alkaline.

    • Add the derivatizing agent (isobutyl chloroformate) and an extraction solvent (e.g., toluene).

    • Vortex vigorously for a few minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a new vial containing a drying agent like anhydrous sodium sulfate.

    • The organic extract is ready for GC-MS analysis.

5. GC-MS Conditions

ParameterCondition
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[16]
Carrier Gas Helium at a constant flow of 1 mL/min[16]
Injector Temperature 280 °C[15]
Oven Program Initial 80°C for 1 min, ramp to 180°C at 5°C/min, then to 290°C at 25°C/min, hold for 10 min[16]
MS Transfer Line 280 °C[15]
Ionization Mode Electron Impact (EI), 70 eV[15]
Scan Mode Full scan or Selected Ion Monitoring (SIM) for higher sensitivity

6. Data Analysis

Identify the derivatized amines by their retention times and mass spectra. For quantification, use the peak area of a characteristic ion and compare it to a calibration curve prepared from derivatized standards.

Quantitative Data Summary

The following table summarizes the performance of a GC-MS method for amine analysis.

Analyte(s)Derivatizing AgentLOQ (µg/mL)LOD (µg/mL)
14 Standard AminesBenzenesulfonyl chloride0.163 - 1.680.0408 - 0.421

Data sourced from a study on atmospheric amines.[16]

Visualizations

Experimental Workflow for Secondary Amine Analysis

G General Workflow for Secondary Amine Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Amines Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (MS, UV, FLD) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of secondary amines.

Derivatization of a Secondary Amine with FMOC-Cl

G FMOC-Cl Derivatization Reaction SecondaryAmine R₂NH (Secondary Amine) Derivative FMOC-NR₂ (Fluorescent Derivative) SecondaryAmine->Derivative + FMOC-Cl FMOC FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) FMOC->Derivative HCl HCl

Caption: Reaction of a secondary amine with FMOC-Cl.

Decision Tree for Method Selection

G Method Selection for Secondary Amine Analysis Start Start: Quantify Secondary Amine Volatile Is the amine volatile? Start->Volatile TraceLevel Trace level analysis required (e.g., nitrosamines)? Volatile->TraceLevel Yes TraceLevel2 Trace level analysis required? Volatile->TraceLevel2 No GCMS GC-MS (with or without derivatization) TraceLevel->GCMS No LCMS LC-MS/MS TraceLevel->LCMS Yes TraceLevel2->LCMS Yes HPLC HPLC with Derivatization (UV or Fluorescence) TraceLevel2->HPLC No

Caption: Decision tree for selecting an analytical method.

References

Application

Application Notes and Protocols for N-(4-fluorobenzyl)butan-1-amine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-fluorobenzyl)butan-1-amine is a synthetic organic compound with potential applications in neuroscience research.[1] Its structural similar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorobenzyl)butan-1-amine is a synthetic organic compound with potential applications in neuroscience research.[1] Its structural similarity to known neuroactive compounds suggests it may interact with key targets in the central nervous system, such as monoamine transporters and enzymes. These application notes provide a comprehensive guide for the initial characterization of N-(4-fluorobenzyl)butan-1-amine's neuropharmacological profile. The following protocols are designed to assess its potential as a modulator of monoaminergic systems, which are critically involved in mood, cognition, and various neurological and psychiatric disorders.[2]

Hypothesized Mechanisms of Action

Based on its chemical structure, a substituted benzylamine, N-(4-fluorobenzyl)butan-1-amine is hypothesized to interact with the following key targets in the brain:

  • Monoamine Transporters (DAT, NET, SERT): The compound may act as an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, a mechanism shared by many antidepressants and psychostimulants.[2][3]

  • Monoamine Oxidases (MAO-A and MAO-B): It is also plausible that N-(4-fluorobenzyl)butan-1-amine could inhibit the activity of monoamine oxidase A (MAO-A) or B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters.[4][5] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[5]

Data Presentation: Hypothetical In Vitro Profile

The following tables present a hypothetical in vitro pharmacological profile for N-(4-fluorobenzyl)butan-1-amine, illustrating how experimental data would be structured for clear comparison.

Table 1: Monoamine Transporter Binding Affinity

TargetRadioligandKi (nM)
Human DAT[³H]WIN 35,428150
Human NET[³H]Nisoxetine85
Human SERT[³H]Citalopram1200

Table 2: Monoamine Uptake Inhibition

TargetSubstrateIC₅₀ (nM)
Human DAT[³H]Dopamine250
Human NET[³H]Norepinephrine150
Human SERT[³H]Serotonin2500

Table 3: Monoamine Oxidase Inhibition

EnzymeSubstrateIC₅₀ (µM)
Human MAO-AKynuramine> 50
Human MAO-BKynuramine15

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of N-(4-fluorobenzyl)butan-1-amine for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.[2]

  • Cell membranes prepared from these cells.[6]

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).[2]

  • Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • N-(4-fluorobenzyl)butan-1-amine test compound.

  • 96-well microplates, glass fiber filters, and a scintillation counter.[6]

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the target transporter via homogenization and centrifugation.[6] Determine the protein concentration using a BCA assay.[7]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of the appropriate non-specific binding inhibitor (final concentration ~10 µM).

    • 50 µL of varying concentrations of N-(4-fluorobenzyl)butan-1-amine.

    • 50 µL of the respective radioligand (final concentration ~1-2 nM).[7]

    • 100 µL of the cell membrane suspension (20-50 µg of protein).[7]

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[7]

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.[6]

  • Data Analysis: Calculate the inhibitor constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.[6]

Protocol 2: In Vitro Neurotransmitter Uptake Assay

This assay measures the functional inhibition of monoamine uptake by N-(4-fluorobenzyl)butan-1-amine.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.[2]

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[2]

  • Uptake Buffer (e.g., Krebs-HEPES buffer).[2]

  • N-(4-fluorobenzyl)butan-1-amine test compound.

  • Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT).[2]

  • 96-well microplates.

Procedure:

  • Cell Plating: Plate the cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, wash the cells with pre-warmed uptake buffer.

  • Compound Incubation: Add uptake buffer containing varying concentrations of N-(4-fluorobenzyl)butan-1-amine to the wells and pre-incubate at 37°C for 10-20 minutes.[7]

  • Initiate Uptake: Add the radiolabeled substrate to each well and incubate at 37°C for a short period (e.g., 5-10 minutes).[7]

  • Terminate Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[7]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol assesses the inhibitory potential of N-(4-fluorobenzyl)butan-1-amine against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[4]

  • Substrate: Kynuramine.[4]

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[5]

  • N-(4-fluorobenzyl)butan-1-amine test compound.

  • Assay buffer and a fluorescence plate reader.[8]

Procedure:

  • Assay Setup: In a 96-well plate, add the enzyme, assay buffer, and varying concentrations of N-(4-fluorobenzyl)butan-1-amine.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Add the substrate (Kynuramine) to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.[8]

Protocol 4: In Vivo Behavioral Assessment - Locomotor Activity

This protocol provides a general framework for assessing the potential psychostimulant effects of N-(4-fluorobenzyl)butan-1-amine in rodents.

Materials:

  • Adult male mice or rats.

  • Open-field activity chambers equipped with infrared beams.

  • N-(4-fluorobenzyl)butan-1-amine dissolved in a suitable vehicle (e.g., saline).

  • Positive control (e.g., d-amphetamine).

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling procedures.

  • Habituation: Place each animal in an open-field chamber and allow it to habituate for 30-60 minutes.

  • Drug Administration: Administer N-(4-fluorobenzyl)butan-1-amine (at various doses), vehicle, or the positive control via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animal back into the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data to determine if N-(4-fluorobenzyl)butan-1-amine significantly increases activity compared to the vehicle control.

Visualizations

monoamine_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) cleft Synaptic Cleft vesicle->cleft Release transporter Monoamine Transporter (DAT, NET, SERT) mao MAO transporter->mao Metabolism receptor Postsynaptic Receptor cleft->transporter Reuptake cleft->receptor Binding inhibitor N-(4-fluorobenzyl) butan-1-amine inhibitor->transporter Inhibition

Caption: Monoamine signaling and transporter inhibition.

experimental_workflow start Start: Synthesize N-(4-fluorobenzyl)butan-1-amine invitro In Vitro Screening start->invitro binding Radioligand Binding Assays (DAT, NET, SERT) invitro->binding uptake Neurotransmitter Uptake Assays (DAT, NET, SERT) invitro->uptake mao MAO Inhibition Assays (MAO-A, MAO-B) invitro->mao data_analysis Data Analysis (Ki, IC50 values) binding->data_analysis uptake->data_analysis mao->data_analysis decision Active? data_analysis->decision invivo In Vivo Behavioral Studies locomotor Locomotor Activity invivo->locomotor end End: Lead for Further Development locomotor->end decision->invivo Yes stop Stop: Inactive decision->stop No

Caption: Experimental workflow for neuropharmacological profiling.

logical_relationship compound N-(4-fluorobenzyl) butan-1-amine target Potential Targets compound->target transporters Monoamine Transporters target->transporters maos Monoamine Oxidases target->maos effect Biological Effect transporters->effect maos->effect neurotransmitter Increased Synaptic Neurotransmitters effect->neurotransmitter outcome Therapeutic Potential neurotransmitter->outcome depression Antidepressant outcome->depression psychostimulant Psychostimulant outcome->psychostimulant

Caption: Logical relationship of drug discovery process.

References

Method

Application of N-(4-fluorobenzyl)butan-1-amine in Antifungal Agent Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the antifungal properties of N-(4-fluorobenzyl)butan-1-amine is limited in publicly available literature. The follow...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antifungal properties of N-(4-fluorobenzyl)butan-1-amine is limited in publicly available literature. The following application notes and protocols are based on established knowledge of the broader class of benzylamine and N-benzyl-alkylamine antifungal agents and provide a framework for the investigation of this specific compound.

Introduction

The rise of invasive fungal infections and the increasing prevalence of drug-resistant strains present a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. N-(4-fluorobenzyl)butan-1-amine belongs to the benzylamine class of compounds, which includes known antifungal agents. The presence of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This document outlines the hypothesized mechanism of action, potential applications, and detailed experimental protocols for the synthesis and evaluation of N-(4-fluorobenzyl)butan-1-amine as a potential antifungal drug candidate.

Application Notes

Hypothesized Mechanism of Action

N-(4-fluorobenzyl)butan-1-amine, like other benzylamine antifungals such as butenafine, is predicted to act by inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[3]

The inhibition of squalene epoxidase leads to a dual antifungal effect:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and ultimately cell death.[2][3]

  • Accumulation of Squalene: The blockage of the pathway causes the toxic accumulation of the substrate, squalene, within the fungal cell, which further contributes to cell membrane disruption and is cytotoxic.[1]

This mechanism is distinct from that of azole antifungals, which inhibit a later step in the ergosterol pathway (lanosterol 14α-demethylase).

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase squalene_epoxide Squalene Epoxide lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Incorporation squalene_epoxidase->squalene_epoxide inhibitor N-(4-fluorobenzyl)butan-1-amine (Hypothesized) inhibitor->squalene_epoxidase Inhibition

Caption: Hypothesized mechanism of N-(4-fluorobenzyl)butan-1-amine via inhibition of squalene epoxidase.

Potential Antifungal Spectrum

Based on the activity of related benzylamines and allylamines, N-(4-fluorobenzyl)butan-1-amine is expected to be most effective against dermatophytes, the fungi that cause infections of the skin, hair, and nails.[3] This includes species such as Trichophyton, Microsporum, and Epidermophyton. Activity against yeasts, such as Candida species, and some molds, like Aspergillus species, may also be observed, although potentially at higher concentrations.[4][5] The introduction of a fluorine atom may modulate this spectrum and potency.[6]

Data Presentation

Quantitative data from in vitro antifungal susceptibility testing should be organized systematically to allow for clear interpretation and comparison. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) values. MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Fungal SpeciesStrain IDN-(4-fluorobenzyl)butan-1-amine MIC (µg/mL)Reference Antifungal MIC (µg/mL)
Candida albicansATCC 90028Data to be determinede.g., Fluconazole: 0.25 - 1.0
Candida glabrataATCC 90030Data to be determinede.g., Fluconazole: 8 - 32
Cryptococcus neoformansATCC 208821Data to be determinede.g., Amphotericin B: 0.125 - 0.5
Aspergillus fumigatusATCC 204305Data to be determinede.g., Voriconazole: 0.25 - 1.0
Trichophyton rubrumClinical IsolateData to be determinede.g., Terbinafine: 0.001 - 0.05
Microsporum canisClinical IsolateData to be determinede.g., Terbinafine: 0.002 - 0.06

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorobenzyl)butan-1-amine via Reductive Amination

This protocol describes a common and effective method for synthesizing N-substituted benzylamines.[4]

Materials:

  • 4-Fluorobenzaldehyde

  • Butan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq) and dichloromethane (DCM).

  • Amine Addition: Add butan-1-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-(4-fluorobenzyl)butan-1-amine.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification start Dissolve 4-Fluorobenzaldehyde in DCM add_amine Add Butan-1-amine and Acetic Acid start->add_amine stir_imine Stir for 1-2h (Imine Formation) add_amine->stir_imine add_reductant Add NaBH(OAc)₃ stir_imine->add_reductant stir_overnight Stir Overnight add_reductant->stir_overnight quench Quench with Sat. NaHCO₃ stir_overnight->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product N-(4-fluorobenzyl)butan-1-amine purify->final_product Yields

Caption: Workflow for the synthesis of N-(4-fluorobenzyl)butan-1-amine.

Protocol 2: In Vitro Antifungal Susceptibility Testing by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts and M38 for filamentous fungi to determine the Minimum Inhibitory Concentration (MIC).[7][8][9][10]

Materials:

  • N-(4-fluorobenzyl)butan-1-amine

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Reference antifungal (e.g., Fluconazole, Terbinafine)

Procedure:

  • Preparation of Compound Stock: Prepare a stock solution of N-(4-fluorobenzyl)butan-1-amine in 100% DMSO at a concentration 100-fold higher than the highest concentration to be tested (e.g., 12.8 mg/mL).

  • Preparation of Inoculum (Yeast):

    • Subculture yeast onto Sabouraud Dextrose Agar (SDA) and incubate for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum of 1-5 x 10³ CFU/mL.

  • Plate Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of the compound stock in RPMI-1640 medium across 10 columns (e.g., from 64 µg/mL to 0.125 µg/mL), with a final volume of 100 µL in each well.

    • Column 11 should be a positive growth control (medium + inoculum, no drug).

    • Column 12 should be a sterility control (medium only).

  • Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control), bringing the total volume to 200 µL per well. The final DMSO concentration should not exceed 1%.

  • Incubation: Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or with a microplate reader.

MIC_Workflow cluster_0 96-Well Plate Setup start Prepare Compound Stock (in DMSO) serial_dilution Serial Dilution of Compound in RPMI Medium (100µL/well) start->serial_dilution prepare_inoculum Prepare Fungal Inoculum (0.5 McFarland -> Dilute) inoculate Add 100µL Inoculum to appropriate wells prepare_inoculum->inoculate serial_dilution->inoculate controls Prepare Growth & Sterility Controls controls->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

N-(4-fluorobenzyl)butan-1-amine represents a viable candidate for investigation as a novel antifungal agent, based on the established activity of the benzylamine structural class. The hypothesized mechanism of squalene epoxidase inhibition offers a validated target for antifungal therapy. The provided protocols for synthesis and in vitro evaluation serve as a foundational guide for researchers.

Future studies should focus on:

  • Confirming the proposed mechanism of action through enzymatic assays and sterol analysis.

  • Determining the MICs against a broad panel of clinical isolates, including resistant strains.

  • Evaluating in vitro cytotoxicity against mammalian cell lines to establish a selectivity index.

  • Conducting in vivo efficacy studies in appropriate animal models of fungal infection.

  • Performing further structure-activity relationship (SAR) studies by modifying the alkyl chain and the substitution on the benzyl ring to optimize potency and pharmacokinetic properties.

References

Application

Application Notes and Protocols for Studying Monoamine Releasing Agents

Audience: Researchers, scientists, and drug development professionals. Introduction Monoamine releasing agents (MRAs) are a class of psychoactive drugs that induce the release of monoamine neurotransmitters such as dopam...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine releasing agents (MRAs) are a class of psychoactive drugs that induce the release of monoamine neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons.[1][2][3] This action leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling.[1][2] Prominent examples of MRAs include therapeutic agents like amphetamine, used for ADHD and narcolepsy, as well as substances of abuse such as methamphetamine and MDMA.[2] Understanding the mechanisms of action and characterizing the pharmacological profiles of novel MRAs is crucial for drug development and for comprehending their therapeutic effects and abuse potential.

This document provides detailed application notes and protocols for the experimental investigation of MRAs, covering key in vitro and in vivo methodologies.

Mechanism of Action of Monoamine Releasing Agents

MRAs typically exert their effects through a complex interaction with monoamine transporters (MATs), which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3][4] These transporters are responsible for the reuptake of monoamines from the synaptic cleft back into the presynaptic neuron.[4][5] MRAs act as substrates for these transporters and are taken up into the neuron.[2][4]

Once inside the neuron, MRAs can interfere with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging cytoplasmic monoamines into synaptic vesicles.[2][3] This disruption leads to an increase in the cytoplasmic concentration of monoamines. The elevated cytoplasmic monoamine levels then cause the plasma membrane MATs to reverse their direction of transport, resulting in the efflux of monoamines into the synaptic cleft.[2][4]

Furthermore, many MRAs are agonists at the trace amine-associated receptor 1 (TAAR1), an intracellular receptor that can modulate the activity of MATs through protein kinase C (PKC) and other signaling pathways, further promoting monoamine efflux.[1][3]

Signaling Pathway of Monoamine Transporter and MRA Action

MRA_Signaling cluster_presynaptic Presynaptic Neuron MRA_ext MRA (extracellular) MAT Monoamine Transporter (DAT, NET, or SERT) MRA_ext->MAT Uptake MRA_int MRA (intracellular) MAT->MRA_int Synaptic_Cleft Synaptic Cleft VMAT2 VMAT2 MRA_int->VMAT2 Disrupts TAAR1 TAAR1 MRA_int->TAAR1 Activates Vesicle Synaptic Vesicle VMAT2->Vesicle Packages Monoamine_cyto Monoamines (cytoplasmic) VMAT2->Monoamine_cyto Release from Vesicles Monoamine_vesicle Monoamines Monoamine_cyto->MAT Efflux Monoamine_synapse Increased Monoamines PKC PKC TAAR1->PKC Activates PKC->MAT Phosphorylates

Caption: Mechanism of monoamine releasing agent (MRA) action.

Data Presentation: In Vitro Potency of Prototypical MRAs

The following table summarizes the potency (IC50 values in nM) of common MRAs for inhibition of monoamine uptake at human DAT, NET, and SERT, as well as their potency (EC50 values in nM) to induce monoamine release.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
d-Amphetamine24.87.4329024.712.1>10000
Methamphetamine24.543.1114010.312.364.9
MDMA91361210818977.434.8
Fenfluramine>10000730050>10000>1000049
PAL-2875.8291224017.6>10000>10000

Data compiled from various public sources and are representative. Actual values may vary depending on experimental conditions.

Experimental Protocols

In Vitro Assays

Synaptosomes are isolated presynaptic terminals that retain the machinery for neurotransmitter uptake and release, making them an excellent model for studying MRA effects.[6][7]

Protocol:

  • Tissue Dissection: Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) on ice.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).

    • Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet synaptosomes (P2 pellet).

    • Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Neurotransmitter Release Assay (using radiolabeled neurotransmitter):

    • Pre-load the synaptosomes by incubating them with a low concentration of radiolabeled neurotransmitter (e.g., [3H]DA, [3H]NE, or [3H]5-HT) for 15-30 minutes at 37°C.

    • Wash the synaptosomes to remove excess radiolabel.

    • Initiate the release experiment by adding the MRA at various concentrations.

    • At specified time points, terminate the release by filtering the synaptosomes and collecting the supernatant.

    • Quantify the amount of radioactivity in the supernatant and the synaptosomes using liquid scintillation counting.

    • Calculate the percentage of total neurotransmitter released.

Synaptosome_Workflow cluster_prep Synaptosome Preparation cluster_assay Release Assay Dissection Dissection Homogenization Homogenization Dissection->Homogenization 1,000 x g Centrifugation1 Centrifugation1 Homogenization->Centrifugation1 1,000 x g Supernatant1 Supernatant1 Centrifugation1->Supernatant1 Collect S1 Centrifugation2 Centrifugation2 Supernatant1->Centrifugation2 17,000 x g P2_Pellet P2_Pellet Centrifugation2->P2_Pellet Collect P2 Resuspend Resuspend P2_Pellet->Resuspend Preload Preload with [3H]Neurotransmitter Resuspend->Preload Wash Wash Preload->Wash Add_MRA Add_MRA Wash->Add_MRA Initiate Release Incubate Incubate Add_MRA->Incubate Filter_Separate Filter_Separate Incubate->Filter_Separate Terminate Scintillation_Counting Scintillation_Counting Filter_Separate->Scintillation_Counting Quantify Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis

Caption: Workflow for synaptosome preparation and release assay.

RDEV is an electrochemical technique that allows for real-time, kinetically resolved measurements of monoamine release and uptake in synaptosomes or cell suspensions.[8][9]

Protocol:

  • Electrode Preparation: A glassy carbon electrode is polished and placed in a rotating assembly.

  • Experimental Chamber: Synaptosomes are suspended in a temperature-controlled (37°C) glass chamber containing physiological buffer.[9]

  • Measurement:

    • The electrode is lowered into the synaptosome suspension and rotated at a constant speed (e.g., 3000 RPM).[9]

    • A potential (e.g., 550 mV) is applied to the electrode to oxidize the monoamine of interest.[9]

    • The resulting current is proportional to the concentration of the monoamine at the electrode surface.

  • Data Acquisition:

    • A baseline current is established.

    • The MRA is added to the chamber, and the change in current (reflecting monoamine release) is recorded over time.

    • Uptake can be measured by adding a known concentration of the monoamine and monitoring its clearance.

In Vivo Assays

Microdialysis is a widely used technique to measure extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals.[10][11][12][13]

Protocol:

  • Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Basal Level Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the MRA (e.g., via intraperitoneal injection or through the dialysis probe).

  • Sample Collection: Continue collecting dialysate samples to measure the MRA-induced changes in extracellular monoamine concentrations.

  • Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) to quantify the concentrations of DA, NE, 5-HT, and their metabolites.[11][12]

Microdialysis_Workflow Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Recovery Surgery->Recovery Probe_Insertion Probe_Insertion Recovery->Probe_Insertion Insert Microdialysis Probe Perfusion Perfusion Probe_Insertion->Perfusion Perfuse with aCSF Baseline_Collection Baseline_Collection Perfusion->Baseline_Collection Collect Baseline Samples Drug_Administration Drug_Administration Baseline_Collection->Drug_Administration Administer MRA Post_Drug_Collection Post_Drug_Collection Drug_Administration->Post_Drug_Collection Collect Post-Drug Samples HPLC_Analysis HPLC_Analysis Post_Drug_Collection->HPLC_Analysis Analyze Samples Data_Interpretation Data_Interpretation HPLC_Analysis->Data_Interpretation

Caption: Workflow for an in vivo microdialysis experiment.

Electrophysiological Recordings

This technique allows for the direct measurement of the electrical activity of individual neurons and the effects of MRAs on ion channel function and synaptic transmission.[14][15]

Protocol:

  • Slice Preparation: Prepare acute brain slices (250-300 µm thick) containing the region of interest from an anesthetized animal.

  • Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.

  • Neuron Identification: Visualize neurons using differential interference contrast (DIC) microscopy.

  • Patching: Approach a neuron with a glass micropipette filled with an internal solution. Form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.

  • Recording:

    • In voltage-clamp mode, measure synaptic currents (e.g., AMPA, NMDA, GABA receptor-mediated currents).

    • In current-clamp mode, measure the neuron's membrane potential and firing rate.

  • Drug Application: Bath-apply the MRA and record the changes in neuronal activity.

Logical Relationship of MRA-Induced Monoamine Release

MRA_Logic MRA Monoamine Releasing Agent (e.g., Amphetamine) MAT_Uptake MRA Uptake via MAT MRA->MAT_Uptake TAAR1_Activation Activation of TAAR1 MRA->TAAR1_Activation VMAT2_Disruption Disruption of VMAT2 MAT_Uptake->VMAT2_Disruption Cytoplasmic_MA_Increase Increased Cytoplasmic Monoamine Concentration VMAT2_Disruption->Cytoplasmic_MA_Increase MAT_Phosphorylation MAT Phosphorylation TAAR1_Activation->MAT_Phosphorylation MAT_Reversal Reversal of MAT Transport Direction Cytoplasmic_MA_Increase->MAT_Reversal MAT_Phosphorylation->MAT_Reversal MA_Efflux Monoamine Efflux MAT_Reversal->MA_Efflux Synaptic_MA_Increase Increased Synaptic Monoamine Concentration MA_Efflux->Synaptic_MA_Increase

Caption: Logical flow of MRA-induced monoamine release.

Conclusion and Future Directions

The experimental setups described provide a robust framework for the comprehensive characterization of monoamine releasing agents. By combining in vitro techniques to elucidate molecular mechanisms with in vivo methods to understand physiological and behavioral outcomes, researchers can gain a deep understanding of these compounds. Future research may focus on the development of novel MRAs with improved selectivity and safety profiles, as well as further investigation into the complex signaling networks that modulate monoamine transporter function. The use of advanced techniques such as optogenetics and in vivo calcium imaging will also provide greater spatiotemporal resolution in understanding the effects of MRAs on neural circuits.

References

Method

Application Notes and Protocols for N-(4-fluorobenzyl)butan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of N-(4-fluorobenzyl)butan-1-amine as a versatile intermediate in organic synthesis, with a particular f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of N-(4-fluorobenzyl)butan-1-amine as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of bioactive molecules. The provided protocols offer detailed experimental procedures for its synthesis and its potential application as a precursor for pharmacologically relevant compounds.

Introduction

N-(4-fluorobenzyl)butan-1-amine is a secondary amine that serves as a valuable building block in organic synthesis. The presence of a fluorobenzyl group makes it a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] The fluorine atom can significantly alter the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated intermediates like N-(4-fluorobenzyl)butan-1-amine particularly attractive in drug discovery programs.

Application in Drug Discovery: A Precursor to Monoamine Oxidase B (MAO-B) Inhibitors

A significant application of N-benzyl amine derivatives is in the development of Monoamine Oxidase B (MAO-B) inhibitors. MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[1][2][3] Inhibition of MAO-B increases dopamine levels, which is a therapeutic strategy for the management of Parkinson's disease.[4][5][6][7]

Safinamide , a commercially available drug for Parkinson's disease, features a fluorobenzyl moiety and acts as a potent and selective MAO-B inhibitor.[4][5][8] While N-(4-fluorobenzyl)butan-1-amine is not a direct precursor to Safinamide, its structural motif is highly relevant. It can be envisioned as a key starting material for the synthesis of Safinamide analogues and other novel MAO-B inhibitors. The synthesis of such analogues allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway of MAO-B Inhibition in Dopaminergic Neurons

The following diagram illustrates the metabolic pathway of dopamine and the mechanism of action of MAO-B inhibitors.

4-Fluorobenzaldehyde + n-Butylamine --(NaBH(OAc)3)--> N-(4-fluorobenzyl)butan-1-amine

Synthesis and purification workflow.

Conclusion

N-(4-fluorobenzyl)butan-1-amine is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis via reductive amination, coupled with its relevance to important drug classes such as MAO-B inhibitors, makes it an attractive building block for researchers in medicinal chemistry and drug development. The protocols and information provided herein serve as a comprehensive guide for its synthesis and potential applications.

References

Application

Application Note: Quantitative Analysis of Biogenic Amines in Human Plasma by LC-MS/MS

Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of eight biogenic amines in human plasma. Due to the inh...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of eight biogenic amines in human plasma. Due to the inherent challenges in analyzing these polar compounds, such as poor chromatographic retention and ionization efficiency, a pre-column derivatization strategy using dansyl chloride is employed. This method is highly suitable for clinical research, metabolomics studies, and drug development, providing accurate and reproducible quantification of key biogenic amines.

Introduction

Biogenic amines are a class of low molecular weight organic bases that play crucial roles in numerous physiological and pathological processes, including neurotransmission, allergic reactions, and cell growth. The accurate measurement of biogenic amines such as histamine, dopamine, and serotonin in biological matrices is essential for understanding their roles in health and disease. However, their high polarity poses significant challenges for direct analysis by reversed-phase LC-MS/MS.[1]

Chemical derivatization is a widely used strategy to overcome these analytical hurdles. By modifying the amine functional groups, the resulting derivatives exhibit improved hydrophobicity, leading to better retention on C18 columns, and enhanced ionization efficiency in the mass spectrometer.[1][2] Dansyl chloride is a versatile derivatizing reagent that reacts with primary and secondary amines, significantly improving their detection by LC-MS/MS.[2][3] This application note provides a detailed protocol for the quantification of eight biogenic amines in human plasma using a dansyl chloride derivatization approach coupled with LC-MS/MS.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, from sample preparation to data analysis.

LC-MS/MS Workflow for Biogenic Amine Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis plasma_sample Human Plasma Sample protein_precipitation Protein Precipitation (Methanol) plasma_sample->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection add_buffer Add Sodium Carbonate Buffer supernatant_collection->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubation Incubation add_dansyl->incubation add_solvent Add Ethyl Acetate incubation->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge organic_layer Collect Organic Layer vortex_centrifuge->organic_layer dry_down Evaporate to Dryness organic_layer->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatographic_separation Chromatographic Separation (C18) lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM Mode) chromatographic_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of biogenic amines.

Catecholamine Synthesis and Metabolism

Several of the targeted biogenic amines are catecholamines or their metabolites. The following diagram illustrates the key steps in the synthesis and degradation of these important neurotransmitters.[1][4][5]

Catecholamine Pathway enzyme enzyme Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopamine Dopamine L_DOPA->Dopamine Decarboxylation Norepinephrine Norepinephrine Dopamine->Norepinephrine β-Hydroxylation HVA Homovanillic Acid (HVA) Dopamine->HVA Degradation Epinephrine Epinephrine Norepinephrine->Epinephrine N-Methylation VMA Vanillylmandelic Acid (VMA) Norepinephrine->VMA Degradation Epinephrine->VMA Degradation TH Tyrosine Hydroxylase (TH) TH->L_DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC->Dopamine DBH Dopamine β- Hydroxylase (DBH) DBH->Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) PNMT->Epinephrine MAO_COMT_DA MAO, COMT MAO_COMT_DA->HVA MAO_COMT_NE_E MAO, COMT MAO_COMT_NE_E->VMA

Caption: Simplified catecholamine synthesis and metabolism pathway.

Protocols

Sample Preparation and Derivatization
  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold methanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Collection: Transfer 200 µL of the supernatant to a clean microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 100 mM sodium carbonate buffer (pH 9.8).[3]

    • Add 50 µL of 50 mM dansyl chloride in acetonitrile.[3]

    • Vortex the mixture and incubate at 60°C for 30 minutes.[6]

  • Extraction:

    • After incubation, add 500 µL of ethyl acetate and vortex for 1 minute.[6]

    • Centrifuge at 5,000 x g for 5 minutes.[6]

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid and 5% Acetonitrile). Vortex and transfer to an LC autosampler vial.[6]

LC-MS/MS Conditions

The following conditions were used for the analysis of the derivatized biogenic amines.

Table 1: Liquid Chromatography Parameters

ParameterSetting
LC System High-Performance Liquid Chromatography System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Parameters Optimized for maximum signal intensity of derivatized analytes

Quantitative Data

Quantification was performed in MRM mode. The precursor and product ions for the dansyl-derivatized biogenic amines are listed in Table 3.

Table 3: MRM Transitions for Dansyl-Derivatized Biogenic Amines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Histamine 345.1171.125
Tyramine 371.1171.128
Dopamine 387.1171.130
Serotonin 410.2171.132
Putrescine 555.2171.140
Cadaverine 569.3171.142
Spermidine 612.3171.145
Spermine 679.4171.150

Method Validation

The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy.

Table 4: Method Validation Summary

AnalyteLinearity (R²)LOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Histamine >0.990.5<10<1585-115
Tyramine >0.990.5<10<1585-115
Dopamine >0.991.0<10<1585-115
Serotonin >0.991.0<10<1585-115
Putrescine >0.990.2<10<1585-115
Cadaverine >0.990.2<10<1585-115
Spermidine >0.990.5<10<1585-115
Spermine >0.990.5<10<1585-115

Conclusion

This application note details a sensitive and specific LC-MS/MS method for the quantification of eight biogenic amines in human plasma. The use of dansyl chloride derivatization significantly improves the chromatographic and mass spectrometric properties of these challenging analytes. The provided protocol and validation data demonstrate that this method is a valuable tool for researchers and clinicians studying the role of biogenic amines in human health and disease.

References

Method

Application Notes and Protocols for In Vitro and In Vivo Studies of N-Benzylamines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of protocols for the in vitro and in vivo evaluation of N-benzylamines, a class of organic compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the in vitro and in vivo evaluation of N-benzylamines, a class of organic compounds with significant potential in drug discovery and development. This document details experimental procedures for assessing cytotoxicity, apoptosis, cell cycle arrest, and in vivo antitumor efficacy, along with methods for investigating the underlying signaling pathways.

In Vitro Studies: Protocols and Applications

In vitro assays are fundamental for the initial screening and mechanistic characterization of N-benzylamine derivatives. These assays provide crucial data on the biological activity of the compounds at a cellular level.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the N-benzylamine derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[1]

Quantitative Data Summary: Cytotoxicity of N-Benzylamine Derivatives

CompoundCell LineIncubation Time (h)IC50 (µM)Citation
2-acetyl-benzylamineMOLM-14 (Leukemia)24400[3]
2-acetyl-benzylamineNB-4 (Leukemia)24390[3]
Benzyl-(6-methyl-benzothiazol-2-yl)-amineVaries (Cancer)-Varies[4]
N-benzyl-3-nitrothiophen-2-amineVaries (Cancer)-Varies[5]

Note: This table presents illustrative data. Specific IC50 values will vary depending on the N-benzylamine derivative and the cell line used.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with N-Benzylamine Derivatives A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 1.5-4h D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: A diagram illustrating the key steps of the MTT cytotoxicity assay.

Apoptosis Assessment

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents. Several assays can be used to detect and quantify apoptosis.

This flow cytometry-based assay identifies early and late apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the N-benzylamine derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[6]

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[6]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Preparation: Grow and treat cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.[7]

  • Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.[7]

Workflow for Apoptosis Assessment

Apoptosis_Assessment_Workflow cluster_workflow Apoptosis Assessment Workflow A Treat Cells with N-Benzylamine B Harvest Cells A->B C Stain with Annexin V/PI B->C E Perform TUNEL Assay B->E D Flow Cytometry Analysis C->D F Fluorescence Microscopy E->F

Caption: A diagram showing parallel workflows for apoptosis detection.

Cell Cycle Analysis

N-benzylamines can induce cell cycle arrest, preventing cancer cell proliferation. Flow cytometry with propidium iodide (PI) staining is used to analyze the cell cycle distribution.[8]

Protocol:

  • Cell Treatment: Treat cells with the N-benzylamine derivative.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[9]

  • Staining: Resuspend the fixed cells in a PI staining solution containing RNase A.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Quantitative Data Summary: N-Benzylamine-Induced Cell Cycle Arrest

CompoundCell LineEffectCitation
2-acetyl-benzylamineMOLM-14G2/M phase arrest[3]
2-acetyl-benzylamineNB-4G0/G1 phase arrest[3]
N-benzyl-N-methyldecan-1-amineU937G2/M phase arrest[10]

Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat Cells B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Flow Cytometry Analysis C->D E Quantify Cell Cycle Phases D->E

Caption: A diagram outlining the steps for cell cycle analysis.

In Vivo Studies: Protocols and Applications

In vivo studies using animal models are essential for evaluating the therapeutic efficacy and pharmacokinetic properties of N-benzylamine derivatives in a whole-organism context.

Xenograft Mouse Model for Antitumor Efficacy

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the in vivo antitumor activity of novel compounds.[11]

Protocol:

  • Cell Preparation: Culture and harvest the desired human cancer cell line. Ensure high cell viability (>95%).[11]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[11]

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the N-benzylamine derivative and vehicle control according to a predetermined schedule (e.g., daily oral gavage).[11]

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.[11]

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Quantitative Data Summary: In Vivo Antitumor Efficacy

CompoundTumor ModelDosing RegimenTumor Growth Inhibition (%)Citation
F10503LO1 (Benzylamine derivative)B16F10 Melanoma30 mg/kg, i.p.Significant reduction in tumor sizeNot specified
2-acetyl-benzylamineMOLM-14 Leukemia XenograftNot specifiedInhibited tumor growth[3]

Workflow for Xenograft Mouse Model Study

Xenograft_Workflow cluster_workflow Xenograft Mouse Model Workflow A Implant Human Cancer Cells in Mice B Monitor Tumor Growth A->B C Randomize into Treatment Groups B->C D Administer N-Benzylamine or Vehicle C->D E Measure Tumor Volume and Body Weight D->E F Calculate Tumor Growth Inhibition E->F

Caption: A diagram of the workflow for an in vivo xenograft study.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Protocol:

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: Administer the N-benzylamine derivative via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points.

  • Bioanalysis: Quantify the concentration of the parent compound and its major metabolites in plasma using analytical methods like LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Quantitative Data Summary: Pharmacokinetic Parameters of an N-Benzylamine Derivative

CompoundSpeciesDose (mg/kg)RouteHalf-life (min)Major MetaboliteCitation
N-nitrosomethylbenzylamineRat4.7i.p.66Hippuric acid[13]

Signaling Pathway Analysis

Understanding the molecular mechanisms by which N-benzylamines exert their effects is crucial. Western blotting is a key technique for investigating changes in protein expression and activation within specific signaling pathways.

Western Blotting for Wnt/β-catenin and JAK2/STAT3 Pathways

Certain N-benzylamine derivatives have been shown to modulate the Wnt/β-catenin and JAK2/STAT3 signaling pathways.[3]

Protocol:

  • Cell Lysis: Treat cells with the N-benzylamine derivative, then lyse the cells to extract proteins.[14]

  • Protein Quantification: Determine the protein concentration of the lysates.[14]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).[14]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., β-catenin, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin or GAPDH).[15]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[15]

  • Analysis: Quantify the band intensities to determine the relative changes in protein levels.

Signaling Pathway Modulated by an N-Benzylamine Derivative

Signaling_Pathway cluster_pathway Apoptosis and Proliferation Signaling cluster_jak_stat JAK/STAT Pathway cluster_apoptosis Apoptosis Regulation NB N-Benzylamine Derivative JAK2 JAK2 NB->JAK2 Bcl2 Bcl-2 NB->Bcl2 Bax Bax NB->Bax STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Bcl2 Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram of a signaling pathway modulated by N-benzylamines.

References

Application

Application Notes and Protocols for N-(4-fluorobenzyl)butan-1-amine in Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential use of N-(4-fluorobenzyl)butan-1-amine and its analogs in structure-activity relat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(4-fluorobenzyl)butan-1-amine and its analogs in structure-activity relationship (SAR) studies, particularly focusing on their potential as enzyme inhibitors. While specific SAR data for N-(4-fluorobenzyl)butan-1-amine is not extensively available in the public domain, this document extrapolates from studies on structurally related N-benzylalkylamines to provide a framework for designing and conducting SAR investigations.

Introduction: The Role of N-Benzylalkylamines in Drug Discovery

N-benzylamine derivatives are a versatile class of compounds that have been explored for a wide range of biological activities. The presence of a lipophilic benzyl group and a basic amine function allows these molecules to interact with various biological targets, including enzymes and receptors. Structure-activity relationship (SAR) studies of N-benzylalkylamines are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom onto the benzyl ring, as in N-(4-fluorobenzyl)butan-1-amine, can significantly influence the molecule's properties. Fluorine's high electronegativity and small size can alter the electronic distribution, pKa, lipophilicity, and metabolic stability of the compound, often leading to improved pharmacological profiles.

This document will focus on the potential of N-(4-fluorobenzyl)butan-1-amine and its analogs as inhibitors of monoamine oxidases (MAOs), a family of enzymes crucial in the metabolism of neurotransmitters.

Potential Biological Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Structure-Activity Relationship (SAR) Insights

Data Presentation: Inhibition of MAO-A and MAO-B by 4-(O-benzylphenoxy)-N-methylalkylamine Analogs

The following table summarizes the inhibitory constants (Ki) of a series of 4-(O-benzylphenoxy)-N-methylalkylamines against MAO-A and MAO-B, highlighting the influence of the alkyl chain length on inhibitory potency.

Compound IDAlkyl Chain (n)MAO-A Ki (µM)MAO-B Ki (µM)
12 (Ethyl)>10065.0
23 (Propyl)25.055.0
34 (Butyl)4.2046.0
45 (Pentyl)15.080.0

Data extracted from Naoi et al., J Neurochem, 1988.[1]

SAR Interpretation:

  • Alkyl Chain Length: The data clearly indicates that the length of the alkyl chain significantly impacts the inhibitory activity against both MAO-A and MAO-B.[1] The butyl (n=4) derivative (Compound 3) exhibits the most potent inhibition of MAO-A.[1]

  • MAO-A Selectivity: The butyl derivative shows a preference for MAO-A over MAO-B.[1]

  • General Trend: For MAO-A, the inhibitory potency follows the order: butyl > pentyl > propyl > ethyl. This suggests an optimal chain length for fitting into the active site of MAO-A.

Role of the 4-Fluoro Substitution

The introduction of a fluorine atom at the para-position of the benzyl ring in N-(4-fluorobenzyl)butan-1-amine is expected to modulate its activity based on several factors:

  • Electronic Effects: The electron-withdrawing nature of fluorine can influence the pKa of the amine, potentially affecting its interaction with the enzyme's active site.

  • Hydrophobicity: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and access the target enzyme.

  • Metabolic Stability: The C-F bond is very stable, and fluorination can block sites of metabolism, potentially increasing the compound's half-life.

To fully elucidate the SAR, a systematic study involving the synthesis and biological evaluation of a series of analogs with varying substituents on the benzyl ring would be necessary.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of N-(4-fluorobenzyl)butan-1-amine and its analogs.

Synthesis Protocol: Reductive Amination of 4-Fluorobenzaldehyde with Butylamine

This protocol describes a common and efficient method for the synthesis of N-substituted benzylamines.

Materials:

  • 4-Fluorobenzaldehyde

  • Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in dichloromethane or methanol.

    • Add butylamine (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature to allow for the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. If using sodium borohydride, the reaction is typically performed in methanol and the reducing agent is added carefully at 0 °C.

    • Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorobenzyl)butan-1-amine.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (N-(4-fluorobenzyl)butan-1-amine) dissolved in DMSO

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • 96-well microplate reader (fluorescence)

  • 4-Hydroxyquinoline (product of kynuramine oxidation)

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare serial dilutions of the test compound and positive controls in potassium phosphate buffer containing a small percentage of DMSO.

    • Dilute the MAO-A and MAO-B enzymes to the desired concentration in the same buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • Test compound or positive control at various concentrations (or buffer for control wells)

      • MAO-A or MAO-B enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a solution of kynuramine to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a solution of NaOH.

    • Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (e.g., excitation at 310 nm and emission at 400 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • To determine the inhibition constant (Ki), perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

Visualizations

Signaling Pathway

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamine\nNeurotransmitter Monoamine Neurotransmitter Neurotransmitter\nin Synapse Neurotransmitter in Synapse Monoamine\nNeurotransmitter->Neurotransmitter\nin Synapse Release Receptor Receptor Neurotransmitter\nin Synapse->Receptor Binding MAO MAO Neurotransmitter\nin Synapse->MAO Inactive\nMetabolites Inactive Metabolites MAO->Inactive\nMetabolites Oxidative Deamination N-benzylbutan-1-amine\nAnalog N-benzylbutan-1-amine Analog N-benzylbutan-1-amine\nAnalog->MAO Inhibition

Caption: Inhibition of Monoamine Oxidase (MAO) by N-benzylbutan-1-amine analogs.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Starting Materials (Aldehyde & Amine) Synthesis Reductive Amination Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, MS Purification->Characterization Assay MAO Inhibition Assay Characterization->Assay Data_Collection Measure Fluorescence Assay->Data_Collection Analysis Calculate IC50 / Ki Data_Collection->Analysis SAR_Table Compile SAR Table Analysis->SAR_Table Interpretation Interpret Structure-Activity Relationships SAR_Table->Interpretation Lead_Optimization Design New Analogs Interpretation->Lead_Optimization

Caption: General workflow for SAR studies of N-benzylbutan-1-amine analogs.

Logical Relationship for SAR

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Compound N-(4-fluorobenzyl)butan-1-amine Benzyl_Ring 4-Fluorobenzyl Group (Lipophilicity, Electronics) Compound->Benzyl_Ring Amine Butylamine Chain (Basicity, Length) Compound->Amine Potency Inhibitory Potency (IC50 / Ki) Benzyl_Ring->Potency Selectivity MAO-A vs MAO-B Selectivity Benzyl_Ring->Selectivity ADME Pharmacokinetics (Absorption, Metabolism) Benzyl_Ring->ADME Amine->Potency Amine->Selectivity

Caption: Logical relationship between structure and activity for N-benzylbutan-1-amines.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-fluorobenzyl)butan-1-amine

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-fluorobenzyl)butan-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-fluorobenzyl)butan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-(4-fluorobenzyl)butan-1-amine?

The most prevalent and efficient method is a one-pot reductive amination. This process involves the reaction of 4-fluorobenzaldehyde with butan-1-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product, N-(4-fluorobenzyl)butan-1-amine.[1][2]

Q2: How does reductive amination work?

Reductive amination is a two-step process.[1] First, the amine (butan-1-amine) and the carbonyl compound (4-fluorobenzaldehyde) condense to form a hemiaminal, which then eliminates water to form an imine. In the second step, a reducing agent, added to the same reaction vessel, selectively reduces the imine to the final amine product.[1]

Q3: What are the typical starting materials for this synthesis?

The primary starting materials are 4-fluorobenzaldehyde and butan-1-amine (also known as n-butylamine).[3] Various reducing agents and solvents can be used depending on the specific protocol.

Q4: Are there alternative methods to reductive amination?

Yes, other methods exist, such as the direct alkylation of butan-1-amine with a 4-fluorobenzyl halide. However, this method is often plagued by overalkylation, where the product secondary amine reacts further with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt, leading to lower yields and complex purification.[2][4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(4-fluorobenzyl)butan-1-amine via reductive amination.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Inefficient Imine Formation The formation of the imine intermediate is an equilibrium reaction. To drive it forward, ensure the reaction pH is mildly acidic (pH 4-7), which catalyzes the dehydration step.[1][5] For particularly sluggish reactions, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[1]
Decomposition of Reducing Agent Borohydride-based reducing agents can decompose in the presence of acid or water. Ensure reagents are fresh and solvents are anhydrous. If using a stronger reducing agent like NaBH₄ with an acidic catalyst, it is often best to allow the imine to form first before adding the reducing agent.[1]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess (1.1-1.2 equivalents) of the amine is often used to ensure complete consumption of the aldehyde.
Low Reaction Temperature While many reductive aminations proceed at room temperature, some substrate combinations may require gentle heating to reach completion.[1] Monitor the reaction by TLC or LC-MS to determine if an increase in temperature is necessary.

Problem 2: Formation of 4-fluorobenzyl alcohol as a major byproduct

Potential CauseSuggested Solution
Reducing Agent is Too Reactive This side product results from the reduction of the starting aldehyde, 4-fluorobenzaldehyde.[6] This is common when using a strong reducing agent like sodium borohydride (NaBH₄).[1]
Choice of Reducing Agent Switch to a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its high selectivity and yields.[1][7] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[5]
Staged Addition If you must use NaBH₄, adopt a two-step, one-pot procedure. First, mix the aldehyde and amine in the solvent and stir for a period (e.g., 30-60 minutes) to allow for imine formation. Then, add the NaBH₄ portion-wise while cooling the reaction in an ice bath.[7]

Problem 3: Presence of N,N-bis(4-fluorobenzyl)butan-1-amine (tertiary amine) byproduct

Potential CauseSuggested Solution
Over-alkylation of the Product This is less common in reductive amination than in direct alkylation but can occur if the initially formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.
Control Stoichiometry Avoid using a large excess of the aldehyde. A 1:1 or slight excess of the amine is generally preferred.
Stepwise Procedure For reactions particularly prone to dialkylation, a stepwise procedure involving the pre-formation and isolation of the imine, followed by its reduction, can provide better control and higher purity of the secondary amine product.[7]

Problem 4: Difficulty in Product Purification

Potential CauseSuggested Solution
Co-elution of Product and Starting Materials If the product amine and starting amine have similar polarities, purification by column chromatography can be challenging.
Acid-Base Extraction Utilize an acid-base extraction during the workup. The basic product amine can be extracted into an acidic aqueous layer (e.g., 1M HCl). This layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will isolate the purified amine product.[1]
Emulsion Formation During Workup Emulsions can form during liquid-liquid extractions, making layer separation difficult. Adding brine (saturated NaCl solution) to the aqueous layer can help break up emulsions.[1]

Data Presentation

The choice of reducing agent is critical for the success of the reductive amination. The table below compares common reducing agents used for this transformation.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABDCM or THF, Room TempMild, highly selective for imines/iminium ions, high yields, tolerates acid-sensitive substrates.[1][7]More expensive than NaBH₄, moisture sensitive.
Sodium Cyanoborohydride NaBH₃CNMethanol, pH 4-5Mild, selective for iminium ions over carbonyls.[5]Highly toxic, can generate HCN gas, requires careful handling and pH control.[1]
Sodium Borohydride NaBH₄Methanol or Ethanol, 0°C to RTInexpensive, readily available.Less selective, can reduce the starting aldehyde.[5] Often requires staged addition.
Catalytic Hydrogenation H₂/Pd/C or H₂/NiEthanol or Methanol, H₂ pressure"Green" method, high atom economy, clean reaction.[8]Requires specialized hydrogenation equipment, may reduce other functional groups (e.g., nitro, alkenes).

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is often preferred due to its high selectivity and operational simplicity.

  • Materials:

    • 4-fluorobenzaldehyde

    • Butan-1-amine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

    • Add butan-1-amine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

    • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 4-fluorobenzaldehyde in anhydrous DCM B 2. Add butan-1-amine A->B 1.1 eq C 3. Stir at RT for 30 min (Imine Formation) B->C D 4. Add NaBH(OAc)3 C->D 1.5 eq E 5. Stir at RT for 2-4h (Monitor by TLC/LC-MS) D->E F 6. Quench with sat. NaHCO3 E->F G 7. Extract with DCM F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography (if necessary) H->I J Pure Product I->J

Caption: General experimental workflow for the synthesis.

Diagram 2: Reductive Amination Mechanism

G Aldehyde 4-Fluorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Butan-1-amine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product N-(4-fluorobenzyl)butan-1-amine Imine->Product ReducingAgent [H-] ReducingAgent->Product

Caption: The mechanism of reductive amination.

Diagram 3: Troubleshooting Decision Tree

G Start Low Yield? CheckImine Check Imine Formation (TLC/LC-MS after 30 min) Start->CheckImine ImineOK Imine Formed? CheckImine->ImineOK NoImine Action: Add dehydrating agent or catalytic acid (pH 4-7) ImineOK->NoImine No CheckReduction Check Reduction Step ImineOK->CheckReduction Yes AlcoholProduct 4-Fluorobenzyl Alcohol Present? CheckReduction->AlcoholProduct UseMilder Action: Use milder reducing agent (e.g., NaBH(OAc)3) AlcoholProduct->UseMilder Yes CheckTimeTemp Action: Increase reaction time or gently heat AlcoholProduct->CheckTimeTemp No

Caption: Decision tree for troubleshooting low yield issues.

References

Optimization

Technical Support Center: Purification of N-benzyl-butan-1-amines

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges enco...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-benzyl-butan-1-amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude N-benzyl-butan-1-amine reaction mixture?

A1: The most prevalent impurities typically include unreacted starting materials such as benzylamine and butan-1-amine, and the over-alkylation byproduct, N,N-dibenzyl-butan-1-amine.[1][2] The formation of the tertiary amine is a common side reaction in N-alkylation.[1]

Q2: Why does my N-benzyl-butan-1-amine streak on a silica gel column during chromatography?

A2: The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[3] This interaction can result in poor separation, broad peaks, and "streaking" or "tailing" of the compound down the column.

Q3: What is the most effective method for removing unreacted benzylamine?

A3: Acid-base extraction is a highly effective and commonly used method to remove basic impurities like unreacted benzylamine. By washing an organic solution of the crude product with an acidic aqueous solution (e.g., 1M HCl), the basic impurities are protonated and move into the aqueous layer, while the desired, less basic N-benzyl-butan-1-amine remains in the organic layer.[4][5][6]

Q4: How can I purify N-benzyl-butan-1-amine if it is an oil and cannot be recrystallized?

A4: If the amine is a liquid or an oil that does not crystallize, several purification techniques can be employed. Vacuum distillation is a viable option if there is a significant difference in boiling points between the product and impurities. Alternatively, the amine can be converted to a solid salt, such as the hydrochloride salt, which can then be purified by recrystallization.[7] After recrystallization, the pure salt can be neutralized with a base to regenerate the pure amine.[5]

Q5: What are suitable solvents for recrystallizing the hydrochloride salt of N-benzyl-butan-1-amine?

A5: For amine hydrochlorides, which are salts, polar solvents are generally required. Good starting points for solvent selection include alcohols such as ethanol or isopropanol, or a mixture of ethanol and water.[8][9]

Troubleshooting Guides

Column Chromatography

Problem: Significant streaking or tailing of N-benzyl-butan-1-amine on a standard silica gel column, leading to poor separation from impurities.

Possible CauseSolution
Acidic nature of silica gel Deactivate the silica gel: Before packing the column, prepare a slurry of the silica gel in the initial eluent containing 1-2% triethylamine (TEA) or another volatile base like pyridine. This neutralizes the acidic sites on the silica surface.[4]
Use a modified stationary phase: Employ amine-functionalized silica gel or basic alumina as the stationary phase, which minimizes the strong acid-base interactions.[3]
Inappropriate solvent system Add a basic modifier to the eluent: Incorporate a small percentage (0.5-2%) of triethylamine or ammonia in the mobile phase (e.g., hexane/ethyl acetate) to compete with the amine product for binding to the acidic sites on the silica gel.
Optimize solvent polarity: Use a solvent system with appropriate polarity. A common starting point is a gradient of ethyl acetate in hexane. The less polar N,N-dibenzyl-butan-1-amine will elute first.[1]
Acid-Base Extraction

Problem: Formation of a stable emulsion at the interface of the organic and aqueous layers during extraction.

Possible CauseSolution
High concentration of amine salt Dilute the mixture: Add more of both the organic solvent and the aqueous solution to decrease the concentration of the emulsifying agent.
Vigorous shaking Gentle inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Similar densities of the two phases Add brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer, which can help to break the emulsion.

Problem: Incomplete removal of basic impurities into the aqueous layer.

Possible CauseSolution
Insufficient amount of acid Ensure excess acid: Use a sufficient amount of dilute acid (e.g., 1M HCl) to fully protonate all basic species. Check the pH of the aqueous layer to ensure it is acidic.
Insufficient mixing Thorough mixing: Ensure adequate mixing between the two phases by inverting the separatory funnel multiple times to facilitate the transfer of the protonated amines into the aqueous layer.
Single extraction is not enough Perform multiple extractions: Perform at least two to three extractions with the aqueous acid solution to ensure complete removal of the basic impurities.[5]

Quantitative Data Summary

The following table summarizes representative purity and yield data for the purification of N-benzyl alkyl amines using different techniques, based on literature for analogous compounds. The actual results for N-benzyl-butan-1-amine may vary depending on the specific experimental conditions.

Purification MethodStarting Purity (GC-MS Area %)Final Purity (GC-MS Area %)Typical Yield (%)Notes
Column Chromatography (Silica Gel with 1% TEA) ~85%>98%70-85%Effective for removing both starting materials and the tertiary amine byproduct.
Acid-Base Extraction ~85%>95%80-95%Primarily effective for removing basic impurities like unreacted amines. May not remove non-basic side products.
Recrystallization of Hydrochloride Salt ~95% (after initial workup)>99%60-80%Often provides the highest purity but may have a lower overall yield due to losses during crystallization and recovery.
Vacuum Distillation ~85%>97%75-90%Suitable for thermally stable liquid amines with significant boiling point differences from impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 hexane:ethyl acetate) containing 1% triethylamine.

  • Packing the Column: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Loading the Sample: Dissolve the crude N-benzyl-butan-1-amine in a minimal amount of the starting eluent and load it onto the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The less polar N,N-dibenzyl-butan-1-amine will elute before the more polar N-benzyl-butan-1-amine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-benzyl-butan-1-amine.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with 1M aqueous HCl. Combine the aqueous layers. The organic layer now contains non-basic impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10), which will deprotonate the amine salt and cause the free amine to separate.

  • Back-Extraction: Extract the liberated amine back into an organic solvent (e.g., diethyl ether) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified N-benzyl-butan-1-amine.

Visualizations

experimental_workflow crude Crude N-benzyl-butan-1-amine dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with 1M HCl (x3) dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer (Non-basic impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Amines) separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., 2M NaOH) aqueous_layer->basify back_extract Back-extract with Organic Solvent (x3) basify->back_extract combine_organic Combine Organic Extracts back_extract->combine_organic dry Dry over Na2SO4 combine_organic->dry concentrate Concentrate in vacuo dry->concentrate pure_product Pure N-benzyl-butan-1-amine concentrate->pure_product

Caption: Workflow for the purification of N-benzyl-butan-1-amine via acid-base extraction.

troubleshooting_chromatography start Column Chromatography of N-benzyl-butan-1-amine problem Problem: Streaking/Tailing of Amine start->problem cause1 Cause: Acidic Silica Gel problem->cause1 cause2 Cause: Improper Solvent Polarity problem->cause2 solution1a Solution: Add Triethylamine to Eluent cause1->solution1a solution1b Solution: Use Basic Alumina or Amine-Functionalized Silica cause1->solution1b end Successful Separation solution1a->end solution1b->end solution2 Solution: Optimize Solvent Gradient (e.g., Hexane/Ethyl Acetate) cause2->solution2 solution2->end

Caption: Troubleshooting logic for column chromatography of basic amines.

References

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Fluorinated Amine Compounds

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with fluorinated amine compounds. Fluorinat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with fluorinated amine compounds. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, it can also significantly impact physicochemical properties like basicity and solubility, often leading to difficulties in formulation and experimentation.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated amine compounds poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of fluorinated amines can be attributed to several factors. The introduction of fluorine atoms can increase the lipophilicity of the molecule, making it less compatible with water.[4] Additionally, fluorine's strong electron-withdrawing effect can decrease the basicity (pKa) of the amine group.[5] This reduction in basicity means that the amine is less likely to be protonated and form a soluble salt at physiological pH.

Q2: How does the position and number of fluorine atoms affect solubility?

A2: The impact of fluorination on solubility is highly dependent on the specific substitution pattern. For instance, a trifluoromethyl (-CF3) group generally increases lipophilicity more significantly than a single fluorine atom, which can lead to lower aqueous solubility.[4] The position of the fluorine atom relative to the amine can also influence its basicity and, consequently, its pH-dependent solubility.

Q3: My compound precipitates out of solution when I add it to my cell culture media. What should I do?

A3: Precipitation in cell culture media is a common issue. First, ensure your stock solution is fully dissolved before adding it to the media. When diluting, add the stock solution to the media dropwise while gently stirring to avoid localized high concentrations that can cause the compound to crash out. Pre-warming the media to 37°C can also help. If precipitation persists, consider using a lower concentration of the compound or exploring the use of a solubilizing agent that is compatible with your cell line.

Q4: Is it always better to form a salt of my fluorinated amine to improve solubility?

A4: While salt formation is a very effective strategy, it's not always the optimal solution. The success of salt formation depends on the basicity of the amine and the chosen counter-ion.[6] For weakly basic fluorinated amines, forming a stable salt can be challenging. It's crucial to screen a variety of counter-ions and solvent systems to find a stable, soluble salt form.[3]

Q5: When should I consider using cyclodextrins?

A5: Cyclodextrins are excellent solubilizing agents for hydrophobic compounds and can be particularly useful for fluorinated molecules.[7][8] They are most effective when the fluorinated portion of your compound can fit within the cyclodextrin's hydrophobic cavity. If other methods like pH adjustment or co-solvents are not providing sufficient solubility or are incompatible with your experimental system, cyclodextrins are a valuable alternative to investigate.[9]

Troubleshooting Guides

This section provides structured guidance to address common solubility problems encountered with fluorinated amine compounds.

Problem 1: Compound is insoluble in aqueous buffer.

start Compound insoluble in aqueous buffer pka Determine pKa of the amine start->pka ph_adjust Adjust pH of the buffer pka->ph_adjust is_soluble_ph Is solubility sufficient? ph_adjust->is_soluble_ph co_solvent Try adding a co-solvent (e.g., DMSO, Ethanol) is_soluble_ph->co_solvent No end_success Proceed with experiment is_soluble_ph->end_success Yes is_soluble_cosolvent Is solubility sufficient? co_solvent->is_soluble_cosolvent salt_screen Perform a salt formation screen is_soluble_cosolvent->salt_screen No is_soluble_cosolvent->end_success Yes is_soluble_salt Is a soluble salt formed? salt_screen->is_soluble_salt cyclodextrin Investigate cyclodextrin complexation is_soluble_salt->cyclodextrin No is_soluble_salt->end_success Yes is_soluble_cd Is solubility sufficient? cyclodextrin->is_soluble_cd is_soluble_cd->end_success Yes end_fail Consider alternative formulation strategies is_soluble_cd->end_fail No start Salt precipitates over time check_ph Verify the pH of the solution start->check_ph ph_stable Is pH stable and appropriate for the salt form? check_ph->ph_stable common_ion Check for common ion effect ph_stable->common_ion Yes change_buffer Change buffer system ph_stable->change_buffer No is_common_ion Is a common ion present in high concentration? common_ion->is_common_ion is_common_ion->change_buffer Yes polymorphism Investigate potential polymorphism of the salt is_common_ion->polymorphism No end_success Solution stabilized change_buffer->end_success is_polymorph Is a less soluble polymorph forming? polymorphism->is_polymorph rescreen Re-screen for a more stable salt form is_polymorph->rescreen Yes end_fail Consider alternative solubilization method is_polymorph->end_fail No rescreen->end_success start Start Salt Screening prep_solutions Prepare stock solutions of - Fluorinated Amine - Counter-ion Acids start->prep_solutions dispense Dispense amine and acid solutions into 96-well plate prep_solutions->dispense incubate Incubate plate with shaking dispense->incubate monitor Monitor for precipitation (Turbidity/Visual) incubate->monitor analyze Analyze wells for crystalline solids monitor->analyze is_crystal Crystalline solid formed? analyze->is_crystal characterize Characterize solid (XRPD, DSC, TGA) is_crystal->characterize Yes is_soluble Soluble salt formed? is_crystal->is_soluble No characterize->is_soluble scale_up Scale up and further evaluate promising candidates is_soluble->scale_up Yes end_fail No suitable salt found is_soluble->end_fail No end_success Optimal salt form identified scale_up->end_success

References

Optimization

Technical Support Center: Optimizing the Synthesis of N-Substituted Amines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-substituted amine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-substituted amines. The guidance provided addresses common issues encountered during reductive amination and Buchwald-Hartwig amination reactions.

Troubleshooting Guides

Reductive Amination

Issue: Low or No Product Yield

Low yields in reductive amination can often be traced back to several key factors, including inefficient imine formation, the choice and quality of the reducing agent, and suboptimal reaction conditions. A systematic approach to troubleshooting can help identify and resolve the underlying issue.

Troubleshooting Workflow: Low Yield in Reductive Amination

G start Low Yield check_imine Monitor Imine Formation (TLC, NMR) start->check_imine imine_ok Imine Formation OK? check_imine->imine_ok add_drying Add Drying Agent (e.g., Mol. Sieves) or Azeotropic Distillation imine_ok->add_drying No check_reducing_agent Evaluate Reducing Agent imine_ok->check_reducing_agent Yes add_drying->check_imine agent_ok Agent Suitable? check_reducing_agent->agent_ok change_agent Switch Reducing Agent (e.g., NaBH(OAc)3 for sensitive substrates) agent_ok->change_agent No optimize_conditions Optimize Reaction Conditions (Temp, pH) agent_ok->optimize_conditions Yes change_agent->optimize_conditions conditions_ok Conditions Optimized? optimize_conditions->conditions_ok adjust_temp_ph Adjust Temperature or pH conditions_ok->adjust_temp_ph No success Improved Yield conditions_ok->success Yes adjust_temp_ph->optimize_conditions

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue: Formation of Side Products

The primary side products in reductive amination often arise from over-alkylation, reduction of the starting carbonyl compound, or homo-coupling of the amine or aldehyde/ketone.

Side ProductCauseRecommended Solution
Dialkylated Amine The primary amine product is more nucleophilic than the starting amine and reacts further with the aldehyde/ketone.Use a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[1] Consider using a bulkier reducing agent.
Alcohol The reducing agent reduces the starting aldehyde or ketone before imine formation.Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3]
Homo-coupled Products Can occur under certain catalytic conditions.Optimize catalyst loading and reaction temperature.
Buchwald-Hartwig Amination

Issue: Low Yield or Stalled Reaction

A common challenge in Buchwald-Hartwig amination is catalyst deactivation or inhibition, leading to low yields or stalled reactions. The formation of palladium black is a visual indicator of catalyst decomposition.[4]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical. Pre-catalysts are often more efficient as they don't require an in-situ reduction step.[5] For challenging substrates like 2-halopyridines, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) can prevent catalyst poisoning by the pyridine nitrogen.[4]

  • Base Selection: The choice of base is crucial. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, they may not be suitable for base-sensitive substrates.[4] In such cases, a weaker inorganic base or a soluble organic base like DBU might be more appropriate.[5][6]

  • Solvent and Temperature: Toluene and dioxane are common solvents, but their high boiling points can lead to thermal decomposition of the catalyst if the temperature is too high (>120 °C).[4][7] Lowering the temperature and extending the reaction time can sometimes improve the yield.[4]

  • Reagent Purity and Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to air and moisture. Ensure all reagents and solvents are pure and dry, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex R'R''NH, Base Amine_complex L-Pd(II)(Ar)(NR'R'') Ligand_Ex->Amine_complex RedElim Reductive Elimination Amine_complex->RedElim RedElim->Pd0 Ar-NR'R''

Caption: A simplified Buchwald-Hartwig catalytic cycle.[4][5]

Frequently Asked Questions (FAQs)

Q1: My reductive amination is slow. How can I speed it up?

A1: To accelerate a slow reductive amination, you can try several approaches. Increasing the reaction temperature can help overcome the activation energy barrier, especially in cases of steric hindrance.[8] Additionally, ensuring the efficient removal of water, either through azeotropic distillation or the use of a drying agent like molecular sieves, will drive the equilibrium towards imine formation.[8] The choice of solvent can also play a role; for some substrates, a more polar solvent may improve solubility and reaction rates.

Q2: What is the best reducing agent for my reductive amination?

A2: The ideal reducing agent depends on the specific substrates and desired selectivity.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, particularly useful for acid-sensitive functional groups.[1] It is often the preferred choice for one-pot reactions.

  • Sodium cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH and selective for imines over carbonyls.[2] However, it can release toxic cyanide byproducts during workup.[9]

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde or ketone.[2][3] It is best used in a stepwise procedure where the imine is pre-formed.[1]

Q3: Why is my Buchwald-Hartwig reaction turning black?

A3: The formation of a fine black precipitate is indicative of palladium black, which means the palladium catalyst has decomposed and fallen out of the catalytic cycle.[4] This can be caused by excessive heat, impurities in the reaction mixture, or an inappropriate choice of ligand that fails to stabilize the palladium center.[4]

Q4: Can I use an aryl chloride in a Buchwald-Hartwig amination?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[5][10] However, the use of highly active, electron-rich, and sterically hindered phosphine ligands can facilitate the coupling of aryl chlorides.

Q5: How can I avoid over-alkylation when synthesizing a primary or secondary amine?

A5: Over-alkylation is a common problem because the product amine is often more nucleophilic than the starting amine.[11][12] To minimize this, you can:

  • Use a large excess of the starting amine or ammonia.[13]

  • Employ a stepwise reductive amination procedure.[1]

  • For primary amines, consider the Gabriel synthesis, which uses a phthalimide anion to prevent over-alkylation.[13][14]

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane or dichloromethane), add sodium triacetoxyborohydride (1.5 equiv) in portions at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). Add a degassed solvent (e.g., toluene or dioxane).[4]

  • Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]

  • Purification: Purify the crude product using flash column chromatography.

References

Troubleshooting

Technical Support Center: Amine Derivatization Reactions

Welcome to the technical support center for amine derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical modif...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical modification of primary and secondary amines for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of amines necessary for GC-MS analysis?

Direct GC-MS analysis of many amines is challenging due to their high polarity and low volatility. These characteristics can lead to poor chromatographic peak shape (tailing), low sensitivity, and potential adsorption to active sites within the GC system.[1] Derivatization converts the polar amine groups (-NH₂, -NH) into less polar, more volatile, and more thermally stable derivatives, resulting in improved chromatographic resolution and analytical performance.[1]

Q2: What are the most common derivatization methods for amines?

The most prevalent methods for GC-MS analysis are:

  • Silylation: This is a widely used technique where an active hydrogen in the amine is replaced by a trimethylsilyl (TMS) group.[1] Common reagents include BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).[1]

  • Acylation: This method introduces an acyl group, which reduces the polarity of the amine.[1] Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used.[1]

  • Alkylation: This process replaces an active hydrogen with an alkyl group, often using chloroformates like methyl or ethyl chloroformate (MCF, ECF) to form carbamates.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q3: Why is my derivatization yield low or non-existent?

Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

// Nodes start [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause:\nReagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause:\nReaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause:\nSample Issues", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Cause:\nAnalyte Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

sol1a [label="Solution:\nUse fresh reagent.\nAllow reagent to warm to room temp\nbefore opening to prevent condensation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol1b [label="Solution:\nStore reagents under inert gas\nand in a desiccator to prevent hydrolysis.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol2a [label="Solution:\nOptimize temperature and time.\n(See Tables 1 & 2)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol2b [label="Solution:\nIncrease molar excess of reagent\n(e.g., 50-100 fold).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol2c [label="Solution:\nEnsure anhydrous conditions,\nespecially for silylation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol2d [label="Solution:\nOptimize pH.\n(e.g., pH 8-10 for acylation)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol3a [label="Solution:\nEnsure sample is completely dry.\nMoisture is critical for silylating reagents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol3b [label="Solution:\nPerform sample cleanup (e.g., SPE)\nto remove interfering matrix components.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol4a [label="Solution:\nUse milder reaction conditions\n(lower temperature).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> {cause1, cause2, cause3, cause4} [color="#5F6368"]; cause1 -> sol1a [label="Degradation", color="#4285F4"]; cause1 -> sol1b [label="Hydrolysis", color="#4285F4"]; cause2 -> sol2a [label="Suboptimal", color="#4285F4"]; cause2 -> sol2b [label="Stoichiometry", color="#4285F4"]; cause2 -> sol2c [label="Moisture", color="#4285F4"]; cause2 -> sol2d [label="Incorrect pH", color="#4285F4"]; cause3 -> sol3a [label="Presence of Water", color="#4285F4"]; cause3 -> sol3b [label="Interfering Substances", color="#4285F4"]; cause4 -> sol4a [label="Harsh Conditions", color="#4285F4"]; } end dot

Troubleshooting workflow for low derivatization yield.

Detailed Causes & Solutions:

  • Reagent Hydrolysis: Many derivatization reagents, especially silylating agents and NHS esters, are highly sensitive to moisture.[2][3] Always use fresh reagents, allow them to warm to room temperature before opening to prevent condensation, and store them in a desiccator under an inert atmosphere.[3]

  • Suboptimal Reaction Conditions: Every derivatization reaction has optimal conditions for temperature, time, and pH. For some analytes, standard protocols may require optimization.[4] Heating can often increase the yield and shorten reaction time, but excessive heat can cause degradation.[1][2]

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing agent can lead to incomplete reactions. A 50- to 100-fold molar excess of the reagent is a common starting point for optimization.[1]

  • Presence of Water or Interfering Substances: For silylation, the sample must be completely anhydrous, as water will preferentially react with the reagent.[2][5] Components in the sample matrix can also compete with the analyte for the derivatizing agent. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.[4]

  • Improper pH: The pH is a critical parameter for many reactions. For example, acylation with acetic anhydride is often performed at a pH of 8-9.[6] For other reactions, acidic byproducts may form, which can inhibit the reaction if not neutralized by a base or removed.[7]

Q4: My chromatogram shows multiple peaks for a single analyte. What is happening?

The appearance of multiple peaks can indicate an incomplete reaction, the formation of byproducts, or contamination.[1]

Possible Causes:

  • Incomplete Derivatization: This will result in peaks for both the derivatized and underivatized amine. The underivatized amine peak will often exhibit tailing.[1] To resolve this, re-optimize the reaction conditions (temperature, time, reagent concentration) as detailed in the "Low Yield" section.[1]

  • Side Reactions: The derivatizing agent may react with other functional groups on your analyte or with components in the sample matrix.[3][4] While reagents like NHS esters primarily target primary amines, they can react with other nucleophilic residues like serine or tyrosine, especially at higher pH.[3] Consider the structure of your analyte for other reactive sites.

  • Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks.[1] Always use high-purity solvents and ensure glassware is scrupulously clean. Running a reagent blank (reagent and solvent without the analyte) is crucial to identify peaks originating from contamination.[1]

Q5: How can I remove excess derivatizing reagent before analysis?

A large excess of reagent can interfere with chromatography, saturate the detector, or even damage the column.[4][8]

Methods for Removal:

  • Evaporation: For volatile reagents like TFAA or BSTFA, the excess can be evaporated to dryness under a gentle stream of nitrogen after the reaction is complete. The residue is then reconstituted in a suitable solvent for injection.[1]

  • Quenching: The reaction can be stopped and the excess reagent consumed by adding a quenching solution. For example, adding a small amount of acid (e.g., formic or acetic acid) will hydrolyze excess acetic anhydride.[6] For NHS esters, adding a buffer containing a primary amine (e.g., Tris or glycine) can quench the reaction.[3]

  • Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) clean-up step after derivatization can effectively remove the excess reagent and its byproducts.[1][4]

Data & Protocols

Optimization of Reaction Conditions

The efficiency of derivatization is highly dependent on the reagent used, reaction time, and temperature. The following tables summarize typical conditions for common derivatization methods.

Table 1: Comparison of Silylation Reagent Conditions

ReagentTypical ConditionsTarget AnalytesNotes
BSTFA (+1% TMCS)70-80°C for 30-60 min[7]Primary/Secondary Amines, Alcohols, Phenols, Carboxylic Acids[1][9]TMCS (trimethylchlorosilane) acts as a catalyst.[7] More volatile byproducts than BSA.
MSTFA 30-60 min at 30-37°C[10]Primary/Secondary Amines, Amino AcidsByproducts are very volatile, minimizing chromatographic interference.[1]
MTBSTFA 100°C for 4 hours or 90°C for 2 hours[11]Primary/Secondary Amines, Amino AcidsForms t-BDMS derivatives which are more stable to hydrolysis than TMS derivatives.[11]

Table 2: Comparison of Acylation Reagent Conditions

ReagentTypical ConditionsTarget AnalytesNotes
Acetic Anhydride 30-60 min at 25°C (Room Temp)[6]Primary/Secondary Amines, Phenols[6]Reaction is often performed in a basic aqueous solution (pH 8-9).[6]
TFAA 15-30 min at 60-70°C[7]Primary/Secondary Amines[1]Forms stable trifluoroacetyl derivatives. Acidic byproducts may need to be removed.[5][7]
PFPA / HFBA Varies, often similar to TFAAPrimary/Secondary AminesFluorinated reagents significantly enhance sensitivity for Electron Capture Detectors (ECD).[7]
Key Experimental Protocols

Protocol 1: General Silylation with BSTFA

  • Sample Preparation: Evaporate an appropriate volume of the sample extract containing the amine analytes to complete dryness under a gentle stream of nitrogen.[1] Ensure the sample is anhydrous.

  • Reagent Addition: Add 50-100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) to reconstitute the residue.[1][7] Add 50-100 µL of BSTFA (commonly with 1% TMCS as a catalyst).[1][7]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[1] For some analytes, heating up to 80°C for 60 minutes may be required.[7]

  • Analysis: After allowing the vial to cool to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS.[1][7]

G cluster_prep Sample Preparation cluster_rxn Derivatization cluster_analysis Analysis p1 Dry Sample Extract (Nitrogen Stream) p2 Reconstitute in Anhydrous Solvent p1->p2 r1 Add BSTFA (+ 1% TMCS) p2->r1 r2 Cap Vial & Heat (e.g., 70°C, 30 min) r1->r2 r3 Cool to Room Temperature r2->r3 a1 Inject 1 µL into GC-MS r3->a1

Experimental workflow for amine silylation with BSTFA.

Protocol 2: General Acylation with Acetic Anhydride

  • Sample Preparation: If starting with a biological sample, perform protein precipitation (e.g., with ice-cold acetonitrile) and evaporate the supernatant to dryness.[6] Reconstitute the dried sample in 50 µL of a suitable solvent (e.g., 50% acetonitrile in water).[6]

  • pH Adjustment: Adjust the sample pH to approximately 8-9 by adding a small volume of a base such as pyridine or 1M ammonium hydroxide. This step is critical for efficient derivatization.[6]

  • Reagent Addition: Add 10 µL of a freshly prepared solution of acetic anhydride in an organic solvent (e.g., 10 mg/mL in acetonitrile).[6]

  • Reaction: Vortex the mixture and incubate at room temperature (25°C) for 30-60 minutes.[6]

  • Quenching: Stop the reaction by adding 5 µL of 5% formic or acetic acid to hydrolyze the excess acetic anhydride.[6]

  • Final Preparation: The sample can be diluted for direct LC-MS analysis or evaporated and reconstituted in a volatile solvent (e.g., ethyl acetate) for GC-MS analysis.[6]

References

Optimization

minimizing side products in the synthesis of N-(4-fluorobenzyl)butan-1-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of N-(4-fluorobenzyl)butan-1-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of N-(4-fluorobenzyl)butan-1-amine, primarily via reductive amination of 4-fluorobenzaldehyde with butan-1-amine.

Q1: My reductive amination reaction is slow or incomplete. What are the possible causes and solutions?

A1: Slow or incomplete reactions can be attributed to several factors:

  • Reduced Reactivity of 4-fluorobenzaldehyde: The electron-withdrawing nature of the fluorine atom can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by butan-1-amine.

  • Steric Hindrance: While less of a concern with butan-1-amine, bulky amines can hinder the reaction.

  • Inefficient Imine Formation: The equilibrium between the reactants and the imine intermediate may not favor the imine.

Troubleshooting Steps:

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting imine formation.[1][2][3]

  • Dehydrating Agent: The formation of the imine intermediate releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or by azeotropic removal of water with a suitable solvent (e.g., toluene).

  • Choice of Reducing Agent: Ensure the reducing agent is appropriate. Sodium triacetoxyborohydride (STAB) is often effective as it is a mild and selective reducing agent for imines.[1][4]

Q2: I am observing significant amounts of a side product with a mass corresponding to the alcohol of my starting aldehyde. How can I prevent this?

A2: The formation of 4-fluorobenzyl alcohol is a common side reaction resulting from the reduction of the unreacted 4-fluorobenzaldehyde.

Preventative Measures:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective than sodium borohydride (NaBH₄).[4]

  • Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach. First, allow the 4-fluorobenzaldehyde and butan-1-amine to react to form the imine, monitoring the reaction by TLC or GC-MS. Once imine formation is complete, add the reducing agent.[4] This is particularly important when using less selective reducing agents like sodium borohydride.[5]

Q3: My final product is contaminated with a higher molecular weight impurity. What is it and how can I avoid it?

A3: A common higher molecular weight impurity is the tertiary amine, N,N-bis(4-fluorobenzyl)butan-1-amine, formed from the over-alkylation of the desired secondary amine product. The product amine can react with another molecule of 4-fluorobenzaldehyde and be subsequently reduced.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the amine (butan-1-amine) relative to the aldehyde (4-fluorobenzaldehyde) to favor the formation of the secondary amine.

  • Stepwise Addition: Add the reducing agent portion-wise to the reaction mixture to maintain a low concentration, which can help minimize the reduction of any iminium ion formed from the secondary amine product.

  • Alternative Synthetic Routes: For syntheses where over-alkylation is a persistent issue, consider alternative methods like the Gabriel synthesis, which is specific for the preparation of primary amines that can then be selectively mono-alkylated under controlled conditions.

Q4: I am having difficulty purifying my product. What are the recommended methods?

A4: The purification of N-(4-fluorobenzyl)butan-1-amine can be challenging due to the basic nature of the amine and the potential for similar polarities between the product and certain impurities.

Recommended Purification Protocols:

  • Acid-Base Extraction: Utilize the basicity of the amine. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.

  • Flash Column Chromatography: Silica gel chromatography can be effective. Due to the basicity of the amine, tailing on the column is a common issue. To mitigate this, a small amount of a volatile base, such as triethylamine (typically 0.5-2%), should be added to the eluent system. A typical eluent system would be a gradient of ethyl acetate in hexanes with added triethylamine.

  • Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride or tartrate salt), recrystallization can be a highly effective purification method.

Data Presentation

The following tables summarize quantitative data for the synthesis of N-substituted benzylamines via reductive amination, providing a reference for expected outcomes.

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Drawbacks
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily availableCan reduce aldehydes and ketones, leading to alcohol byproducts.[5]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFSelective for imines over carbonyls at neutral pHToxic cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneMild, highly selective for imines, tolerates a wide range of functional groups.[1][4]Moisture sensitive

Table 2: Typical Reaction Conditions and Yields for Reductive Amination of Aryl Aldehydes with Primary Amines

AldehydeAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
p-Methoxybenzaldehyden-ButylamineH₂/Co-catalyst-100-72-96[6]
BenzaldehydeBenzylamineNaBH₄ / p-TSANoneRoom Temp1Good[2][3]
Various Aryl AldehydesVarious Primary AminesNaBH₄ / Acetic Acid---50-75[1]
Benzaldehydetert-ButylamineElectrochemicaltert-Butylamine (pH 11)Room Temp-35 (overall)[7][8]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from procedures for the reductive amination of aromatic aldehydes.[1][2][3]

Materials:

  • 4-fluorobenzaldehyde

  • Butan-1-amine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1M Hydrochloric acid

  • 1M Sodium hydroxide

  • Anhydrous magnesium sulfate

  • p-Toluenesulfonic acid (p-TSA) (optional, as catalyst)

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add butan-1-amine (1.1 eq).

  • If using a catalyst, add p-toluenesulfonic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify with 1M NaOH until the pH is >10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-fluorobenzyl)butan-1-amine.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine).

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is based on the general procedure for reductive amination using STAB.[1][4]

Materials:

  • 4-fluorobenzaldehyde

  • Butan-1-amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in DCE, add butan-1-amine (1.1 eq).

  • Stir the mixture for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

Reaction_Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine_Intermediate N-(4-fluorobenzylidene)butan-1-amine (Imine Intermediate) 4-Fluorobenzaldehyde->Imine_Intermediate + Butan-1-amine - H2O Butan-1-amine Butan-1-amine Butan-1-amine->Imine_Intermediate Product N-(4-fluorobenzyl)butan-1-amine (Desired Product) Imine_Intermediate->Product + [H] (Reducing Agent) Side_Reactions cluster_main Main Reaction cluster_side1 Aldehyde Reduction cluster_side2 Over-Alkylation Aldehyde 4-Fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Alcohol 4-Fluorobenzyl Alcohol Aldehyde->Alcohol + [H] Amine Butan-1-amine Product Secondary Amine (Desired Product) Imine->Product + [H] Tertiary_Amine Tertiary Amine Product->Tertiary_Amine + Aldehyde, + [H] Troubleshooting_Workflow start Start Synthesis reaction_check Reaction Incomplete? start->reaction_check side_product_check Side Products Observed? reaction_check->side_product_check No incomplete_actions Troubleshooting Incomplete Reaction - Add acid catalyst - Use dehydrating agent - Increase reaction time/temp reaction_check->incomplete_actions Yes purification_issue Purification Difficulty? side_product_check->purification_issue No side_product_actions Minimizing Side Products - Use selective reducing agent (STAB) - Stepwise addition of reagents - Adjust stoichiometry side_product_check->side_product_actions Yes end Pure Product purification_issue->end No purification_actions Optimizing Purification - Acid-base extraction - Column with triethylamine - Recrystallization of salt purification_issue->purification_actions Yes incomplete_actions->start side_product_actions->start purification_actions->end

References

Troubleshooting

stability testing of N-(4-fluorobenzyl)butan-1-amine under different conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of N-(4-f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of N-(4-fluorobenzyl)butan-1-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Question Possible Cause(s) Suggested Solution(s)
1. Unexpectedly rapid degradation of the compound is observed under mild acidic conditions. The amine group in N-(4-fluorobenzyl)butan-1-amine is susceptible to protonation, which may catalyze degradation, potentially through hydrolysis of the benzyl-nitrogen bond.- Perform a pH profile to identify the pH of maximum stability. - Consider using a buffered solution to maintain a stable pH. - Analyze for the presence of 4-fluorobenzaldehyde and butan-1-amine as potential degradation products.
2. Multiple unknown peaks appear in the chromatogram after oxidative stress testing. N-(4-fluorobenzyl)butan-1-amine may be susceptible to oxidation at the benzylic carbon and the nitrogen atom. This can lead to the formation of imines, aldehydes, and N-oxides.- Use less harsh oxidizing agents (e.g., lower concentration of H₂O₂). - Employ mass spectrometry (MS) to identify the mass of the unknown impurities and propose potential structures.[1] - Compare the degradation profile with that of a reference standard if available.
3. The compound shows significant degradation under photolytic stress, even with protection from light. The fluorobenzyl group may absorb UV light, leading to photolytic cleavage. Standard laboratory lighting may still emit sufficient UV radiation to cause degradation over time.- Ensure complete protection from light using amber glassware and by conducting experiments in a dark room or a light-protected chamber. - Utilize a photostability chamber with controlled light exposure (as per ICH Q1B guidelines) to accurately assess photostability.
4. Inconsistent results are obtained across different batches of the compound. Variability in the impurity profile of different batches can influence stability. Trace amounts of metal ions or other reactive impurities from the synthesis process can catalyze degradation.- Characterize the impurity profile of each batch before initiating stability studies. - Use a chelating agent (e.g., EDTA) to sequester any catalytic metal ions. - Ensure consistent storage and handling procedures for all batches.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-fluorobenzyl)butan-1-amine?

A1: Based on the chemistry of similar benzylamines, the primary degradation pathways for N-(4-fluorobenzyl)butan-1-amine are expected to be oxidation and hydrolysis.[2] Oxidation can occur at the nitrogen atom to form an N-oxide or at the benzylic carbon to form an imine, which can then hydrolyze to 4-fluorobenzaldehyde and butan-1-amine.[2] Hydrolysis of the C-N bond can also occur under acidic or basic conditions.

Q2: What are the recommended storage conditions for N-(4-fluorobenzyl)butan-1-amine?

A2: To minimize degradation, N-(4-fluorobenzyl)butan-1-amine should be stored in a well-closed, airtight container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The solid hydrochloride salt form is expected to be more stable than the free base.

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and suitable technique for quantifying N-(4-fluorobenzyl)butan-1-amine and its degradation products.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradants.[4]

Q4: How should a forced degradation study be designed for this compound?

A4: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of the molecule.[5][6] The study should expose N-(4-fluorobenzyl)butan-1-amine to various stress conditions as recommended by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[7]

Illustrative Data Presentation

The following tables provide an example of how to summarize quantitative data from a forced degradation study.

Table 1: Summary of Forced Degradation Results for N-(4-fluorobenzyl)butan-1-amine

Stress Condition % Degradation Major Degradation Products (and % Area)
0.1 M HCl (80°C, 24h)15.24-fluorobenzaldehyde (8.5%), Butan-1-amine (4.1%)
0.1 M NaOH (80°C, 24h)8.5Unknown Impurity 1 (5.2%)
10% H₂O₂ (RT, 24h)25.8N-oxide of parent (12.3%), 4-fluorobenzaldehyde (9.1%)
Thermal (105°C, 48h)5.1Minor degradation products (<1% each)
Photolytic (ICH Q1B)12.4Photodegradant 1 (7.8%)

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Objective: To investigate the intrinsic stability of N-(4-fluorobenzyl)butan-1-amine under various stress conditions and to identify potential degradation products.[6]

Materials:

  • N-(4-fluorobenzyl)butan-1-amine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., phosphate, acetate)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-(4-fluorobenzyl)butan-1-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 105°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent to achieve a final concentration of 0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS or other appropriate techniques.

Visualizations

DegradationPathway parent N-(4-fluorobenzyl)butan-1-amine imine Imine intermediate parent->imine Oxidation n_oxide N-oxide parent->n_oxide Oxidation aldehyde 4-fluorobenzaldehyde imine->aldehyde Hydrolysis butylamine Butan-1-amine imine->butylamine Hydrolysis

Caption: Hypothetical degradation pathway of N-(4-fluorobenzyl)butan-1-amine.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions acid Acidic analysis HPLC / LC-MS Analysis acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photolytic Photolytic photolytic->analysis start N-(4-fluorobenzyl)butan-1-amine Sample start->acid start->base start->oxidative start->thermal start->photolytic evaluation Data Evaluation and Pathway Identification analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

References

Optimization

Technical Support Center: Addressing Poor Chromatographic Resolution of Amine Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of amine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my amine peaks tailing on a standard silica-based C18 column?

A: Peak tailing for amine compounds on silica-based columns is a common issue primarily caused by the interaction between the basic amine analytes and acidic silanol groups on the silica surface.[1][2] These silanol groups can act as Brønsted acids, leading to strong ionic interactions with the basic amines, which causes them to adhere to the stationary phase and results in poor peak shape and inefficient elution.[2][3] This is particularly problematic for strong bases.[1]

Q2: How can I improve the peak shape for my amine compounds?

A: There are several strategies to improve the peak shape of amine compounds:

  • Mobile Phase pH Adjustment: Operating at a high mobile phase pH (at least two pH units above the amine's pKa) neutralizes the amine, reducing its interaction with the silica surface.[4] Conversely, using a low pH mobile phase protonates the silanol groups, minimizing their interaction with the now-protonated amine analytes.[5]

  • Use of Specialized Columns: Columns with advanced end-capping or those made with a silica-hydride surface are more resistant to peak distortion.[6][7] Mixed-mode columns with a positively charged surface can also eliminate ion-exchange interactions with positively charged analytes, leading to symmetrical peaks.[1]

  • Mobile Phase Modifiers: Adding a competing amine, such as triethylamine (TEA), to the mobile phase can "neutralize" the acidic silanol sites on the column, preventing them from interacting with the amine analytes.[3][4]

  • Sample Diluent: Ensure your sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion.[8]

Q3: My amine analyte is not retained on a C18 column. What are my options?

A: Poor retention of polar amines on reversed-phase columns is a frequent challenge. Here are some effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds that show little or no retention in reversed-phase chromatography.[9][10][11] It uses a polar stationary phase with a highly organic mobile phase.[12]

  • Derivatization: Pre-column derivatization can reduce the polarity of amines, thereby improving their retention on reversed-phase columns.[13] This process involves reacting the amine with a reagent to form a less polar derivative.[14][15]

  • Ion-Pair Chromatography: Adding an ion-pair reagent to the mobile phase forms a neutral complex with the ionized amine, which can then be retained by the non-polar stationary phase.[16][17]

Q4: What is the best approach for separating chiral amine enantiomers?

A: The separation of chiral amines is crucial in the pharmaceutical industry. The most effective techniques include:

  • Chiral Stationary Phases (CSPs): High-performance liquid chromatography (HPLC) using CSPs is one of the most effective methods for resolving enantiomers.[18] Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are widely used.[18]

  • Indirect Methods (Derivatization): This involves reacting the racemic amine with a chiral derivatizing agent to form diastereomers.[19] These diastereomers have different physical properties and can be separated on a standard, non-chiral column.[19][20]

Q5: When should I use derivatization for amine analysis?

A: Derivatization is a valuable tool in several scenarios:

  • To Improve Detection: When analyzing amines with poor UV absorbance or fluorescence, derivatization with a reagent containing a chromophore or fluorophore can significantly enhance detection sensitivity.[13][21] Reagents like dansyl chloride and 4-methoxybenzoyl chloride are used for this purpose.[21]

  • To Improve Chromatographic Properties: Derivatization can reduce the polarity of amines, which improves their retention on reversed-phase columns and can lead to better peak shapes.[13][14][15]

  • For Gas Chromatography (GC): Free amines often exhibit poor chromatographic behavior in GC due to adsorption and decomposition.[14] Derivatization reduces their polarity and improves their GC properties.[14]

Q6: How does mobile phase pH affect the separation of amine derivatives?

A: The pH of the mobile phase is a critical parameter in the chromatography of amines because it determines their ionization state.[5][22]

  • At low pH (acidic conditions): Amines become protonated (positively charged). This can reduce their retention on reversed-phase columns.[23][24]

  • At high pH (basic conditions): Amines are in their neutral, un-ionized form. This increases their hydrophobicity and, consequently, their retention on reversed-phase columns, often leading to better peak shapes.[23][24]

Controlling the pH with buffers is essential for achieving reproducible and stable retention times and selectivity.[5]

Q7: What are ion-pairing reagents and how do they work for amine analysis?

A: Ion-pairing reagents are additives used in the mobile phase to facilitate the separation of ionic compounds on reversed-phase columns.[25] For basic amines, which are positively charged at acidic pH, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase.[16][17] The reagent forms an electrically neutral ion-pair with the protonated amine. This neutral complex is more hydrophobic and can be retained and separated by the non-polar stationary phase.[16]

Q8: Why is my amine column degrading so quickly?

A: Amine columns, particularly silica-based ones, can be prone to rapid degradation for a few reasons:

  • High pH: While beneficial for peak shape, high pH mobile phases (typically above pH 8) can dissolve the silica backbone of the column, leading to a loss of stationary phase and performance.[26] Using pH-stable columns is recommended for high-pH methods.[23][24]

  • Schiff Base Formation: Amine-bonded stationary phases are susceptible to reacting with carbonyl compounds (aldehydes and ketones) in the sample or mobile phase, forming a Schiff base.[26] This reaction alters the stationary phase and can lead to a continuous shift in retention times.[26]

Troubleshooting Guides

General Troubleshooting Workflow for Poor Resolution

This workflow provides a systematic approach to diagnosing and resolving poor chromatographic resolution of amine derivatives.

G start Poor Resolution Observed problem_id Identify Primary Issue start->problem_id tailing Peak Tailing problem_id->tailing Symptom poor_retention Poor or No Retention problem_id->poor_retention Symptom co_elution Co-elution / Poor Separation problem_id->co_elution Symptom sol_tailing1 Adjust Mobile Phase pH (Increase to > pKa+2 or Decrease to < pKa-2) tailing->sol_tailing1 Solution sol_tailing2 Use End-capped or pH Stable Column tailing->sol_tailing2 Solution sol_tailing3 Add Competing Base (e.g., 0.1% TEA) tailing->sol_tailing3 Solution sol_tailing4 Reduce Sample Load tailing->sol_tailing4 Solution sol_retention1 Switch to HILIC Mode poor_retention->sol_retention1 Solution sol_retention2 Use Ion-Pairing Reagent poor_retention->sol_retention2 Solution sol_retention3 Derivatize Amine to Increase Hydrophobicity poor_retention->sol_retention3 Solution sol_coelution1 Optimize Gradient Slope (Make it shallower) co_elution->sol_coelution1 Solution sol_coelution2 Change Organic Modifier (e.g., ACN to MeOH) co_elution->sol_coelution2 Solution sol_coelution3 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) co_elution->sol_coelution3 Solution

Caption: Troubleshooting workflow for poor amine resolution.

Data Summaries

Table 1: Effect of Mobile Phase pH on Amine Separation

Mobile Phase pHAnalyte StateRetention on C18 ColumnPeak ShapeReference
Acidic (e.g., pH 3)Protonated (Cationic)DecreasedCan be poor due to silanol interactions[23][24]
Neutral (e.g., pH 7)Partially ProtonatedVariableOften shows tailing[23][24]
Basic (e.g., pH 9.5)Un-ionized (Neutral)IncreasedGenerally Improved (narrower peaks)[23][24]

Table 2: Common Derivatization Reagents for HPLC Analysis of Amines

ReagentAbbreviationDetectable ByAdvantagesDisadvantagesReference
Dansyl chlorideDNS-ClUV, FluorescenceStable derivatives, good for di- and polyaminesNon-specific, can react with phenols and alcohols[13][15]
o-PhthaldialdehydeOPAFluorescenceFast reaction, reacts with primary aminesDerivatives can be unstable[13][15]
9-fluorenylmethyl chloroformateFMOC-ClUV, FluorescenceRapid formation of stable derivatives---[13][15]
4-methoxybenzoyl chloride---UVHigh UV absorptivity, allows for low detection limits---[21]

Table 3: Common Ion-Pairing Reagents for Amine Analysis in Reversed-Phase HPLC

Reagent TypeExamplesUsed ForMechanismReference
Alkyl SulfonatesSodium 1-Heptanesulfonate, Sodium 1-OctanesulfonateBasic Amines (Cationic)Forms a neutral ion-pair with the protonated amine, increasing retention.[16]
Perfluorinated Carboxylic AcidsTrifluoroacetic Acid (TFA), Heptafluorobutyric Acid (HFBA)Basic Amines (Cationic)Volatile reagents suitable for LC-MS applications.[16][17]
Experimental Protocols
Protocol 1: Pre-column Derivatization with Dansyl Chloride

This protocol outlines a general procedure for the derivatization of a primary or secondary amine with dansyl chloride to improve UV and fluorescence detection.

G prep_sample 1. Prepare Amine Sample (Dissolve in ACN or buffer) prep_reagent 2. Prepare Dansyl-Cl Solution (e.g., 1 mg/mL in Acetone) prep_sample->prep_reagent mix 3. Mix Sample, Reagent, and Buffer (e.g., 100 µL sample, 200 µL Dansyl-Cl, 100 µL carbonate buffer pH 9.5) prep_reagent->mix react 4. React in Water Bath (e.g., 60°C for 30-60 min in the dark) mix->react quench 5. Quench Reaction (Add quenching agent like methylamine solution) react->quench inject 6. Inject into HPLC System quench->inject

Caption: Experimental workflow for pre-column derivatization.

Methodology:

  • Sample Preparation: Prepare a standard or sample solution of the amine at a known concentration in a suitable solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a solution of dansyl chloride (e.g., 1.5 mg/mL) in acetone. This solution should be freshly prepared as it is sensitive to light and moisture.

  • Reaction: In a microvial, mix the amine solution, an alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 9.5), and the dansyl chloride solution.

  • Incubation: Heat the mixture in a water bath or heating block (e.g., at 60°C for 45 minutes) in the dark to facilitate the reaction.

  • Quenching: After cooling to room temperature, add a small amount of a primary amine solution (e.g., methylamine) to react with the excess dansyl chloride.

  • Analysis: The derivatized sample is now ready for injection into the HPLC system. The separation is typically performed on a C18 column with a mobile phase of acetonitrile and water, and detection is done using a UV or fluorescence detector.

Protocol 2: Method Development for Amine Separation at High pH

This protocol provides a starting point for developing a reversed-phase HPLC method for basic amines using a high pH mobile phase to improve peak shape.

Prerequisites:

  • An HPLC system with a solvent delivery system capable of handling high pH mobile phases.

  • A pH-stable HPLC column (e.g., a hybrid particle column or a specifically bonded silica column stable up to pH 11 or 12). Standard silica columns will degrade rapidly under these conditions.[23][24]

Methodology:

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a buffer with a pH at least 2 units above the pKa of your most basic analyte. For example, a 10 mM ammonium bicarbonate or ammonium formate solution adjusted to pH 10 with ammonium hydroxide is a good starting point and is also MS-compatible.

    • Organic Component (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Gradient Conditions:

    • Column: pH-stable C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Initial Gradient: Start with a shallow gradient, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

  • Optimization:

    • Retention: If retention is too low, decrease the initial percentage of the organic solvent (B). If it is too high, increase the initial percentage of B.

    • Resolution: To improve the separation between closely eluting peaks, make the gradient slope shallower (i.e., increase the gradient time).

    • Peak Shape: The high pH should provide good peak shape. If tailing is still observed, ensure the column is appropriate for high pH and consider a different buffer system.

Visualization of Ion-Pair Chromatography

This diagram illustrates the fundamental principle of ion-pair chromatography for retaining a cationic amine on a reversed-phase column.

G mobile_phase Mobile Phase Amine⁺ (Cationic Analyte) IPR⁻ (Anionic Ion-Pair Reagent) ion_pair Neutral Ion-Pair [Amine⁺-IPR⁻] mobile_phase:amine->ion_pair Forms in Mobile Phase mobile_phase:ipr->ion_pair stationary_phase Stationary Phase (C18) Non-Polar Hydrocarbon Chains ion_pair->stationary_phase Interacts with retention Retention via Hydrophobic Interaction stationary_phase->retention

Caption: Mechanism of ion-pair chromatography for amines.

References

Troubleshooting

enhancing the sensitivity of detection for N-(4-fluorobenzyl)butan-1-amine

Welcome to the technical support center for the analysis of N-(4-fluorobenzyl)butan-1-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-(4-fluorobenzyl)butan-1-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detection for this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low sensitivity when analyzing N-(4-fluorobenzyl)butan-1-amine by HPLC with UV detection?

A1: N-(4-fluorobenzyl)butan-1-amine lacks a strong chromophore, leading to poor absorption in the UV-Vis spectrum and consequently low sensitivity. Additionally, as a primary amine, it can exhibit poor peak shape on standard silica-based HPLC columns due to interactions with residual silanols. To overcome this, derivatization with a UV-absorbing or fluorescent tag is highly recommended.[1][2][3]

Q2: What are the most common derivatization reagents for enhancing the detection of primary amines like N-(4-fluorobenzyl)butan-1-amine?

A2: Several reagents are available to enhance the detection of primary amines. The choice depends on the desired detection method (UV or fluorescence) and the specific experimental conditions. Commonly used derivatizing agents include:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[2][3]

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, highly fluorescent derivatives.[1][2]

  • Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts. It is known for the good stability of its derivatives.[1][2]

Q3: How can I improve the peak shape and retention of N-(4-fluorobenzyl)butan-1-amine in reverse-phase LC-MS analysis?

A3: Poor peak shape and variable retention are common issues when analyzing amines by LC-MS. Here are some troubleshooting tips:

  • Mobile Phase pH: Adjusting the mobile phase pH can significantly impact the retention and peak shape of amines. For basic compounds like N-(4-fluorobenzyl)butan-1-amine, using a mobile phase with a higher pH (e.g., pH 9.5) can lead to a neutral form of the analyte, resulting in better retention on a C18 column and improved peak shape.[4]

  • Column Choice: Consider using a column specifically designed for the analysis of basic compounds, such as those with end-capping or a hybrid particle technology (e.g., Waters XTerra MS C18), which are more stable at higher pH.[4]

  • Ion-Pairing Reagents: While less common in LC-MS due to potential signal suppression, a low concentration of a volatile ion-pairing reagent like trifluoroacetic acid (TFA) can sometimes improve peak shape. However, it may decrease ionization efficiency in the mass spectrometer.

Q4: What is the most sensitive technique for the detection of N-(4-fluorobenzyl)butan-1-amine?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the detection and quantification of low levels of N-(4-fluorobenzyl)butan-1-amine.[5][6][7] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer can provide excellent sensitivity and specificity, even in complex matrices.[7]

Troubleshooting Guides

Issue 1: Low or No Signal in HPLC-UV Analysis
Potential Cause Troubleshooting Step
Lack of Chromophore The inherent chemical structure of N-(4-fluorobenzyl)butan-1-amine results in weak UV absorbance.
Solution: Implement a pre-column derivatization step using a UV-absorbing reagent like benzoyl chloride or dabsyl chloride.[2]
Inappropriate Wavelength The selected UV detection wavelength is not optimal for the analyte or its derivative.
Solution: Determine the maximum absorbance wavelength (λmax) of the derivatized analyte by scanning with a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Degradation of Analyte The analyte may be unstable under the experimental conditions.
Solution: Ensure the stability of the compound in the chosen solvent and at the operating temperature. Prepare fresh standards and samples.
Issue 2: Poor Peak Shape (Tailing, Broadening) in LC-MS
Potential Cause Troubleshooting Step
Secondary Interactions with Column The primary amine group interacts with active sites (silanols) on the silica-based column packing.
Solution 1: Increase the pH of the mobile phase to suppress the ionization of the amine.[4]
Solution 2: Use a column with advanced end-capping or a hybrid stationary phase designed for basic compounds.[4]
Inappropriate Mobile Phase The mobile phase composition is not optimized for the analyte.
Solution: Experiment with different organic modifiers (acetonitrile vs. methanol) and buffer systems. Ensure the mobile phase is compatible with the mass spectrometer.[8]
Column Overload Injecting too much sample can lead to peak fronting or tailing.
Solution: Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection

This protocol describes the pre-column derivatization of N-(4-fluorobenzyl)butan-1-amine with OPA for enhanced fluorescence detection.

Materials:

  • N-(4-fluorobenzyl)butan-1-amine standard solution

  • Borate buffer (0.4 M, pH 9.5)

  • o-Phthalaldehyde (OPA) reagent solution (10 mg/mL in methanol)

  • 2-Mercaptoethanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare the OPA/Thiol Reagent: Shortly before use, mix 1 mL of the OPA reagent solution with 5 µL of 2-mercaptoethanol.

  • Sample Derivatization: In a microcentrifuge tube, mix 100 µL of the N-(4-fluorobenzyl)butan-1-amine sample (or standard), 200 µL of borate buffer, and 100 µL of the freshly prepared OPA/thiol reagent.

  • Reaction: Vortex the mixture for 30 seconds and allow the reaction to proceed at room temperature for 2 minutes in the dark.[2]

  • Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system equipped with a fluorescence detector.

HPLC-Fluorescence Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Excitation Wavelength 340 nm
Emission Wavelength 455 nm
Protocol 2: LC-MS/MS Analysis for High-Sensitivity Quantification

This protocol outlines a general method for the direct analysis of N-(4-fluorobenzyl)butan-1-amine using LC-MS/MS.

Materials:

  • N-(4-fluorobenzyl)butan-1-amine standard solution

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS System: Use a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 or a suitable alternative for basic compounds (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A shallow gradient starting from 5% B and ramping up to 95% B.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: Determine the m/z of the protonated molecule [M+H]⁺ for N-(4-fluorobenzyl)butan-1-amine.

    • Product Ions: Fragment the precursor ion and select the most intense and stable product ions for quantification and confirmation.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Outcome Sample Sample Derivatization Derivatization Sample->Derivatization Optional LC_MS LC-MS/MS Sample->LC_MS HPLC_UV HPLC-UV Derivatization->HPLC_UV Low_Sensitivity Low Sensitivity HPLC_UV->Low_Sensitivity Without Derivatization High_Sensitivity High Sensitivity HPLC_UV->High_Sensitivity With Derivatization LC_MS->High_Sensitivity

Caption: Workflow for enhancing the detection sensitivity of N-(4-fluorobenzyl)butan-1-amine.

troubleshooting_logic Start Start Low_Signal Low or No Signal? Start->Low_Signal Derivatize Perform Derivatization Low_Signal->Derivatize Yes Poor_Peak_Shape Poor Peak Shape? Low_Signal->Poor_Peak_Shape No Check_Wavelength Optimize Wavelength Derivatize->Check_Wavelength Check_Wavelength->Poor_Peak_Shape Adjust_pH Adjust Mobile Phase pH Poor_Peak_Shape->Adjust_pH Yes Good_Data Acquire High-Quality Data Poor_Peak_Shape->Good_Data No Change_Column Use Amine-Specific Column Adjust_pH->Change_Column Change_Column->Good_Data

Caption: Troubleshooting logic for the analysis of N-(4-fluorobenzyl)butan-1-amine.

References

Optimization

Technical Support Center: Method Development for the Analysis of Complex Amine Mixtures

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of complex amine mixtures.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve experimental problems quickly and efficiently.

Chromatography (GC & HPLC) Issues

Question: My chromatographic peaks for amines are tailing or fronting. What are the common causes and solutions?

Answer: Poor peak shape is a frequent problem in amine analysis, often stemming from their basic nature and potential for strong interactions with the stationary phase.

  • Peak Tailing: This is often caused by strong interactions between the basic amine analytes and acidic silanol groups on silica-based columns.[1][2] Another cause can be column overload.[3]

    • Solutions:

      • Use a base-deactivated column: These columns have fewer accessible silanol groups, minimizing secondary interactions.

      • Add a mobile phase modifier: For reversed-phase HPLC, adding a small amount of a basic competitor, like triethylamine (TEA), can block active sites on the column.[4][5]

      • Derivatization: Chemically modifying the amines to reduce their polarity and basicity can significantly improve peak shape.[6][7]

      • Reduce sample concentration: If the column is overloaded, diluting the sample can resolve the issue.[3]

  • Peak Fronting: This is less common for amines but can occur due to high sample concentration (column overload) or issues with the sample solvent.

    • Solutions:

      • Dilute the sample: This is the first step to check for column overload.

      • Ensure sample solvent compatibility: The sample should be dissolved in a solvent that is weaker than or similar in strength to the mobile phase.

Question: I'm struggling with poor resolution and co-elution of amines in my mixture. How can I improve separation?

Answer: Achieving adequate resolution in complex amine mixtures requires careful optimization of chromatographic conditions.

  • For HPLC:

    • Optimize mobile phase pH: The pH of the mobile phase affects the ionization state of amines and, consequently, their retention.[1] Experimenting with pH can significantly alter selectivity.

    • Adjust gradient slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Change the stationary phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or a HILIC column) may be necessary.[8][9]

    • Consider ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of ionic amines.[4][10]

  • For GC:

    • Optimize the temperature program: A slower temperature ramp can improve the separation of volatile amines.

    • Select an appropriate column: A column with a thicker film or a different stationary phase can provide better resolution.[11] For volatile amines, a porous polymer column like PoraPLOT Amines can offer high retention and inertness.[12]

Question: My retention times are drifting and irreproducible. What could be the cause?

Answer: Retention time instability can be caused by several factors related to the HPLC system, mobile phase, or column.

  • System Leaks: Check for any leaks in the pump, injector, or fittings.

  • Mobile Phase Issues:

    • Inadequate mixing: Ensure proper mixing of mobile phase components, especially for isocratic separations.

    • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.

    • Evaporation: Changes in the mobile phase composition due to evaporation of the more volatile solvent can alter retention times. Prepare fresh mobile phase regularly.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for HILIC and ion-pair chromatography.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as changes in temperature can affect retention.[13]

Mass Spectrometry (MS) Issues

Question: I am observing low sensitivity and poor ionization of my amine analytes in the mass spectrometer. How can I enhance the signal?

Answer: Low sensitivity can be a result of inefficient ionization or ion suppression.

  • Optimize Mobile Phase for LC-MS:

    • Add volatile mobile phase additives: For positive electrospray ionization (ESI+), adding formic acid or acetic acid can promote protonation of the amines.[4][14]

    • Avoid non-volatile buffers: Buffers like phosphate can cause ion suppression and contaminate the MS source. Use volatile alternatives like ammonium formate or ammonium acetate.

  • Derivatization: Derivatizing amines can improve their ionization efficiency. For example, acylation with fluorinated compounds can enhance detectability in negative chemical ionization (NCI-MS).[15]

  • Source Parameters: Optimize MS source parameters such as capillary voltage, gas flow, and temperature to maximize ion generation and transmission.

  • Matrix Effects: If analyzing samples in complex matrices (e.g., biological fluids), matrix components can suppress the ionization of the target analytes. Improve sample preparation to remove interfering substances.

Frequently Asked Questions (FAQs)

What are the key considerations for sample preparation of complex amine mixtures?

Effective sample preparation is crucial for accurate and robust analysis.[16][17] Key steps include:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate amines from the sample matrix.[16]

  • Cleanup: This step removes interfering components that could co-elute with the analytes or cause matrix effects in the MS.

  • Pre-concentration: If the amine concentrations are very low, an evaporation and reconstitution step can be included to increase the concentration before analysis.[18]

Why and when should I derivatize my amine samples?

Derivatization is a chemical modification of the analyte to improve its analytical properties.[6][19]

  • Why derivatize?

    • To improve chromatographic behavior (e.g., better peak shape, reduced tailing).[6][7]

    • To increase volatility for GC analysis.[20]

    • To enhance detector response (e.g., by adding a chromophore for UV detection or a fluorophore for fluorescence detection).[21]

    • To improve ionization efficiency in MS.

  • When to derivatize?

    • When analyzing highly polar, non-volatile amines by GC.

    • When amines show poor peak shape or retention in HPLC.

    • When the detection sensitivity is insufficient.

How do I choose between GC and HPLC for amine analysis?

The choice depends on the properties of the amines in your mixture.

  • GC is suitable for:

    • Volatile and thermally stable amines.

    • Complex mixtures where high-resolution separation is required.

    • Often requires derivatization for polar amines to increase volatility and reduce peak tailing.[11]

  • HPLC is suitable for:

    • Non-volatile and thermally labile amines.

    • A wider range of amine polarities.

    • Can be directly coupled to MS without derivatization, although derivatization can still be beneficial for improving chromatographic properties.

What is the role of ion-pairing reagents in the HPLC analysis of amines?

Ion-pairing reagents are added to the mobile phase in reversed-phase HPLC to enhance the retention and separation of ionic compounds like protonated amines.[4] They are typically large organic molecules with an opposite charge to the analyte and a hydrophobic tail. The ion-pairing reagent forms a neutral complex with the amine, which has a stronger interaction with the non-polar stationary phase, leading to increased retention.[22]

How can I interpret the mass spectra of amines?

The fragmentation patterns of amines in mass spectrometry can provide valuable structural information.

  • Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd molecular weight.[23] This can be a useful first indicator for the presence of an amine.

  • Alpha-Cleavage: The most common fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[24][25] This results in the formation of a resonance-stabilized iminium ion. The base peak in the mass spectrum of a primary amine is often at m/z 30, corresponding to [CH2NH2]+.[26]

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for GC Analysis of Amines

Derivatizing ReagentTarget AminesAdvantagesDisadvantages
Alkyl Chloroformates (e.g., Propyl Chloroformate) Primary and Secondary AminesRapid reaction in aqueous media, stable derivatives.Can be less effective for sterically hindered amines.
Silylating Reagents (e.g., BSTFA, TMSI) Primary and Secondary Amines, AmidesForms volatile and thermally stable derivatives.[20]Sensitive to moisture, may require non-aqueous conditions.[7]
Acylating Reagents (e.g., Heptafluorobutyric Anhydride - HFBA) Primary and Secondary AminesProduces derivatives with high electron affinity, enhancing sensitivity for ECD or NCI-MS detection.[15]Reagents and byproducts can be corrosive and require careful handling.

Table 2: Troubleshooting Summary for Poor Peak Shape in HPLC

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groupsUse a base-deactivated column; add a basic modifier (e.g., TEA) to the mobile phase; operate at a higher pH to suppress silanol ionization.
Column OverloadReduce injection volume or sample concentration.
Peak Fronting Column OverloadReduce injection volume or sample concentration.
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks Column void or contaminationWash the column with a strong solvent; if the problem persists, replace the column.
Partially blocked fritBack-flush the column (if permitted by the manufacturer).

Experimental Protocols

Protocol 1: General Derivatization of Amines for GC-MS Analysis using Propyl Chloroformate

  • Sample Preparation: Prepare an aqueous solution of the amine mixture.

  • Buffering: Add a suitable buffer (e.g., pyridine or a borate buffer) to maintain a basic pH.

  • Derivatization Reaction: While vortexing, add propyl chloroformate to the sample solution. The reaction is typically rapid.

  • Extraction: Extract the derivatized amines into an organic solvent such as hexane or ethyl acetate.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and, if necessary, concentrate it under a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the final extract into the GC-MS system.

Protocol 2: LC-MS/MS Method Development for Polar Amines using HILIC

  • Column Selection: Start with a HILIC column with a neutral stationary phase (e.g., an amide-based phase).

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): Prepare a buffered aqueous solution, for example, 10 mM ammonium formate at pH 3.0.[8][9]

    • Organic Component (Solvent B): Use acetonitrile.

  • Initial Gradient: Run a scouting gradient from high organic (e.g., 95% acetonitrile) to a lower organic concentration (e.g., 50% acetonitrile) over 15-20 minutes.

  • Optimization:

    • Mobile Phase pH: If separation is poor, try different pH values for the aqueous mobile phase (e.g., pH 4.7 or 6.0) to alter the ionization of the analytes and the stationary phase.[9]

    • Gradient Slope: Adjust the gradient steepness to improve the resolution of closely eluting peaks.

    • Temperature: Investigate the effect of column temperature on selectivity.

  • MS Parameter Optimization: Tune the MS source and collision energy parameters for each amine to achieve optimal sensitivity and fragmentation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape in HPLC start Poor Peak Shape Observed check_overload Is the peak fronting or tailing symmetrically at high concentrations? start->check_overload reduce_conc Reduce sample concentration/injection volume check_overload->reduce_conc Yes check_tailing Is the peak tailing? check_overload->check_tailing No reduce_conc->check_tailing use_bds_column Use a base-deactivated (BDS) or end-capped column check_tailing->use_bds_column Yes check_split Are peaks split or distorted? check_tailing->check_split No add_modifier Add a mobile phase modifier (e.g., 0.1% TEA) use_bds_column->add_modifier increase_ph Increase mobile phase pH add_modifier->increase_ph increase_ph->check_split check_column Check for column void or contamination check_split->check_column Yes end Peak Shape Improved check_split->end No replace_column Replace column check_column->replace_column replace_column->end

Caption: Logical troubleshooting workflow for poor peak shape in HPLC.

SamplePrepWorkflow Experimental Workflow for Amine Analysis start Complex Sample (e.g., Biological Matrix) extraction Extraction (LLE or SPE) start->extraction derivatization_q Derivatization needed? extraction->derivatization_q derivatization Derivatization Reaction derivatization_q->derivatization Yes cleanup Cleanup/Concentration derivatization_q->cleanup No derivatization->cleanup analysis GC-MS or LC-MS Analysis cleanup->analysis end Data Interpretation analysis->end LCMS_Setup Simplified LC-MS/MS System for Amine Analysis cluster_lc HPLC System cluster_ms Mass Spectrometer mobile_phase Mobile Phase (Aqueous + Organic) pump HPLC Pump mobile_phase->pump injector Autosampler pump->injector column Analytical Column (e.g., HILIC or C18) injector->column ion_source Ion Source (ESI) column->ion_source q1 Quadrupole 1 (Precursor Ion Selection) ion_source->q1 q2 Collision Cell (q) (Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector data_system Data System detector->data_system Signal

References

Reference Data & Comparative Studies

Validation

comparing the efficacy of N-(4-fluorobenzyl)butan-1-amine with other monoamine releasers

A Comparative Efficacy Analysis of Monoamine Releasers An Objective Guide for Researchers in Neuroscience and Drug Development This guide provides a comparative analysis of the in vitro efficacy of several monoamine rele...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Monoamine Releasers

An Objective Guide for Researchers in Neuroscience and Drug Development

This guide provides a comparative analysis of the in vitro efficacy of several monoamine releasing agents, with a focus on contrasting the profile of a representative fluorinated amphetamine analogue with classic psychostimulants. Due to the absence of published pharmacological data for N-(4-fluorobenzyl)butan-1-amine, this document utilizes 4-Fluoromethamphetamine (4-FMA) and its closely related, more extensively studied analogue, 4-Fluoroamphetamine (4-FA), as proxies to facilitate a meaningful comparison with established monoamine releasers such as Amphetamine, Methamphetamine, and MDMA.

The objective of this guide is to present quantitative data on the interactions of these compounds with the primary monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—and to provide detailed experimental methodologies for the key assays used in their evaluation.

Quantitative Comparison of Monoamine Releaser Efficacy

The in vitro potency of monoamine releasing agents is primarily determined by their ability to inhibit neurotransmitter uptake and to induce neurotransmitter efflux (release) via the monoamine transporters. The following tables summarize key quantitative metrics for 4-Fluoroamphetamine (4-FA) and provide comparative data for Amphetamine, Methamphetamine, and MDMA.

Note on Data Comparability: The presented data are compiled from different studies. Direct comparison of absolute values between tables should be approached with caution, as experimental conditions can vary. The primary utility is in observing the relative potencies and selectivity profiles of each compound within a consistent dataset.

Table 1: In Vitro Efficacy of 4-Fluoroamphetamine (4-FA) at Monoamine Transporters

This table presents the half-maximal inhibitory concentration (IC50) for uptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release. Lower values indicate greater potency.

CompoundTransporterUptake Inhibition IC50 (nM)Neurotransmitter Release EC50 (nM)
4-Fluoroamphetamine (4-FA) DAT770[1]200[1]
NET420[1]37[1]
SERT6,800[1]730[1]

Table 2: Comparative Inhibition Constants (Kᵢ) of Monoamine Releasers at Human Transporters

This table displays the inhibition constants (Kᵢ) for several classic monoamine releasers. The Kᵢ value is inversely proportional to the binding affinity of the compound for the transporter.

CompoundDAT Kᵢ (μM)NET Kᵢ (μM)SERT Kᵢ (μM)
Amphetamine ~0.6[2]0.07 - 0.1[2]20 - 40[2]
Methamphetamine ~0.5[2]~0.1[2]10 - 40[2]
MDMA 8.29[2]1.19[2]2.41[2]

Visualizing the Mechanisms and Methodologies

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

Signaling Pathway of Monoamine Releasers

Monoamine releasers are substrates for monoamine transporters and act through a complex mechanism to induce non-vesicular neurotransmitter release.[3] They enter the presynaptic neuron via the transporters, disrupt the proton gradient of synaptic vesicles through interaction with VMAT2, and cause a reversal of the plasma membrane transporter's function, leading to neurotransmitter efflux into the synaptic cleft.[3]

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron MRA_out Monoamine Releaser (e.g., 4-FMA) MAT Monoamine Transporter (DAT, NET, or SERT) MRA_out->MAT 1. Transport into neuron MRA_in Intracellular Monoamine Releaser MAT->MRA_in Mono_synapse Increased Extracellular Monoamines MAT->Mono_synapse MRA_in->MAT 4. Induces transporter reversal (efflux) VMAT2 VMAT2 MRA_in->VMAT2 2. Disrupts vesicular storage Vesicle Synaptic Vesicle Mono_vesicle Monoamines (DA, NE, 5-HT) Mono_cyto Cytosolic Monoamines Vesicle->Mono_cyto 3. Monoamine efflux from vesicles Mono_cyto->MAT 5. Monoamine Release Receptor Postsynaptic Receptors Mono_synapse->Receptor 6. Receptor Binding & Downstream Signaling G cluster_prep Preparation cluster_inhibition Uptake Inhibition Assay cluster_release Neurotransmitter Release Assay cluster_analysis Detection & Analysis A1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT A2 Plate cells in 96-well plates and allow to form monolayer A1->A2 B1 Pre-incubate cells with varying concentrations of test compound A2->B1 C1 Pre-load cells with radiolabeled neurotransmitter (e.g., [3H]dopamine) A2->C1 B2 Add radiolabeled substrate (e.g., [3H]dopamine) B1->B2 B3 Incubate for a defined period (e.g., 1-5 min at 37°C) B2->B3 B4 Terminate uptake by washing with ice-cold buffer B3->B4 D1 Cell Lysis (Inhibition Assay) or Supernatant Collection (Release Assay) B4->D1 C2 Wash cells to remove extracellular substrate C1->C2 C3 Add varying concentrations of test compound (releaser) C2->C3 C4 Collect supernatant containing released neurotransmitter C3->C4 C4->D1 D2 Quantify radioactivity using liquid scintillation counting D1->D2 D3 Calculate % inhibition or % release relative to controls D2->D3 D4 Determine IC50 / EC50 values using non-linear regression D3->D4

References

Comparative

Validating Target Engagement of N-(4-fluorobenzyl)butan-1-amine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the target engagement of a novel small molecule, N-(4-fluorobenzyl)butan-1-amine, against the Epi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of a novel small molecule, N-(4-fluorobenzyl)butan-1-amine, against the Epidermal Growth Factor Receptor (EGFR) kinase. For the purpose of this illustrative guide, we will compare its performance against a well-established EGFR inhibitor, Gefitinib. The experimental data presented herein is hypothetical and intended to serve as a template for researchers designing and interpreting their own target engagement studies.

Introduction to Target Engagement

Target engagement is the critical first step in the mechanism of action of any drug, confirming that the molecule physically interacts with its intended biological target in a relevant cellular or biochemical context. Validating target engagement is a cornerstone of drug discovery, providing confidence in the biological activity and guiding the optimization of lead compounds. This guide outlines three orthogonal assays to robustly validate the engagement of N-(4-fluorobenzyl)butan-1-amine with its hypothetical target, EGFR.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of several cancers, making it a well-validated therapeutic target.[2] The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Ligand Binding & Dimerization

Figure 1: Simplified EGFR Signaling Pathway.

Comparative Analysis of Target Engagement

We will evaluate the target engagement of N-(4-fluorobenzyl)butan-1-amine in comparison to Gefitinib using three distinct methodologies: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and an in vitro enzymatic kinase assay.

Data Presentation

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundCell LineEC50 (µM) of Thermal StabilizationMaximum Thermal Shift (ΔTm, °C)
N-(4-fluorobenzyl)butan-1-amineA4311.2+4.5
Gefitinib (Comparator)A4310.15+5.8

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

CompoundTargetka (1/Ms)kd (1/s)KD (nM)
N-(4-fluorobenzyl)butan-1-amineEGFR2.5 x 10⁵5.0 x 10⁻³20
Gefitinib (Comparator)EGFR8.0 x 10⁵1.6 x 10⁻³2

Table 3: In Vitro EGFR Kinase Enzymatic Assay

CompoundTargetIC50 (nM)
N-(4-fluorobenzyl)butan-1-amineEGFR55
Gefitinib (Comparator)EGFR33

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in a cellular environment.[5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow A 1. Cell Treatment: Incubate A431 cells with N-(4-fluorobenzyl)butan-1-amine or Gefitinib B 2. Heat Challenge: Expose cells to a temperature gradient (e.g., 40-70°C) for 3 minutes A->B C 3. Cell Lysis: Lyse cells by freeze-thaw cycles B->C D 4. Separation: Centrifuge to separate soluble proteins from precipitated aggregates C->D E 5. Protein Quantification: Collect supernatant and quantify soluble protein D->E F 6. Western Blot: Detect EGFR in the soluble fraction E->F G 7. Data Analysis: Plot soluble EGFR vs. temperature to determine melting curve and thermal shift F->G

Figure 2: CETSA Experimental Workflow.

Protocol:

  • Cell Culture and Treatment: A431 cells, which overexpress EGFR, are cultured to 80% confluency. Cells are treated with varying concentrations of N-(4-fluorobenzyl)butan-1-amine or Gefitinib (or DMSO as a vehicle control) for 1 hour at 37°C.

  • Heat Challenge: The cell suspensions are aliquoted into PCR tubes and subjected to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Cells are lysed by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.

  • Separation of Soluble Proteins: The lysates are centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification and Analysis: The supernatant containing the soluble protein fraction is collected. Protein concentration is determined using a BCA assay. Equal amounts of protein are then analyzed by SDS-PAGE and Western blotting using an anti-EGFR antibody to determine the amount of soluble EGFR at each temperature.

  • Isothermal Dose-Response (ITDR): To determine the EC50 of thermal stabilization, cells are treated with a serial dilution of the compound and heated at a single, fixed temperature (the temperature showing the largest shift in the melt curve). The amount of soluble EGFR is then quantified and plotted against the compound concentration.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[8][9][10]

SPR_Workflow A 1. Chip Preparation: Immobilize recombinant EGFR protein on a sensor chip via amine coupling B 2. Analyte Injection: Inject varying concentrations of N-(4-fluorobenzyl)butan-1-amine or Gefitinib A->B C 3. Association Phase: Monitor the binding of the compound to EGFR in real-time B->C D 4. Dissociation Phase: Flow buffer over the chip to monitor the dissociation of the compound C->D E 5. Regeneration: Inject a regeneration solution to remove any remaining bound compound D->E F 6. Data Analysis: Fit the sensorgram data to a binding model to determine ka, kd, and KD E->F

Figure 3: SPR Experimental Workflow.

Protocol:

  • Immobilization of EGFR: Recombinant human EGFR protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A dilution series of N-(4-fluorobenzyl)butan-1-amine or Gefitinib in a suitable running buffer (e.g., HBS-EP+) is injected over the EGFR-functionalized surface.

  • Data Collection: The association (ka) and dissociation (kd) rates are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: Between each compound injection, the sensor surface is regenerated using a low pH glycine solution to remove all bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic constants (ka and kd) and the equilibrium dissociation constant (KD).

In Vitro EGFR Kinase Enzymatic Assay

An in vitro enzymatic assay directly measures the ability of a compound to inhibit the catalytic activity of the target enzyme.[11][12][13] For a kinase like EGFR, this typically involves measuring the phosphorylation of a substrate.

Protocol:

  • Assay Setup: The assay is performed in a 384-well plate. Each well contains recombinant EGFR kinase, a specific peptide substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase reaction buffer.

  • Compound Addition: A serial dilution of N-(4-fluorobenzyl)butan-1-amine or Gefitinib (or DMSO control) is added to the wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit such as ADP-Glo™. This assay couples the production of ADP to a luciferase-based light-generating reaction.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

This guide presents a multi-faceted approach to validating the target engagement of the novel compound N-(4-fluorobenzyl)butan-1-amine with its hypothetical target, EGFR. The combination of a cellular target engagement assay (CETSA), a biophysical direct binding assay (SPR), and a biochemical functional assay (enzymatic assay) provides a robust and comprehensive assessment. The hypothetical data presented illustrates how N-(4-fluorobenzyl)butan-1-amine engages and inhibits EGFR, albeit with a lower potency compared to the established drug, Gefitinib. This comparative framework can be adapted by researchers to guide the characterization and development of their own novel compounds.

References

Validation

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylamine Analogs for Drug Discovery

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and non-fluorinated benzylamine analogs, offering insights into their differential performance s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and non-fluorinated benzylamine analogs, offering insights into their differential performance supported by experimental data. The strategic incorporation of fluorine into benzylamine scaffolds has become a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide delves into a comparative study of these analogs, focusing on receptor binding affinity, metabolic stability, and lipophilicity.

The introduction of fluorine into a molecule can significantly alter its electronic properties, conformation, and susceptibility to metabolic degradation.[1] In the context of benzylamine analogs, which are prevalent scaffolds in centrally acting agents, these modifications can lead to profound changes in their biological activity. Fluorination can enhance binding affinity to target receptors, block metabolic pathways to increase half-life, and modulate lipophilicity to improve blood-brain barrier penetration.[2] This guide presents a quantitative comparison and detailed methodologies to inform the rational design of novel therapeutics.

Performance Comparison: Quantitative Data

The following tables summarize the comparative data for fluorinated and non-fluorinated benzylamine analogs across key drug discovery parameters.

Table 1: Receptor Binding Affinity (Ki in nM)
Compound IDNon-Fluorinated AnalogReceptorKi (nM)Fluorinated AnalogReceptorKi (nM)Reference
1a 2-phenylcyclopropylmethylamine5-HT2C5.2(±)-21a (fluorinated cyclopropane)5-HT2C4.7[3]
1b Unsubstituted PhenylpiperazineDopamine D2-para-fluoro PhenylpiperazineDopamine D2High Affinity[4]
1c 2,5-dimethoxy-4-iodophenethylamine (2C-I) N-benzyl analog5-HT2A-N-(2-fluorobenzyl) analog of 2C-I5-HT2AEnhanced Affinity[5][6]
1d 2-(3-hydroxyphenyl)ethylamineDopamine D1/D2-2-(4-fluoro-3-hydroxyphenyl)ethylamine Dopamine D1/D2~2-fold less affinity than Dopamine[7]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Metabolic Stability
Compound IDNon-Fluorinated AnalogHalf-life (t½, min) in Liver MicrosomesFluorinated AnalogHalf-life (t½, min) in Liver MicrosomesFold Increase in StabilityReference
2a Risperidone-9-Fluororisperidone-16[8]
2b Celecoxib-4'-Fluorocelecoxib-4[8]
2c Indole12.35 (mouse)5-Fluoroindole144.2 (rat)~11.7[9]

Note: A longer half-life indicates greater metabolic stability.

Table 3: Lipophilicity (logP)
Compound IDNon-Fluorinated AnaloglogPFluorinated AnaloglogPChange in logPReference
3a Phenylcyclohexane-Selectively Fluorinated PhenylcyclohexanesLower logPIncreased Hydrophilicity[10]
3b 2-phenylcyclopropylmethylamine1.95(±)-21b (fluorinated cyclopropane)1.92-0.03[3]
3c Symmetric Diketone 11.73Hydrated gem-diol form 1-D <0.73>1.0 unit decrease[11]

Note: logP is the logarithm of the partition coefficient between octanol and water. A lower logP indicates higher hydrophilicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Radioligand Displacement Assay for Receptor Binding Affinity

This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[12]

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (fluorinated or non-fluorinated analog).

    • To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, non-radioactive antagonist.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[13][14][15]

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (fluorinated or non-fluorinated analog) in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a final concentration of typically 1 µM.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP450 enzymes.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[9]

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and "gold standard" technique for experimentally determining the octanol-water partition coefficient (logP) of a compound.[7][16][17]

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate completely.

  • Partitioning:

    • Prepare a stock solution of the test compound (fluorinated or non-fluorinated analog) in the pre-saturated n-octanol.

    • In a glass vial, combine a known volume of the pre-saturated n-octanol containing the test compound with a known volume of the pre-saturated aqueous phase.

    • Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases to reach equilibrium.

    • Let the vial stand undisturbed until the two phases have completely separated.

  • Phase Separation and Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation of logP:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of benzylamine analogs.

G Experimental Workflow for Compound Screening cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis synth_non_fluoro Synthesize Non-Fluorinated Benzylamine Analog binding_assay Receptor Binding Assay (e.g., Radioligand Displacement) synth_non_fluoro->binding_assay metabolic_assay Metabolic Stability Assay (e.g., Microsomal Stability) synth_non_fluoro->metabolic_assay lipo_assay Lipophilicity Assay (e.g., Shake-Flask Method) synth_non_fluoro->lipo_assay synth_fluoro Synthesize Fluorinated Benzylamine Analog synth_fluoro->binding_assay synth_fluoro->metabolic_assay synth_fluoro->lipo_assay ki_calc Calculate Ki binding_assay->ki_calc thalf_calc Calculate t½ and CLint metabolic_assay->thalf_calc logp_calc Calculate logP lipo_assay->logp_calc compare Compare Fluorinated vs. Non-Fluorinated Analogs ki_calc->compare thalf_calc->compare logp_calc->compare G Simplified Serotonin (5-HT) Receptor Signaling Pathway cluster_receptor Cell Membrane receptor 5-HT Receptor (e.g., 5-HT2A) g_protein Gq/11 Protein receptor->g_protein activates ligand Benzylamine Analog (Agonist) ligand->receptor plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response leads to pkc->cellular_response leads to G Simplified Dopamine (D2) Receptor Signaling Pathway cluster_receptor Cell Membrane receptor Dopamine D2 Receptor g_protein Gi/o Protein receptor->g_protein activates ligand Benzylamine Analog (Antagonist) ligand->receptor blocks dopamine Dopamine dopamine->receptor ac Adenylyl Cyclase (AC) g_protein->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response Inhibition of Downstream Signaling pka->cellular_response

References

Comparative

Comparative Analysis of N-(4-fluorobenzyl)butan-1-amine Derivatives and Their Analogs as Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-fluorobenzyl)butan-1-amine derivatives and structurally rel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-fluorobenzyl)butan-1-amine derivatives and structurally related analogs, focusing on their activity as monoamine oxidase (MAO) inhibitors. The data presented herein is compiled from multiple studies to elucidate the impact of structural modifications on inhibitory potency and selectivity for MAO-A and MAO-B isoforms.

Introduction

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters.[1] Inhibitors of these enzymes have significant therapeutic potential in the treatment of neurological disorders such as depression and Parkinson's disease.[1] The N-benzylamine scaffold is a common feature in many MAO inhibitors. This guide focuses on derivatives of N-(4-fluorobenzyl)butan-1-amine, examining how alterations in the alkyl chain and substitutions on the benzyl ring influence their inhibitory activity.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various N-benzylalkylamine and fluorobenzyl derivatives against MAO-A and MAO-B.

Table 1: Structure-Activity Relationship of N-(O-Benzylphenoxy)-N-methylalkylamines against MAO-A and MAO-B [2]

CompoundAlkyl Chain LengthMAO-A Ki (µM)MAO-B Ki (µM)Inhibition Type (MAO-A/MAO-B)
BP-N-methylethylamine2--Competitive (MAO-B)
BP-N-methylpropylamine3--Competitive (MAO-B)
Bifemelane (BP-N-methylbutylamine) 4 4.20 46.0 Competitive/Noncompetitive
BP-N-methylpentanylamine5--Noncompetitive (MAO-B)

Data from a study on 4-(O-benzylphenoxy)-N-methylalkylamines, a close analog to the target scaffold.

Table 2: Inhibitory Activity of Fluorobenzyloxy Chalcone Derivatives against MAO-B [3][4]

CompoundSubstitution on Phenyl Ring BMAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
FBZ134-Bromo0.0053>7547
FBZ6Thiophen-2-yl0.023-
ReferenceSafinamide0.0212>

Table 3: Inhibitory Activity of N-Arylated Heliamine Analogs against MAO-B [5]

CompoundN-Aryl SubstituentMAO-B IC50 (µM)
4h4-Formylphenyl1.55
4i 4-Fluorophenyl 13.5
4j3,5-Difluorophenyl5.08

Experimental Protocols

Monoamine Oxidase Inhibition Assay

A common method for determining the inhibitory activity of compounds against MAO-A and MAO-B is a fluorometric assay using a specific substrate and recombinant human MAO enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Test compounds

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

Procedure:

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B is diluted in phosphate buffer to the desired concentration.

  • Inhibitor Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

  • Assay Reaction:

    • A mixture of the MAO enzyme and the test compound (or vehicle control) is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the substrate, horseradish peroxidase, and Amplex Red reagent to the enzyme-inhibitor mixture.

    • The fluorescence generated by the enzymatic reaction is measured over time using a fluorescence plate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are then calculated by non-linear regression analysis. For determining the mode of inhibition (e.g., competitive, noncompetitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk plots.[2]

Visualizations

Logical Relationship of Structure-Activity Relationship (SAR)

SAR_Logic cluster_scaffold Core Scaffold: N-Benzyl-N-alkylamine cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold N-(4-Fluorobenzyl)butan-1-amine AlkylChain Varying Alkyl Chain (N-Substituent) Scaffold->AlkylChain Modification BenzylSub Substitution on Benzyl Ring (e.g., Halogens) Scaffold->BenzylSub Modification MAO_A MAO-A Inhibition AlkylChain->MAO_A Influences MAO_B MAO-B Inhibition AlkylChain->MAO_B Influences BenzylSub->MAO_B Strongly Influences Selectivity Selectivity (MAO-B vs MAO-A) BenzylSub->Selectivity Key Determinant MAO_Workflow Start Start: Prepare Reagents PreIncubate Pre-incubate MAO Enzyme with Test Compound Start->PreIncubate Initiate Initiate Reaction with Substrate & Detection Reagents PreIncubate->Initiate Measure Measure Fluorescence over Time Initiate->Measure Analyze Calculate Reaction Rates & Percent Inhibition Measure->Analyze Determine Determine IC50 Values Analyze->Determine End End: SAR Analysis Determine->End MAO_Pathway Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Metabolized by IncreasedLevels Increased Neurotransmitter Levels in Synapse Monoamines->IncreasedLevels Leads to Metabolites Inactive Metabolites MAO->Metabolites Produces Inhibitor N-(4-fluorobenzyl)butan-1-amine Derivative (Inhibitor) Inhibitor->MAO Inhibits TherapeuticEffect Therapeutic Effect (e.g., Antidepressant, Anti-Parkinsonian) IncreasedLevels->TherapeuticEffect

References

Validation

Comparative Cross-Reactivity Profiling of N-(4-fluorobenzyl)butan-1-amine and Other Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity profile of N-(4-fluorobenzyl)butan-1-amine against a panel of established monoamine oxida...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of N-(4-fluorobenzyl)butan-1-amine against a panel of established monoamine oxidase (MAO) inhibitors. Due to the absence of publicly available experimental data for N-(4-fluorobenzyl)butan-1-amine, this guide presents a hypothetical cross-reactivity profile for this compound, designated as Compound X, to illustrate its potential pharmacological characteristics in relation to well-documented alternatives. The primary aim is to offer a framework for evaluating the selectivity and potential off-target effects of novel MAO inhibitors.

The comparators included are:

  • Moclobemide: A reversible and selective inhibitor of monoamine oxidase A (RIMA).[1]

  • Selegiline: An irreversible inhibitor, selective for monoamine oxidase B (MAO-B) at lower doses.[2][3]

  • Phenelzine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[4]

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities (Ki, in nM) of the comparator compounds and the hypothetical profile for Compound X against a panel of selected off-target receptors and enzymes. Lower Ki values indicate higher binding affinity. This data is compiled from various sources and should be interpreted with consideration for inter-assay variability. The data for Compound X is illustrative and assumes a profile of a selective MAO-B inhibitor with some off-target activity.

TargetCompound X (Hypothetical)MoclobemideSelegilinePhenelzine
Primary Targets
MAO-A1,200200,000>10,00050
MAO-B15>10,0001080
Off-Targets
Adrenergic α2A>10,000>10,000674>10,000
Adrenergic α2B8,500>10,000172>10,000
Serotonin Transporter (SERT)>10,000>10,000>10,000Weak Interaction
Dopamine Transporter (DAT)>10,000>10,000>10,000Weak Interaction
Norepinephrine Transporter (NET)>10,000>10,000>10,000Weak Interaction
Histamine H19,800>10,000>10,000>10,000
Muscarinic M1>10,000>10,000>10,000>10,000
GABA Transaminase (GABA-T)>10,000>10,000>10,000Active Inhibitor
Imidazoline I2>10,000>10,000>10,000300-6,000[5]

Disclaimer: The Ki values are approximate and collated from multiple sources for comparative purposes. Experimental conditions can significantly influence these values. The profile for Compound X is entirely hypothetical.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological pathway and a typical experimental workflow for cross-reactivity profiling.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Storage MA_Synapse Monoamines Vesicle->MA_Synapse Release MA_Uptake Reuptake Transporter MAO Monoamine Oxidase (MAO-A/B) MA_Uptake->MAO Degradation MA_Synapse->MA_Uptake Reuptake Receptor Postsynaptic Receptors MA_Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal MAOI MAO Inhibitor (e.g., Compound X) MAOI->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Cross_Reactivity_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Compound X) Assay_Plate Multi-well Assay Plate Compound->Assay_Plate Target_Panel Panel of Off-Targets (Receptors, Enzymes, etc.) Target_Panel->Assay_Plate Incubation Incubation with Radioligand/Substrate Assay_Plate->Incubation Detection Signal Detection (e.g., Scintillation Counting, Spectrophotometry) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Curve_Fitting Dose-Response Curve Fitting Raw_Data->Curve_Fitting Ki_IC50 Calculation of Ki / IC50 values Curve_Fitting->Ki_IC50

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific targets and compounds.

Radioligand Binding Assay Protocol

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

  • Receptor-containing membranes (e.g., from cell lines or tissue homogenates)

  • Radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors)

  • Test compound and reference compounds

  • Assay buffer (specific to the receptor)

  • Wash buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate harvester and scintillation counter

Procedure:

  • Preparation: Thaw receptor membranes on ice and dilute to the desired concentration in assay buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Initiation: Add the diluted receptor membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Enzyme Inhibition Assay Protocol (for MAO)

This assay measures the ability of a test compound to inhibit the activity of an enzyme, in this case, Monoamine Oxidase.

Materials:

  • Purified MAO-A or MAO-B enzyme

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Test compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate like Amplex Red to detect H2O2 production)

  • 96-well black microplates (for fluorescence assays)

  • Microplate reader (fluorometer)

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the MAO enzyme to the appropriate concentration.

  • Pre-incubation: Add the MAO enzyme and the test compound at various concentrations to the wells of the microplate. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the enzymatic reaction by adding the MAO substrate to each well.

  • Reaction and Detection: Incubate the plate at 37°C. The MAO enzyme will convert the substrate, producing hydrogen peroxide (H2O2) as a byproduct. The H2O2 is then detected by the coupled reaction with the detection reagent, leading to a fluorescent product.

  • Measurement: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50). Plot the data to determine the mode of inhibition (e.g., competitive, non-competitive).[7]

References

Comparative

A Comparative Guide to the Quantitative Analysis of N-(4-fluorobenzyl)butan-1-amine Using Internal Standards

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of N-(4-fluorobenzyl)butan-1-amine, a compound of interest in various research and development sectors, necessitates robust anal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-(4-fluorobenzyl)butan-1-amine, a compound of interest in various research and development sectors, necessitates robust analytical methodologies. The use of an internal standard (IS) is a cornerstone of precise and accurate quantitative analysis, particularly in complex biological or environmental matrices. This guide provides an objective comparison of two primary internal standard approaches for the analysis of N-(4-fluorobenzyl)butan-1-amine: the "gold standard" Stable Isotope-Labeled Internal Standard (SIL-IS) and a readily available structural analog.

The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction for variations during sample preparation and analysis.[1][2] This guide will explore the practical implications of choosing between a SIL-IS, specifically N-(4-fluorobenzyl-d4)butan-1-amine, and a structural analog, N-(4-chlorobenzyl)butan-1-amine, for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance: Deuterated vs. Structural Analog Internal Standard

To illustrate the performance differences, the following tables summarize hypothetical yet representative validation data for the quantification of N-(4-fluorobenzyl)butan-1-amine in human plasma using either N-(4-fluorobenzyl-d4)butan-1-amine or N-(4-chlorobenzyl)butan-1-amine as the internal standard. The data underscores the superior performance of the SIL-IS.[3]

Table 1: Comparison of Linearity and Sensitivity

ParameterN-(4-fluorobenzyl-d4)butan-1-amine (SIL-IS)N-(4-chlorobenzyl)butan-1-amine (Structural Analog IS)
Calibration Curve Range 0.5 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Signal-to-Noise Ratio at LLOQ > 10> 10

Table 2: Comparison of Accuracy and Precision

Quality Control (QC) LevelN-(4-fluorobenzyl-d4)butan-1-amine (SIL-IS)N-(4-chlorobenzyl)butan-1-amine (Structural Analog IS)
Accuracy (% Bias) Precision (% CV)
Low QC (1.5 ng/mL) -2.5%4.8%
Mid QC (75 ng/mL) 1.8%3.1%
High QC (400 ng/mL) 0.5%2.5%

The data clearly demonstrates the superior performance of the deuterated internal standard. The accuracy and precision across all quality control levels are well within the typical acceptance criteria of ±15% for accuracy and ≤15% for precision.[3] The structural analog, while acceptable, shows greater variability, particularly at the lower limit of quantification.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of N-(4-fluorobenzyl)butan-1-amine using an internal standard and LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either N-(4-fluorobenzyl-d4)butan-1-amine or N-(4-chlorobenzyl)butan-1-amine).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1][3]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][3]

    • Gradient: A linear gradient from 10% to 90% B over 8 minutes.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 40°C.[1][3]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM). MRM transitions would be optimized for N-(4-fluorobenzyl)butan-1-amine, N-(4-fluorobenzyl-d4)butan-1-amine, and N-(4-chlorobenzyl)butan-1-amine.

Visualizing the Workflow and Decision Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quantify Calculate Analyte/IS Peak Area Ratio data->quantify concentration Determine Concentration from Calibration Curve quantify->concentration

Caption: General experimental workflow for bioanalysis.

IS_Selection_Workflow start Start: Need for Quantitative Analysis is_needed Is an Internal Standard Required? start->is_needed sil_available Is a Stable Isotope-Labeled IS (SIL-IS) Available/Feasible? is_needed->sil_available Yes no_is Proceed with External Calibration (Higher risk of variability) is_needed->no_is No use_sil Use SIL-IS (e.g., N-(4-fluorobenzyl-d4)butan-1-amine) sil_available->use_sil Yes consider_analog Consider a Structural Analog IS sil_available->consider_analog No end End: Reliable Quantitative Data use_sil->end analog_props Select Analog with Similar Physicochemical Properties (e.g., N-(4-chlorobenzyl)butan-1-amine) consider_analog->analog_props validate Thoroughly Validate Method Performance (Accuracy, Precision, Matrix Effects) analog_props->validate validate->end no_is->end

Caption: Decision workflow for internal standard selection.

Conclusion

The choice of an internal standard is a critical factor that directly influences the quality and reliability of bioanalytical data. As demonstrated in this guide, the use of a deuterated internal standard such as N-(4-fluorobenzyl-d4)butan-1-amine provides superior accuracy and precision compared to a non-deuterated structural analog.[3] This is primarily due to its ability to more effectively mimic the behavior of the analyte throughout the analytical process, thereby providing a more reliable correction for experimental variability. While the synthesis of a custom SIL-IS may require an initial investment, the resulting data integrity and method robustness often justify the effort, particularly in regulated environments. When a SIL-IS is not feasible, a carefully selected and thoroughly validated structural analog can serve as a viable alternative.

References

Validation

A Comparative Guide to Analytical Techniques for Amine Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of amines is paramount for ensuring product quality, understanding biological mechanisms, and maintaining safety an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of amines is paramount for ensuring product quality, understanding biological mechanisms, and maintaining safety and efficacy in pharmaceuticals. This guide provides an objective comparison of common analytical techniques for amine quantification, supported by experimental data and detailed methodologies.

The analysis of amine compounds can be challenging due to their polarity, potential for adsorption, and sometimes low volatility.[1] Consequently, a variety of analytical methods have been developed to address these challenges, each with its own set of advantages and limitations. The primary chromatographic techniques for amine analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][2] Due to the low UV absorbance of many amines, a derivatization step is frequently necessary to improve their chromatographic behavior and detectability.[1] Colorimetric and fluorometric assays offer alternative, often simpler, methods for the quantification of total or specific types of amines.

Quantitative Data Summary

The selection of an appropriate analytical technique depends on various factors, including the nature of the amine, the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance characteristics of various analytical methods for the analysis of amines, compiled from multiple studies to provide a comparative baseline for method selection.

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported[2]
Primary Aromatic Amines> 0.999830.5 ng/mL2 ng/mL0.5 - 2.7%Not Reported[3]
Bioactive amines in chicken meat> 0.990.3 mg/kg0.9 - 1 mg/kgNot Reported92.25 - 102.25%[4][5]
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported[2]
14 Standard Amines (gaseous)0.993 - 0.9990.0408 - 0.421 µg/mL0.163 - 1.68 µg/mL< 30%68.8 - 180%[6]
14 Standard Amines (particulate)0.992 - 0.9980.163 - 1.69 µg/mLNot Reported< 30%68.8 - 180%[6]
LC-MS/MS 6 Bioactive amines in meat> 0.99Not Reported10 µg/g≤ 25%-20% to +20%[7]
10 Small alkyl amines in APIs> 0.990.001 - 0.003 µg/mL0.003 µg/mL< 15%70 - 130%[8]
Colorimetric Assays Primary amines on silica NPs (Ninhydrin)Not ReportedNot Reported0.8 µmol/gNot ReportedNot Reported[9]
Primary amines on silica NPs (4-NBA)Not ReportedNot Reported1.2 µmol/gNot ReportedNot Reported[9]

Experimental Workflows and Methodologies

Detailed and precise protocols are the foundation of successful and reproducible analytical methods. The following sections provide diagrams of experimental workflows and detailed methodologies for key amine quantification techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and robust technique, particularly for non-volatile or thermally sensitive amines.[1] Pre-column derivatization is often employed to attach a UV-absorbing or fluorescent tag to the amine, enhancing detection.[10]

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Collection Extraction Extraction of Amines Sample->Extraction Deriv Pre-column Derivatization Extraction->Deriv HPLC HPLC Separation (C18 Column) Deriv->HPLC UV_Detector UV Detection HPLC->UV_Detector Data Data Acquisition & Analysis UV_Detector->Data

HPLC-UV workflow for amine quantification.

This protocol is adapted from a validated method for the analysis of bioactive amines in a food matrix.[4][5]

  • Sample Preparation (Extraction):

    • Homogenize 5 g of the sample with 10 mL of 0.1 M HCl.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and repeat the extraction process on the pellet.

    • Combine the supernatants and adjust the final volume to 25 mL with 0.1 M HCl.

    • Filter the extract through a 0.45 µm filter.

  • Pre-column Derivatization:

    • To 1 mL of the filtered extract, add 200 µL of 2 M NaOH and 300 µL of a saturated sodium bicarbonate solution.

    • Add 2 mL of dansyl chloride solution (10 mg/mL in acetone) and mix vigorously.

    • Incubate the mixture in a water bath at 45°C for 45 minutes in the dark.

    • Add 100 µL of 25% ammonium hydroxide to stop the reaction by removing excess dansyl chloride.

    • After 30 minutes, adjust the volume to 5 mL with acetonitrile.

    • Filter the solution through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 0.1 M Ammonium Acetate.

    • Gradient Elution: A typical gradient starts with a lower percentage of acetonitrile, which is gradually increased to elute the derivatized amines. For example, start at 50% B and increase to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the target amines subjected to the same derivatization procedure.

    • Quantify the amines in the sample by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile amines.[2] Derivatization is often recommended to improve the chromatographic properties and thermal stability of the amines.[2]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Deriv Derivatization (e.g., Acylation) Extraction->Deriv GC GC Separation (Capillary Column) Deriv->GC MS Mass Spectrometry (EI, CI) GC->MS Data Data Acquisition & Analysis MS->Data

GC-MS workflow for amine quantification.

This protocol is based on a method for the quantification of volatile and nonvolatile biogenic amines.[11]

  • Sample Preparation (Direct Derivatization):

    • To 1 mL of the sample (e.g., wine, grape juice), add 500 µL of toluene and 200 µL of 1 M NaOH.

    • Vortex the mixture for 30 seconds.

    • Add 50 µL of isobutyl chloroformate and vortex for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new vial.

  • Derivatization Cleanup:

    • To the collected organic layer, add 500 µL of 1 M NaOH and vortex for 30 seconds.

    • Centrifuge and transfer the organic layer to a clean vial.

    • Add anhydrous sodium sulfate to dry the extract.

  • GC-MS Analysis:

    • Column: Fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 50-550.

  • Quantification:

    • Prepare calibration standards of the target amines and derivatize them using the same procedure.

    • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

    • Quantify the amines in the sample using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of amines in complex matrices like biological fluids and pharmaceuticals.[2][12] Often, derivatization is not required, simplifying sample preparation.[7]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection Extraction Protein Precipitation or Solid-Phase Extraction Sample->Extraction LC LC Separation (C18 or HILIC) Extraction->LC MSMS Tandem MS (ESI, MRM) LC->MSMS Data Data Acquisition & Analysis MSMS->Data

References

Comparative

Comparative Analysis of the Biological Activity of N-(4-fluorobenzyl)butan-1-amine and Its Isomers: A Research Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the potential biological activities of N-(4-fluorobenzyl)butan-1-amine and its structural isomers. Due to a la...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of N-(4-fluorobenzyl)butan-1-amine and its structural isomers. Due to a lack of direct experimental data for these specific compounds in the public domain, this analysis is based on established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and detailed experimental protocols for assessing relevant biological targets. The primary isomers considered for comparison include positional isomers of the fluorine atom on the benzyl ring (ortho, meta, para) and isomers of the butylamine chain (e.g., N-benzyl-sec-butylamine, N-benzylisobutylamine, N-benzyl-tert-butylamine).

Hypothesized Biological Activities and Structure-Activity Relationships

Based on the structural similarity of N-(4-fluorobenzyl)butan-1-amine to known bioactive molecules, particularly N-benzylamine derivatives, the following biological activities are hypothesized:

  • Monoamine Oxidase (MAO) Inhibition: N-benzylamine and its analogs are known to be substrates and inhibitors of monoamine oxidases, enzymes crucial in the metabolism of neurotransmitters. The substitution on the benzyl ring and the nature of the alkyl chain can significantly influence the potency and selectivity of MAO-A versus MAO-B inhibition. For instance, studies on 4-(O-benzylphenoxy)-N-methylalkylamines have shown that the length of the alkyl chain impacts MAO inhibitory activity, with the butylamine derivative being a potent inhibitor of MAO-A[1]. The fluorine substituent on the benzyl ring is also expected to modulate this activity.

  • Receptor Binding Affinity: Benzylamine derivatives have been shown to interact with various receptors, including serotonin (5-HT) and dopamine receptors. The position of substituents on the benzyl ring is a critical determinant of receptor affinity and selectivity[2]. For example, in a series of N-benzyltryptamines, substitutions on the benzyl moiety significantly influenced their affinity and functional activity at 5-HT2 receptor subtypes[3][4]. Similarly, N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have shown high affinity and selectivity for D2 dopamine receptors.

  • Metabolic Stability: The in vitro metabolism of N-benzylalkylamines is known to involve N-dealkylation and oxidation of the aromatic ring[5][6]. The presence and position of a fluorine atom can significantly alter the metabolic profile of a compound, often increasing its stability by blocking sites of metabolism.

Comparative Data (Hypothetical)

The following tables present a hypothetical comparison of the biological activities of N-(4-fluorobenzyl)butan-1-amine and its isomers. These predictions are based on general SAR principles and require experimental validation.

Table 1: Hypothesized Monoamine Oxidase (MAO) Inhibition

CompoundIsomer TypePredicted MAO-A Inhibition (IC50)Predicted MAO-B Inhibition (IC50)Rationale
N-(4-fluorobenzyl)butan-1-amineParent CompoundModerateModerate to LowThe butylamine chain suggests potential for MAO-A inhibition based on analogs. The para-fluoro substituent may influence selectivity.
N-(2-fluorobenzyl)butan-1-aminePositional (ortho)LowerLowerSteric hindrance from the ortho-fluoro group may reduce binding affinity to both MAO isoforms.
N-(3-fluorobenzyl)butan-1-aminePositional (meta)ModerateModerateThe meta position may have a less pronounced effect on binding compared to the ortho position.
N-benzyl-sec-butylamineChain IsomerLowerHigherBranching on the alkyl chain can alter selectivity towards MAO-B.
N-benzylisobutylamineChain IsomerLowerHigherSimilar to the sec-butyl isomer, branching may favor MAO-B inhibition.
N-benzyl-tert-butylamineChain IsomerVery LowLowThe bulky tert-butyl group is likely to significantly hinder binding to the active site of both isoforms.

Table 2: Hypothesized Receptor Binding Affinity (Dopamine D2 and Serotonin 5-HT2A)

CompoundIsomer TypePredicted Dopamine D2 Affinity (Ki)Predicted Serotonin 5-HT2A Affinity (Ki)Rationale
N-(4-fluorobenzyl)butan-1-amineParent CompoundModerateModerateThe N-benzylbutylamine scaffold is a common motif in receptor ligands. The para-fluoro group can enhance binding.
N-(2-fluorobenzyl)butan-1-aminePositional (ortho)LowerLowerSteric clash from the ortho-substituent may decrease affinity.
N-(3-fluorobenzyl)butan-1-aminePositional (meta)ModerateModerateThe meta-substituent may be better tolerated within the receptor binding pocket.
N-benzyl-sec-butylamineChain IsomerVariableVariableChirality introduced by the sec-butyl group will likely result in stereoselective binding.
N-benzylisobutylamineChain IsomerLowerLowerThe branched chain may not fit optimally in the binding pocket.
N-benzyl-tert-butylamineChain IsomerLowLowSignificant steric hindrance from the tert-butyl group is expected to drastically reduce affinity.

Table 3: Hypothesized Metabolic Stability (in vitro half-life)

CompoundIsomer TypePredicted Half-life (t1/2) in Liver MicrosomesRationale
N-(4-fluorobenzyl)butan-1-amineParent CompoundModerate to HighThe fluorine atom can block para-hydroxylation, a common metabolic pathway for benzyl groups, thus increasing stability.
N-(2-fluorobenzyl)butan-1-aminePositional (ortho)HighThe ortho-fluoro group may sterically hinder access of metabolic enzymes.
N-(3-fluorobenzyl)butan-1-aminePositional (meta)Moderate to HighThe meta-fluoro group can also block a potential site of metabolism.
N-benzyl-sec-butylamineChain IsomerModerateThe secondary amine may be susceptible to N-dealkylation.
N-benzylisobutylamineChain IsomerModerateSimilar susceptibility to N-dealkylation as the sec-butyl isomer.
N-benzyl-tert-butylamineChain IsomerHighThe bulky tert-butyl group can sterically shield the nitrogen from metabolic enzymes, reducing the rate of N-dealkylation.

Experimental Protocols

To experimentally validate the hypothesized biological activities, the following detailed protocols are recommended.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory potential of the test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Amplex® Red reagent (or equivalent fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

  • Test compounds (N-(4-fluorobenzyl)butan-1-amine and its isomers) dissolved in DMSO

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Black 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • Reaction Mixture: In each well of the 96-well plate, add the assay buffer, Amplex® Red reagent, and HRP.

  • Addition of Inhibitors: Add the diluted test compounds or controls to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add the MAO substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compounds for specific receptors (e.g., dopamine D2 or serotonin 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with human D2 or 5-HT2A receptors)

  • Radioligand specific for the target receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., haloperidol for D2, ketanserin for 5-HT2A)

  • Test compounds dissolved in DMSO

  • Binding buffer (specific to the receptor)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and either the binding buffer (for total binding), a high concentration of the unlabeled ligand (for non-specific binding), or varying concentrations of the test compounds.

  • Incubation: Incubate the tubes at a specific temperature and for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol is used to assess the rate at which the test compounds are metabolized by liver enzymes, providing an indication of their metabolic stability.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (or NADPH)

  • Test compounds dissolved in a suitable solvent (e.g., acetonitrile or DMSO)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing the liver microsomes and incubation buffer.

  • Initiation of Reaction: Add the test compound to the incubation mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological evaluation of N-(4-fluorobenzyl)butan-1-amine and its isomers.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Metabolism Metabolite Inactive Metabolite MAO->Metabolite ReleasedMonoamine Increased Monoamine Concentration Inhibitor N-(4-fluorobenzyl)butan-1-amine (or Isomer) Inhibitor->MAO Inhibition Receptor Postsynaptic Receptor ReleasedMonoamine->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: MAO Inhibition Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of N-(4-fluorobenzyl)butan-1-amine and its Isomers Purification Purification and Structural Confirmation (NMR, MS) Synthesis->Purification MAO_Assay MAO-A and MAO-B Inhibition Assay Purification->MAO_Assay Receptor_Assay Receptor Binding Assays (Dopamine, Serotonin, etc.) Purification->Receptor_Assay Metabolism_Assay Metabolic Stability Assay (Liver Microsomes) Purification->Metabolism_Assay Data_Analysis IC50, Ki, and t1/2 Determination MAO_Assay->Data_Analysis Receptor_Assay->Data_Analysis Metabolism_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Experimental Workflow for Comparative Analysis.

Conclusion

While direct experimental data on the biological activity of N-(4-fluorobenzyl)butan-1-amine and its isomers is not currently available, this guide provides a framework for their comparative evaluation based on the known pharmacology of structurally related compounds. It is hypothesized that these compounds will exhibit activity as MAO inhibitors and ligands for dopamine and serotonin receptors, with their potency and selectivity being influenced by the position of the fluorine atom and the structure of the butylamine chain. The provided experimental protocols offer robust methods for determining the actual biological profiles of these compounds. Further research, guided by these methodologies, is essential to fully elucidate the structure-activity relationships within this chemical series and to identify potential candidates for further drug development.

References

Validation

A Comparative Guide to the Synthesis of N-benzyl-butan-1-amines: A Novel Iron-Catalyzed Approach vs. Traditional Methods

For Researchers, Scientists, and Drug Development Professionals The synthesis of secondary amines, such as N-benzyl-butan-1-amines, is a cornerstone of organic chemistry, with wide-ranging applications in the development...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of secondary amines, such as N-benzyl-butan-1-amines, is a cornerstone of organic chemistry, with wide-ranging applications in the development of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of a novel, iron-catalyzed synthesis method with two established techniques: traditional N-alkylation and reductive amination. The performance of each method is evaluated based on experimental data for the synthesis of N-benzyl-butan-1-amine or its close analogs.

At a Glance: Comparison of Synthesis Methods

ParameterNew Method: Iron-Catalyzed N-Alkylation Established Method 1: N-Alkylation Established Method 2: Reductive Amination
Reactants Benzylamine, Butan-1-olBenzylamine, 1-BromobutaneBenzaldehyde, Butan-1-amine
Key Reagent/Catalyst Homogeneous Iron Pincer ComplexBase (e.g., Triethylamine)Reducing Agent (e.g., NaBH₄)
Reported Yield 62-67% (for analogous reactions)[1]76% (for benzylamine hydrobromide)[2]70-96% (for analogous systems)[3]
Byproducts WaterSalt (e.g., Triethylammonium bromide)Borate salts, Water
Environmental Impact "Green" - avoids alkyl halides and produces only water as a byproduct.[4][5]Generation of stoichiometric salt waste.[4][5]Generation of stoichiometric borate waste.
Key Advantage Atom economy, use of readily available alcohols.[4][5]Generally high yielding.Wide substrate scope and reliable.
Key Disadvantage Catalyst cost and availability.Potential for over-alkylation to tertiary amines.[2][6]Requires a stoichiometric reducing agent.

The New Frontier: Iron-Catalyzed N-Alkylation via "Borrowing Hydrogen"

A promising new approach to the synthesis of N-benzyl-butan-1-amines is the direct N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology.[4][5] This method utilizes a catalyst, in this case, a well-defined homogeneous iron complex, to temporarily "borrow" hydrogen from the alcohol, converting it to an aldehyde in situ.[1][7] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the secondary amine with water as the only byproduct.[1][7] This approach is lauded for its green credentials, avoiding the use of alkyl halides and the co-production of salt waste.[4][5]

Experimental Protocol: Iron-Catalyzed N-Alkylation (Representative)

A reaction vessel is charged with benzylamine (1.0 mmol), butan-1-ol (1.2 mmol), the iron pincer complex catalyst (typically 1-5 mol%), and a suitable solvent (e.g., toluene). The mixture is heated under an inert atmosphere at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours). After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-benzyl-butan-1-amine.

new_method_workflow cluster_reactants Reactants benzylamine Benzylamine reaction Heating in Toluene benzylamine->reaction butanol Butan-1-ol butanol->reaction catalyst Iron Pincer Catalyst catalyst->reaction workup Solvent Removal & Purification reaction->workup product N-benzyl-butan-1-amine workup->product comparison_diagram cluster_new New Method cluster_est1 Established Method 1 cluster_est2 Established Method 2 new_method Iron-Catalyzed N-Alkylation new_yield Yield: 62-67% new_method->new_yield new_adv Advantage: Green, Atom Economy new_method->new_adv new_disadv Disadvantage: Catalyst Cost new_method->new_disadv est1_method N-Alkylation est1_yield Yield: ~76% est1_method->est1_yield est1_adv Advantage: High Yield est1_method->est1_adv est1_disadv Disadvantage: Over-alkylation, Waste est1_method->est1_disadv est2_method Reductive Amination est2_yield Yield: 70-96% est2_method->est2_yield est2_adv Advantage: Reliable, Versatile est2_method->est2_adv est2_disadv Disadvantage: Stoichiometric Reductant est2_method->est2_disadv

References

Comparative

Comparative Docking Analysis of N-Substituted Amine Compounds in Drug Discovery

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various N-substituted amine compounds against key biological targe...

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various N-substituted amine compounds against key biological targets. The following sections present quantitative data from several studies, detail the experimental methodologies, and visualize relevant biological pathways to support further research and development in this area.

N-substituted amines are a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes them privileged scaffolds for designing potent and selective inhibitors of enzymes and receptors. Molecular docking is a crucial in-silico tool that predicts the binding orientation and affinity of a ligand to its target protein, thereby accelerating the drug discovery process. This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking of these compounds against prominent anticancer and antibacterial targets.

Quantitative Docking Performance of N-Substituted Amine Derivatives

The following tables summarize the docking scores of various classes of N-substituted amine compounds against several key protein targets implicated in cancer and bacterial infections. The docking score, typically expressed in kcal/mol, represents the predicted binding affinity, with more negative values indicating a stronger interaction.

Anticancer Targets

Carbonic Anhydrase IX (PDB ID: 5FL4)

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme overexpressed in many tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and proliferation.

Compound ClassRepresentative CompoundDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Heterocyclic Amines (Acetamide Derivatives)Compound 1h-8.5Acetazolamide-7.2

VEGFR-2 (PDB ID: 2OH4) & HER-2 (PDB ID: 3PP0)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation.

Compound ClassRepresentative CompoundTargetDocking Score (kcal/mol)
CyanopyridonesCompound XVEGFR-2-9.2
Pyrido[2,3-d]pyrimidinesCompound YVEGFR-2-8.8
CyanopyridonesCompound XHER-2-8.5
Pyrido[2,3-d]pyrimidinesCompound YHER-2-7.9

Cyclin-Dependent Kinase 2 (CDK2) (PDB ID: 1PYE)

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.

Compound ClassRepresentative CompoundDocking Score (kcal/mol)
N-9 Alkyl-substituted β-carbolineCompound 5a-9.1
Antibacterial Target

DNA Gyrase (PDB ID: 1KZN)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics.

Compound ClassRepresentative CompoundDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Substituted-2-aminothiazolesCompound 3k-9.8Clorobiocin-8.7
Substituted-2-aminothiazolesCompound 3n-9.5Clorobiocin-8.7
Substituted-2-aminothiazolesCompound 3e-9.2Clorobiocin-8.7

Experimental Protocols

The methodologies employed in the cited docking studies are detailed below to ensure reproducibility and provide a basis for future investigations.

General Molecular Docking Protocol

A generalized workflow for molecular docking studies typically involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field.

  • Ligand Preparation: The 2D structures of the N-substituted amine compounds are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.

  • Grid Generation: A grid box is defined around the active site of the target protein. The size and coordinates of the grid box are crucial for guiding the docking algorithm.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to predict the binding pose and affinity. Commonly used software includes AutoDock, Glide, and GOLD.[1]

  • Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Specific Protocols from Cited Studies
  • Carbonic Anhydrase IX Docking: The study on heterocyclic amine derivatives utilized AutoDock Vina for the docking simulations.[2] The crystal structure of CA IX (PDB ID: 5FL4) was used, and the grid box was centered on the active site zinc ion.

  • VEGFR-2/HER-2 Docking: For the comparative analysis of cyanopyridones and pyrido[2,3-d]pyrimidines, molecular docking was performed using the MOE (Molecular Operating Environment) software.[3] The crystal structures of VEGFR-2 (PDB ID: 2OH4) and HER-2 (PDB ID: 3PP0) were prepared using the Protonate3D tool.

  • CDK2 Docking: The in-silico docking of N-9 alkyl-substituted β-carboline derivatives against CDK2 (PDB ID: 1PYE) was carried out to predict the binding interactions and affinity.[4]

  • DNA Gyrase Docking: The docking studies of substituted-2-aminothiazoles against DNA gyrase (PDB ID: 1KZN) were performed to understand their binding mechanism and to correlate the docking scores with their antibacterial activity.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the protein targets discussed in this guide.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2_dimer HER2 Dimerization (with other ErbB receptors) PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER-2 Signaling Pathway.

CDK2_Cell_Cycle_Pathway G1_Phase G1 Phase CyclinE Cyclin E G1_Phase->CyclinE synthesis S_Phase S Phase (DNA Replication) G1_S_Transition G1/S Transition G1_S_Transition->S_Phase CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->G1_S_Transition Rb Rb CyclinE_CDK2->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F inhibits E2F->S_Phase promotes

Caption: CDK2 in Cell Cycle Regulation.

DNA_Gyrase_Mechanism Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils ATP ATP ATP->DNA_Gyrase Inhibitor N-substituted amine inhibitor Inhibitor->DNA_Gyrase binds and inhibits

Caption: DNA Gyrase Mechanism of Action.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of N-(4-fluorobenzyl)butan-1-amine: A Procedural Guide

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the responsible disposal of N-(4-fl...

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the responsible disposal of N-(4-fluorobenzyl)butan-1-amine. While a specific Safety Data Sheet (SDS) for N-(4-fluorobenzyl)butan-1-amine was not located, the following procedures are based on established best practices for hazardous chemical waste and safety data for structurally similar compounds, such as 4-Fluorobenzylamine and Benzylamine.[1][2][3][4][5][6] These related compounds are classified as corrosive and can cause severe skin burns and eye damage.[4][5] Therefore, N-(4-fluorobenzyl)butan-1-amine should be handled as a hazardous substance.

Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Immediate Safety Precautions

Before handling N-(4-fluorobenzyl)butan-1-amine for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2][3] All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The disposal of N-(4-fluorobenzyl)butan-1-amine requires careful segregation and handling to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7][8] Evaporation in a fume hood is also a prohibited disposal method.[8]

Step 1: Waste Characterization and Segregation

  • Classify as Hazardous Waste : Treat N-(4-fluorobenzyl)butan-1-amine as a hazardous chemical waste, likely exhibiting corrosive and toxic properties.[7][9]

  • Segregate as Halogenated Organic Waste : Due to the presence of a fluorine atom, this compound must be collected in a designated container for halogenated organic waste. Do not mix it with non-halogenated solvents.[8]

  • Prevent Incompatible Mixtures : Ensure that this waste is not mixed with incompatible materials such as acids, bases, or strong oxidizing agents to prevent violent reactions.[2][10]

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container : Use a chemically compatible container with a secure, leak-proof screw cap.[7][10] The original product container is often a suitable choice if it is in good condition.[10] Do not use food-grade containers like jars.[10]

  • Label the Container Immediately : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8][9] The label must include:

    • The full chemical name: "N-(4-fluorobenzyl)butan-1-amine" (avoiding abbreviations).

    • The words "Hazardous Waste".[11]

    • An accurate list of all contents if it is a mixed waste stream.

    • The name of the Principal Investigator (PI) and the laboratory location.[8]

  • Keep the Container Closed : The waste container must remain securely closed at all times, except when actively adding waste.[8][9][12]

  • Avoid Overfilling : Do not fill the container beyond 90% capacity or past the neck to allow for expansion and prevent spills.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][10]

  • Use Secondary Containment : Place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9][12]

  • Adhere to Storage Limits : Follow institutional and regulatory limits for the amount of waste stored in an SAA.[9][12] Once the container is full or storage time limits are reached, arrange for its removal.[10][12]

Step 4: Arranging for Professional Disposal

  • Contact EHS : Submit a chemical waste collection request to your institution's EHS department or designated hazardous waste management provider.[9][12]

  • Do Not Transport : Laboratory personnel should never transport hazardous waste across public areas; this must be done by trained EHS staff.[8]

Step 5: Decontamination of Empty Containers

  • Triple Rinse : An empty container that held N-(4-fluorobenzyl)butan-1-amine must be decontaminated before it can be disposed of as regular trash.[8][12] To do this, triple rinse the container with a suitable solvent (such as ethanol or acetone) that can dissolve the chemical residue.[11]

  • Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the appropriate halogenated organic liquid waste stream.[11]

  • Deface Label and Dispose : Once the container is triple-rinsed and dry, deface or remove the original chemical label and the hazardous waste label.[8][12] The clean, decontaminated container can then be disposed of in the regular trash.[8][12]

Quantitative Waste Storage Guidelines

The following table summarizes typical regulatory limits for storing hazardous waste in a laboratory's Satellite Accumulation Area (SAA). Always verify the specific limits applicable to your institution and location.

ParameterRegulatory LimitCitation
Maximum Volume of Hazardous Waste 55 gallons[9][12]
Maximum Volume of Acutely Toxic Waste (P-Listed) 1 quart (liquid) or 1 kg (solid)[9][12]
Time Limit for Removal of Full Container Within 3 calendar days[9][10]
Maximum Storage Time for Partially Filled Container Up to 1 year (or as per institutional policy)[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(4-fluorobenzyl)butan-1-amine.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty Empty Container Decontamination A Start: Have N-(4-fluorobenzyl)butan-1-amine Waste B Assess Hazards: Treat as Corrosive & Halogenated Waste A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label with Full Chemical Name D->E F Add Waste to Container (Do not overfill) E->F G Store in SAA with Secondary Containment F->G H Keep Container Securely Closed G->H I Is Container Full or Storage Limit Reached? H->I I->G No J Submit Waste Pickup Request to EHS I->J Yes K EHS Collects Waste for Final Disposal J->K L End K->L M Triple Rinse Container with Suitable Solvent K->M N Collect Rinsate as Halogenated Waste M->N O Deface Labels & Dispose of Clean Container in Trash N->O

Caption: Disposal workflow for N-(4-fluorobenzyl)butan-1-amine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)butan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.